molecular formula C11H14N2O B12840478 (+)-Cytisine CAS No. 55821-72-2

(+)-Cytisine

カタログ番号: B12840478
CAS番号: 55821-72-2
分子量: 190.24 g/mol
InChIキー: ANJTVLIZGCUXLD-BDAKNGLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Cytisine is a naturally occurring alkaloid and a potent, selective partial agonist of the neuronal α4β2 nicotinic acetylcholine receptor (nAChR), which plays a critical role in the brain's reward pathways . Its unique chiral structure serves as a key pharmacophore for investigating nicotinic receptor function and has inspired the development of synthetic analogs like varenicline . This mechanism of action, where it partially stimulates receptors to alleviate cravings while simultaneously blocking the effects of nicotine, makes it an invaluable tool for studying addiction and developing smoking cessation therapies . Research indicates that beyond its well-documented role in nicotine addiction, cytisine shows promising research applications in modulating ethanol consumption and has demonstrated antidepressant efficacy in preclinical models, acting through pathways involving 5-HT1A receptors, BDNF, and mTOR signaling . The compound has a pharmacokinetic profile characterized by rapid absorption and a mean half-life of approximately 4.8 hours, necessitating a specific dosing regimen in clinical research contexts . With a defined molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol, this compound is offered as a high-purity chemical tool to support rigorous scientific inquiry into nAChR-mediated processes and their implications for treating neurological and psychiatric conditions . This product is strictly For Research Use Only.

特性

CAS番号

55821-72-2

分子式

C11H14N2O

分子量

190.24 g/mol

IUPAC名

(1S,9R)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m1/s1

InChIキー

ANJTVLIZGCUXLD-BDAKNGLRSA-N

異性体SMILES

C1[C@@H]2CNC[C@H]1C3=CC=CC(=O)N3C2

正規SMILES

C1C2CNCC1C3=CC=CC(=O)N3C2

製品の起源

United States

Foundational & Exploratory

(+)-Cytisine: A Comprehensive Technical Guide on its Discovery and Natural Provenance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cytisine, a quinolizidine (B1214090) alkaloid, has garnered significant scientific interest due to its potent pharmacological activity, particularly as a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This has led to its widespread use as a smoking cessation aid in Central and Eastern Europe for decades. This technical guide provides an in-depth overview of the historical discovery of this compound, its primary and secondary natural sources, and detailed methodologies for its extraction and quantification. Quantitative data on cytisine (B100878) yields from various botanical sources are presented in a structured format to facilitate comparative analysis. Furthermore, this document includes graphical representations of key historical milestones and a general experimental workflow to provide a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of this compound from a toxic plant constituent to a valuable pharmaceutical agent spans over two centuries. Its initial discovery was in 1818, with its first successful isolation occurring in 1865.[1][2][3] A pivotal moment in understanding its potential therapeutic application came in 1912, when its pharmacological actions were documented as being "qualitatively indistinguishable from that of nicotine".[1][2]

This similarity to nicotine (B1678760) led to the leaves of cytisine-containing plants, such as Cytisus laburnum, being used as a tobacco substitute by German and Russian soldiers during World War II.[1][2][4] Recognizing its potential to mitigate nicotine withdrawal, Bulgaria became the first country to market a cytisine-based smoking cessation product, Tabex®, in 1964.[2][5][6] Despite its long history of use in some parts of the world, it is only in recent years that cytisine has undergone large-scale clinical trials in the United States, demonstrating its efficacy and safety, and potentially paving the way for its approval by the FDA.[7]

The timeline below highlights the key milestones in the discovery and development of this compound.

Cytisine_Discovery_Timeline cluster_1800s 19th Century cluster_1900s 20th Century cluster_2000s 21st Century 1818 1818 Discovery of Cytisine 1865 1865 First Isolation of Cytisine 1818->1865 47 years 1912 1912 Pharmacological actions documented as similar to nicotine WWII ~1940s (WWII) Used as a tobacco substitute 1912->WWII 1964 1964 Marketed as Tabex® in Bulgaria WWII->1964 2011 2011 Rigorous placebo-controlled trial published in NEJM 2023 2023 First large-scale US Phase 3 trial results published 2011->2023

Figure 1: Historical Timeline of this compound Discovery and Development.

Natural Sources of this compound

This compound is a quinolizidine alkaloid found predominantly within the Fabaceae (legume) family.[8] Its distribution is widespread across several genera, indicating a conserved biosynthetic pathway.

Primary Genera: The most significant and commercially utilized sources of cytisine are found within the following genera:

  • Laburnum : Commonly known as Golden Chain trees, species like Laburnum anagyroides are a primary source for the commercial extraction of cytisine.[4][9] The seeds, in particular, have a high concentration of the alkaloid.[4][10]

  • Cytisus : This genus, which includes Scotch Broom (Cytisus scoparius), is the namesake for the alkaloid and a well-documented source.[5][11]

  • Sophora : Various Sophora species, including Sophora flavescens, Sophora chrysophylla (māmane), and Sophora alopecuroides, are known to produce cytisine and related alkaloids.[5][11][12]

  • Thermopsis : Species such as Thermopsis lanceolata are also recognized as significant sources of cytisine-type alkaloids.[13][14]

Secondary Genera: Cytisine is also present, typically in lower concentrations, in other genera of the Faboideae subfamily, including Anagyris, Baptisia, Genista, and Retama.[5][11] Additionally, it has been identified in Gymnocladus, a member of the Caesalpinioideae subfamily.[11]

Quantitative Analysis of Cytisine Content

The concentration of this compound varies significantly between different plant species and even between different parts of the same plant. The seeds are often the primary site of accumulation.[10][15] The following table summarizes quantitative data from various studies.

Plant SpeciesPlant PartCytisine ContentReference(s)
Laburnum anagyroidesSeeds1.5% - 3.0% (by dry weight)[15][16]
Laburnum anagyroidesSeeds0.1% - 2.0% (by dry weight)[11]
Laburnum anagyroidesSeeds0.993 mg/mL (in extract)[17]
Laburnum watereriSeeds1.543 mg/mL (in extract)[17]
Laburnum alpinumLeaves1.543 mg/mL (in extract)[17]
Sparicum junceumFruit6,300 ppm (0.63%)[8]
Ulex europaeusWhole Plant0 - 1,000 ppm (0% - 0.1%)[8]

Experimental Protocols

Extraction and Isolation of this compound from Laburnum anagyroides Seeds

This protocol is a generalized procedure based on methods described in the literature for the alkaline extraction of alkaloids.

Materials and Reagents:

  • Dried, powdered seeds of Laburnum anagyroides

  • 25% Ammonium hydroxide (B78521) (NH₄OH) solution

  • Deionized water

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

  • Separatory funnel

Procedure:

  • Maceration: 50 grams of powdered Laburnum anagyroides seeds are suspended in a mixture of 100 mL of 25% NH₄OH and 400 mL of deionized water.[11] This creates an alkaline environment to ensure the alkaloid is in its free base form, which is more soluble in organic solvents.

  • Extraction: The suspension is stirred at room temperature for 20-22 hours to allow for sufficient extraction of the alkaloid into the aqueous phase.[11]

  • Filtration: The resulting brownish suspension is filtered under pressure to separate the solid plant material from the aqueous extract.[11]

  • Liquid-Liquid Extraction: The aqueous filtrate is transferred to a large separatory funnel. An equal volume of dichloromethane is added, and the funnel is shaken vigorously for 2-3 minutes, with periodic venting. The layers are allowed to separate, and the lower organic layer (containing the cytisine) is collected. This process is repeated three times with fresh portions of dichloromethane to ensure complete extraction.

  • Drying: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water.

  • Concentration: The solvent is removed from the dried organic extract under reduced pressure using a rotary evaporator to yield the crude cytisine extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel or alumina) or recrystallization to obtain pure this compound.

Extraction_Workflow start Start: Powdered Laburnum Seeds maceration Alkaline Maceration (NH4OH solution) start->maceration filtration Filtration maceration->filtration liquid_extraction Liquid-Liquid Extraction (with Dichloromethane) filtration->liquid_extraction Aqueous Extract waste1 waste1 filtration->waste1 Solid Residue drying Drying Organic Phase (Anhydrous Na2SO4) liquid_extraction->drying Combined Organic Layers waste2 waste2 liquid_extraction->waste2 Aqueous Raffinate concentration Solvent Evaporation (Rotary Evaporator) drying->concentration end_product Crude this compound Extract concentration->end_product purification Purification (e.g., Column Chromatography) end_product->purification Optional final_product Pure this compound purification->final_product

Figure 2: Generalized Workflow for Cytisine Extraction and Isolation.
Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • System: HPLC with Diode Array Detection (DAD) or Mass Spectrometry (MS) detector.[18]

  • Column: Due to the polar nature of cytisine, standard reversed-phase (e.g., C18) columns result in poor retention.[17][19] A Hydrophilic Interaction Chromatography (HILIC) or Ion-Exchange Chromatography (IEC), specifically a strong cation exchange (SCX) column, is recommended for optimal retention and peak shape.[17][18]

  • Mobile Phase (for SCX column): An isocratic mobile phase consisting of 25% acetonitrile (B52724) and 75% formic buffer at pH 4.0.[17]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD at 305 nm (the λmax for cytisine).

Procedure:

  • Standard Preparation: A stock solution of certified this compound reference standard is prepared in the mobile phase. A series of calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The crude extract or purified product is accurately weighed and dissolved in the mobile phase to a known concentration. The sample is filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The calibration standards are injected first to establish a calibration curve (peak area vs. concentration). Subsequently, the prepared samples are injected.

  • Quantification: The concentration of cytisine in the samples is determined by interpolating the peak area from the calibration curve.

Conclusion

This compound represents a compelling natural product with a rich history and significant therapeutic potential. Its primary sources are well-established within the Fabaceae family, particularly in the seeds of Laburnum and Cytisus species. The extraction and purification can be achieved through straightforward acid-base chemistry, while modern chromatographic techniques, especially HILIC and IEC, are essential for accurate quantification. This guide provides a foundational resource for researchers aiming to investigate, isolate, and develop this important alkaloid for novel therapeutic applications.

References

The Biosynthetic Blueprint of (+)-Cytisine in Cytisus laburnum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cytisine, a quinolizidine (B1214090) alkaloid predominantly found in the seeds and other tissues of Cytisus laburnum (golden rain acacia), has garnered significant attention for its potent partial agonistic activity on nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This pharmacological profile has led to its use in smoking cessation aids and as a scaffold for the development of novel therapeutics.[1] Understanding the intricate biosynthetic pathway of this valuable natural product is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the biosynthesis of this compound, consolidating current knowledge on the enzymatic steps, intermediates, and regulatory aspects. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, plant biochemistry, and drug discovery.

The Core Biosynthetic Pathway: From Lysine (B10760008) to a Tricyclic Alkaloid

The biosynthesis of this compound in Cytisus laburnum originates from the primary metabolite L-lysine. The pathway can be broadly divided into three key stages:

  • Initiation: The formation of the diamine cadaverine (B124047) from L-lysine.

  • Elongation and Cyclization: The condensation of three cadaverine units to form the tetracyclic quinolizidine alkaloid, lupanine (B156748).

  • Modification: The oxidative cleavage of a four-carbon bridge from lupanine to yield the tricyclic structure of this compound.

While the general outline of this pathway is established, the specific enzymes and their detailed kinetics in Cytisus laburnum are still areas of active investigation. Much of our current understanding is extrapolated from studies on related quinolizidine alkaloid-producing legumes, particularly those of the genus Lupinus.[2]

Stage 1: The Gateway Enzyme - Lysine Decarboxylase

The first committed step in the biosynthesis of all quinolizidine alkaloids, including cytisine (B100878), is the decarboxylation of L-lysine to produce cadaverine.[2] This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, lysine decarboxylase (LDC; EC 4.1.1.18).

Table 1: Kinetic Properties of Lysine Decarboxylase (LDC) from Lupinus polyphyllus

SubstrateK_m_ (mM)V_max_ (µmol/min/mg protein)Optimal pHReference
L-Lysine0.88Not Reported8.4[3]
L-Homoarginine3.33Not Reported8.4[3]

Note: Data from a related species, Lupinus polyphyllus, is presented as a proxy due to the lack of specific data for Cytisus laburnum. Further research is needed to characterize the specific kinetic parameters of LDC in C. laburnum.

Stage 2: Assembly of the Tetracyclic Core - The Path to Lupanine

The conversion of three molecules of cadaverine into the tetracyclic quinolizidine alkaloid lupanine is a complex process involving a series of enzymatic reactions. While the exact sequence and intermediates are not fully elucidated, it is proposed to involve oxidative deamination of cadaverine by a copper amine oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine.[4] Subsequent condensation and cyclization reactions lead to the formation of the lupanine skeleton.

Stage 3: The Final Transformation - Lupanine to this compound

The conversion of the tetracyclic lupanine to the tricyclic this compound is a key modification step. This transformation involves the removal of a four-carbon bridge from the lupanine structure. The precise enzymatic machinery responsible for this oxidative cleavage in Cytisus laburnum remains to be fully characterized. Studies on bacterial degradation pathways of lupanine have identified a lupanine hydroxylase, which may provide insights into the analogous plant enzyme.[4][5]

Quantitative Analysis of Key Metabolites

The concentration of cytisine and its precursor, lupanine, varies significantly between different tissues of Cytisus laburnum. This distribution provides valuable information about the sites of biosynthesis and accumulation.

Table 2: Concentration of Cytisine and Lupanine in Cytisus laburnum

Plant PartCytisine (mg/g dry weight)Lupanine (mg/g dry weight)Analytical MethodReference
Seeds15.43Low or not reportedHPLC-DAD[6]
Leaves0.679High relative to cytisineHPLC-DAD[6]

Note: These values can vary depending on the developmental stage of the plant, environmental conditions, and the specific analytical method used.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound has relied on a combination of enzymatic assays and precursor feeding studies. Below are generalized protocols for these key experimental approaches.

Protocol 1: Lysine Decarboxylase (LDC) Enzyme Assay

This protocol is adapted from methods used for bacterial and other plant LDCs and can be optimized for Cytisus laburnum.[7][8]

1. Enzyme Extraction:

  • Homogenize fresh plant tissue (e.g., young leaves or seedlings) in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 50 µM pyridoxal phosphate, protease inhibitors, and polyvinylpyrrolidone).
  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
  • The resulting supernatant is the crude enzyme extract.

2. Assay Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM Sodium Acetate Buffer (pH 6.0)
  • 10 mM L-Lysine
  • 1 mM Pyridoxal 5'-Phosphate
  • Crude enzyme extract

3. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

4. Detection of Cadaverine:

  • The production of cadaverine can be quantified using several methods:
  • Colorimetric Assay: A change in pH due to cadaverine production can be monitored using a pH indicator like bromocresol purple.[5]
  • HPLC Analysis: Derivatize the product with a suitable reagent (e.g., dansyl chloride) and quantify using HPLC with fluorescence detection.
  • Manometric Assay: Measure the release of CO₂ in a Warburg apparatus.[8]

Protocol 2: Precursor Feeding Studies with Radiolabeled Lysine

This generalized protocol outlines the steps for tracing the incorporation of a labeled precursor into cytisine.[9]

1. Preparation of Labeled Precursor:

  • Obtain [U-¹⁴C]-L-lysine or [¹⁵N₂]-L-lysine.

2. Administration to Plant Material:

  • Administer the labeled precursor to Cytisus laburnum seedlings or cell suspension cultures. This can be done by:
  • Root feeding: For whole seedlings, add the labeled precursor to the hydroponic solution.
  • Stem injection: Inject a solution of the labeled precursor into the stem.
  • Leaf application: Apply a solution of the labeled precursor to the leaf surface.[10]
  • Cell culture feeding: Add the labeled precursor directly to the culture medium.

3. Incubation Period:

  • Allow the plant material to metabolize the labeled precursor for a specific time course (e.g., 24, 48, 72 hours).

4. Extraction of Alkaloids:

  • Harvest the plant tissue and perform an alkaloid extraction. A typical procedure involves:
  • Homogenization of the plant material in an acidic solution (e.g., 0.5 M HCl).
  • Basification of the extract with a strong base (e.g., NaOH or NH₄OH) to pH > 10.
  • Partitioning of the alkaloids into an organic solvent (e.g., dichloromethane (B109758) or chloroform).

5. Analysis of Labeled Products:

  • Separate the extracted alkaloids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Detect and quantify the radioactivity in the cytisine fraction using a scintillation counter or by autoradiography of the TLC plate.
  • For stable isotope labeling, analyze the cytisine fraction by mass spectrometry (MS) to determine the incorporation of the label.

Visualizing the Pathway and Workflows

To provide a clear visual representation of the biosynthetic pathway and experimental workflows, the following diagrams have been generated using the DOT language.

Biosynthetic Pathway of this compound

Cytisine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Intermediates Piperideine Intermediates Cadaverine->Intermediates x3 Copper Amine Oxidase (CAO) & Cyclization Lupanine (+)-Lupanine Intermediates->Lupanine Condensation & Cyclization Cytisine This compound Lupanine->Cytisine Oxidative Cleavage

Caption: The proposed biosynthetic pathway of this compound from L-lysine.

Experimental Workflow for Precursor Feeding Studies

Precursor_Feeding_Workflow cluster_preparation Preparation cluster_administration Administration cluster_metabolism Metabolism cluster_analysis Analysis Labeled_Precursor Prepare Radiolabeled L-Lysine (e.g., ¹⁴C) Administer Administer to Cytisus laburnum Labeled_Precursor->Administer Incubate Incubate for Metabolic Period Administer->Incubate Extract Extract Alkaloids Incubate->Extract Separate Separate by Chromatography (TLC/HPLC) Extract->Separate Detect Detect and Quantify Labeled Cytisine Separate->Detect

Caption: A typical workflow for a precursor feeding experiment.

Conclusion and Future Directions

The biosynthesis of this compound in Cytisus laburnum is a fascinating example of the intricate chemical machinery within plants. While the general pathway from L-lysine through lupanine to cytisine is accepted, significant gaps in our knowledge remain. Future research should focus on:

  • Enzyme Discovery and Characterization: The isolation and detailed kinetic characterization of all enzymes in the pathway, particularly those involved in the conversion of cadaverine to lupanine and the final oxidative cleavage of lupanine to cytisine, are critical.

  • Regulatory Mechanisms: Understanding the transcriptional and post-translational regulation of the biosynthetic pathway will be key to manipulating cytisine production.

  • Metabolic Engineering: With a complete understanding of the pathway, efforts can be directed towards the heterologous production of cytisine in microbial or plant-based systems, offering a sustainable and scalable alternative to extraction from the native plant.

This technical guide serves as a foundation for these future endeavors, providing a comprehensive overview of the current state of knowledge and highlighting the exciting research opportunities that lie ahead in unraveling the complete biosynthetic story of this compound.

References

A Historical Perspective on the Ethnobotanical Uses of Cytisine: From Traditional Remedies to Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytisine (B100878), a quinolizidine (B1214090) alkaloid, has a long and rich history of use in traditional medicine, spanning various cultures and continents.[1][2] Extracted from several plant species belonging to the Fabaceae family, its ethnobotanical applications range from ceremonial and medicinal uses by Native Americans to inclusion in European and Asian traditional healing practices.[1][2] This technical guide provides a comprehensive historical perspective on the ethnobotanical uses of cytisine, detailing the plants from which it is derived, their traditional preparations, and the evolution of its use to its modern application as a smoking cessation aid. This paper aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of the historical context of cytisine, offering insights that may inform future research and development.

Cytisine-Containing Flora: A Global Overview

Cytisine is predominantly found in plants of the Leguminosae (Fabaceae) family. The most historically significant of these are Cytisus laburnum (Golden Rain acacia), various Genista species (Broom), and Sophora flavescens (Ku Shen).[1] Additionally, the seeds of Sophora secundiflora (mescalbean) have a notable history of ceremonial use by Native American tribes.[3]

These plants have been utilized for a variety of medicinal purposes, leveraging the pharmacological effects of cytisine long before the alkaloid itself was isolated and identified. Traditional applications often involved the use of seeds, leaves, and roots, prepared in various ways to treat a range of ailments.

Quantitative Data on Ethnobotanical Uses

While historical records often lack the precise quantitative data expected in modern pharmacology, it is possible to compile and present the available information to offer a comparative overview. The following tables summarize the ethnobotanical uses of key cytisine-containing plants, along with available data on preparations and dosages. It is important to note that much of this information is qualitative and derived from historical and anthropological records.

Table 1: Ethnobotanical Uses of Cytisine-Containing Plants

Plant SpeciesCommon Name(s)Traditional Use(s)Plant Part(s) UsedGeographic Region of Use
Cytisus laburnum (syn. Laburnum anagyroides)Golden Rain, Golden ChainEmetic, purgative, whooping cough, asthma, tobacco substituteSeeds, LeavesEurope
Genista tinctoriaDyer's Greenweed, Dyer's BroomUsed in herbal medicine for various complaints, including skin diseases; also used as a yellow dyeFlowering twigs, whole plantEurope, Turkey
Sophora flavescensKu Shen, Bitter RootFever, dysentery, jaundice, asthma, eczema, inflammatory disorders, viral hepatitis, cancerRootChina, Japan, Korea, India, Europe
Sophora secundifloraMescalbean, Red BeanCeremonial intoxicant, vision-seeking rituals, divination, emetic and purgative in ritualsSeedsNorth America (specifically Texas and Mexico)

Table 2: Historical and Traditional Preparation Methods and Dosages

Plant SpeciesPreparation MethodReported Dosage/AdministrationTraditional ApplicationSource/Reference
Cytisus laburnumDecoction of seedsNot specified in historical texts, but noted as highly toxic.Emetic, purgative.Historical European herbal texts.
Genista tinctoriaNot specified for medicinal use. For dyeing, a decoction of 30% weight of fiber of the whole plant is used.Not applicable for medicinal context.Dyeing.Modern dyeing guides based on historical practices.[4]
Sophora flavescensDecoction10-15g of root in 500ml of water, boiled for 20 minutes.General health tonic, anti-inflammatory.Traditional Chinese Medicine.[5]
Sophora flavescensTea5-10g of root powder steeped in hot water for 10 minutes.General health tonic.Traditional Chinese Medicine.[5]
Sophora secundiflora"Medicine brew" from pounded seeds (decoction).Not specified, but noted as highly potent and requiring careful preparation.Ceremonial use for visions.Anthropological records of Native American tribes.[3]

Table 3: Cytisine Content in Various Plant Parts (Modern Analytical Data)

Plant SpeciesPlant PartCytisine Content (mg/mL of extract)Reference
Laburnum anagyroidesSeeds0.993[6]
Laburnum anagyroidesLeaves0.679[6]
Laburnum anagyroidesCortex (Bark)0.228[6]
Laburnum watereriSeeds1.543[6]
Laburnum watereriLeaves0.679[6]
Laburnum alpinumLeaves1.543[6]
Genista tinctoriaHerbLowest content among tested species[6]

Experimental Protocols: Reconstructing Historical Preparations

The following protocols are based on available historical and ethnobotanical descriptions. They are intended to provide a methodological framework for understanding how these plants may have been prepared traditionally. It is crucial to acknowledge that these are reconstructions and may not fully capture the nuances of historical practices.

Protocol 1: Reconstructed Decoction of Sophora flavescens Root (Ku Shen)

  • Sourcing and Preparation of Plant Material: Obtain dried roots of Sophora flavescens.

  • Dosage: Weigh approximately 10-15 grams of the dried root.

  • Decoction: a. Place the weighed root into a non-reactive pot (e.g., ceramic or glass). b. Add 500ml of cold water. c. Bring the mixture to a boil. d. Reduce heat and simmer for 20 minutes.

  • Filtration: Strain the decoction through a fine mesh or cloth to remove the solid plant material.

  • Administration: The resulting liquid would have been consumed warm, as per Traditional Chinese Medicine practices.[5]

Protocol 2: Reconstructed Ceremonial Preparation of Sophora secundiflora (Mescalbean)

  • Sourcing and Preparation of Plant Material: Harvest the mature, bright red seeds (mescalbeans) from the pods of Sophora secundiflora.

  • Processing: a. The seeds were historically pounded to a fine consistency.[3] This would likely have been done using a mortar and pestle. b. The resulting powder would then be used to create a "medicine brew."[3]

  • Decoction (Hypothesized): a. The pounded seed powder would be added to water in a vessel. The ratio of powder to water is not specified in historical accounts. b. The mixture would likely have been heated to create a decoction, though cold water infusions are also a possibility.

  • Administration: The brew was consumed as part of a ceremonial ritual, such as the "Red Bean Dance," to induce visions.[3] The physiological effects, including purgation, were considered part of the spiritual experience.

Visualizing Cytisine's Historical and Pharmacological Context

The following diagrams, created using the DOT language, illustrate key aspects of cytisine's ethnobotanical and pharmacological significance.

Cytisine_Signaling_Pathway Cytisine Cytisine nAChR Nicotinic Acetylcholine (B1216132) Receptors (α4β2) Cytisine->nAChR Binds as a partial agonist Neuron Neuron nAChR->Neuron Activates Dopamine_Release Dopamine Release Neuron->Dopamine_Release Stimulates Pleasure_Reward Pleasure & Reward (Reduces Craving) Dopamine_Release->Pleasure_Reward

Caption: Signaling pathway of Cytisine's interaction with nicotinic acetylcholine receptors.

Historical_Herbal_Preparation_Workflow Start Start Harvest Harvesting of Cytisine-Containing Plant (e.g., seeds, roots, leaves) Start->Harvest Drying Drying of Plant Material Harvest->Drying Processing Processing (e.g., Pounding, Grinding) Drying->Processing Decoction Decoction or Infusion (Extraction with water) Processing->Decoction Filtration Filtration Decoction->Filtration Final_Product Final Herbal Remedy (e.g., 'Medicine Brew') Filtration->Final_Product

Caption: Generalized workflow for the historical preparation of a Cytisine-based herbal remedy.

Ethnobotany_to_Pharmacology_Relationship cluster_Ethnobotany Ethnobotanical Use cluster_Pharmacology Modern Pharmacology Traditional_Use Traditional Medicinal Uses (Emetic, Purgative, Respiratory Aid) Smoking_Cessation Smoking Cessation Aid (e.g., Tabex, Desmoxan) Traditional_Use->Smoking_Cessation Informs development of Ceremonial_Use Ceremonial Use (Vision-seeking, Rituals) Receptor_Binding Partial Agonist at Nicotinic Acetylcholine Receptors Ceremonial_Use->Receptor_Binding Suggests psychoactive properties leading to receptor studies Tobacco_Substitute Use as Tobacco Substitute (e.g., WWII) Tobacco_Substitute->Smoking_Cessation Direct historical precedent

Caption: Logical relationship between historical ethnobotanical uses and modern pharmacology of Cytisine.

Conclusion

The history of cytisine provides a compelling example of the trajectory from traditional ethnobotanical use to modern evidence-based medicine. The long-standing application of cytisine-containing plants for a variety of ailments, including respiratory conditions and as a tobacco substitute, laid the groundwork for its eventual development as a smoking cessation therapy. While a lack of precise historical quantitative data presents a challenge, the qualitative and semi-quantitative information available from historical texts and anthropological studies offers valuable insights into the traditional context of cytisine use. For researchers and drug development professionals, understanding this rich history can provide a deeper appreciation of the compound's origins and may inspire further investigation into the therapeutic potential of this and other ethnobotanically significant natural products. The continued study of historical herbal practices, combined with modern analytical techniques, holds promise for the discovery and development of new medicines.

References

A Comprehensive Technical Guide on (+)-Cytisine's Role as a Partial Agonist at α4β2 Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (+)-Cytisine, a plant-derived alkaloid, and its function as a partial agonist at the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). With its established efficacy as a smoking cessation aid, understanding the molecular interactions and functional consequences of cytisine's binding is crucial for further drug development and research in addiction medicine.[1][2][3][4] This document consolidates quantitative data, details key experimental protocols, and visualizes the underlying mechanisms of action.

Quantitative Data: Binding Affinity and Functional Potency

This compound exhibits a high affinity for the α4β2 nAChR subtype, which is a key mediator of nicotine (B1678760) dependence in the brain.[5][6] Its partial agonism is characterized by its ability to bind to the receptor and elicit a response that is lower than that of a full agonist like nicotine.[7] This dual action of both stimulating the receptor to a degree that alleviates withdrawal symptoms and competitively inhibiting the binding of nicotine from tobacco smoke is central to its therapeutic effect.[7][8][9]

The following tables summarize the key quantitative parameters of this compound's interaction with α4β2 nAChRs, compiled from various studies.

Table 1: Binding Affinity of this compound and Comparative Ligands at α4β2 nAChRs

LigandReceptor SubtypeKᵢ (nM)Radioligand UsedReference
This compound human α4β20.17[³H]-Epibatidine[10][11]
This compound human α4β20.3 - 0.8[³H]-Cytisine[12][13]
This compound rat α4β2~0.1[³H]-Cytisine[14]
Vareniclinehuman α4β20.06[³H]-Epibatidine[10][11]
Nicotinerat α4β2~0.4[³H]-Nicotine[14]
Nicotinehuman α4β21Not Specified[10]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher affinity.

Table 2: Functional Potency and Efficacy of this compound at α4β2 nAChRs

ParameterValueCell SystemAssay TypeReference
EC₅₀ (Activation) 0.06 - 18 µMXenopus oocytes expressing human α4β2Two-electrode voltage clamp[8]
IC₅₀ (Desensitization) 0.05 - 2.8 nMXenopus oocytes expressing human α4β2Two-electrode voltage clamp[8]
Efficacy (vs. Acetylcholine) ~15%Xenopus oocytes expressing human α4β2Two-electrode voltage clamp[7]
ED₅₀ (in vivo) 2.97 mg/kgC57BL/6J miceSchedule-controlled responding[15][16]

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a biological process by 50%. ED₅₀ (Median effective dose): The dose that produces a quantal effect in 50% of the population that takes it.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are protocols for key experiments used to characterize the interaction of this compound with α4β2 nAChRs.

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Kᵢ of this compound at the α4β2 nAChR.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human α4β2 nAChR.[11]

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine, high-affinity nAChR agonists.[11][17]

  • Test Compound: this compound.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing α4β2 nAChRs and isolate the membrane fraction by centrifugation.

  • Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-Epibatidine), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]

This technique measures the ion flow across the cell membrane in response to the application of a ligand, allowing for the determination of a compound's functional potency (EC₅₀) and efficacy.

Objective: To characterize the functional properties of this compound as a partial agonist at α4β2 nAChRs.

Materials:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA for human α4 and β2 nAChR subunits.

  • Injection System: Nanoject or similar microinjection apparatus.

  • Two-Electrode Voltage Clamp Setup: Including an amplifier, electrodes, and perfusion system.

  • Recording Solution: Oocyte Ringer's solution.

  • Agonists: Acetylcholine (full agonist) and this compound.

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of the α4 and β2 subunit cRNAs to express the receptors.

  • Incubation: Incubate the injected oocytes for several days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).[17]

  • Agonist Application: Perfuse the oocyte with the recording solution containing known concentrations of the agonist (this compound or acetylcholine).

  • Data Acquisition: Record the inward current generated by the opening of the nAChR channels in response to the agonist.

  • Data Analysis: Construct concentration-response curves by plotting the peak current response against the agonist concentration. Fit the data to the Hill equation to determine the EC₅₀ and the maximal response (Iₘₐₓ). The efficacy of this compound is determined by comparing its Iₘₐₓ to that of the full agonist, acetylcholine.[17]

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the key concepts and procedures discussed in this guide.

The following diagram illustrates the mechanism of action of this compound as a partial agonist at the α4β2 nicotinic receptor, leading to the alleviation of nicotine withdrawal symptoms.

Cytisine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cytisine (B100878) This compound a4b2_receptor α4β2 nAChR Cytisine->a4b2_receptor Binds as partial agonist Nicotine Nicotine (from smoking) Nicotine->a4b2_receptor Competitively inhibited Dopamine_vesicles Dopamine Vesicles a4b2_receptor->Dopamine_vesicles Moderate stimulation Dopamine_release Dopamine Release Dopamine_vesicles->Dopamine_release Exocytosis Dopamine Dopamine Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Reward_pathway Reward Pathway Activation (Alleviates Withdrawal) Dopamine_receptor->Reward_pathway

Caption: Mechanism of this compound at the α4β2 receptor.

This diagram outlines the key steps involved in a radioligand competition binding assay to determine the binding affinity of a compound.

Binding_Assay_Workflow start Start prepare_membranes Prepare Membranes (HEK293 cells with α4β2) start->prepare_membranes setup_assay Set up Assay Tubes: Membranes + Radioligand + this compound prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data (IC₅₀ and Kᵢ Calculation) quantify->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

This diagram illustrates the concept of partial agonism, comparing the effects of a full agonist, a partial agonist, and an antagonist at the α4β2 receptor.

Partial_Agonism_Concept cluster_ligands Ligands cluster_receptor α4β2 Receptor cluster_response Cellular Response Full_Agonist Full Agonist (e.g., Nicotine) Receptor_State Receptor State Full_Agonist->Receptor_State Binds and fully activates Partial_Agonist Partial Agonist (this compound) Partial_Agonist->Receptor_State Binds and partially activates Antagonist Antagonist Antagonist->Receptor_State Binds and does not activate Max_Response Maximal Response Receptor_State->Max_Response Full Agonist Effect Partial_Response Partial Response Receptor_State->Partial_Response Partial Agonist Effect No_Response No Response Receptor_State->No_Response Antagonist Effect

Caption: Conceptual diagram of partial agonism at the α4β2 receptor.

References

The Toxicological Profile of (+)-Cytisine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the toxicological profile of (+)-Cytisine, a plant-derived alkaloid with increasing interest in drug development, particularly for smoking cessation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of LD50 values, experimental protocols for toxicity testing, and insights into its mechanism of action.

Executive Summary

This compound, a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has demonstrated a variable toxicological profile depending on the animal model and route of administration. This guide synthesizes acute, subchronic, and chronic toxicity data to provide a robust resource for preclinical safety and toxicology assessments. All quantitative data are presented in standardized tables for comparative analysis, and key experimental methodologies are detailed to facilitate study replication and extension. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of its toxicodynamics and evaluation.

Acute Toxicity and LD50 Data

The median lethal dose (LD50) is a critical measure of acute toxicity. Extensive studies have been conducted to determine the LD50 of this compound in various animal models. The data reveal significant differences in toxicity based on the species and the route of administration, with intravenous and intraperitoneal routes generally showing higher toxicity than oral administration.

Animal ModelRoute of AdministrationLD50 (mg/kg)SexAdditional Notes
Mice Intravenous2.3 (1.3-3.6)Female-
Intravenous3.1 (1.8-5.2)Male-
Subcutaneous13 (11-15.3)Female-
Subcutaneous13 (8.5-19.9)Male-
Oral29 (22.37)Male-
Rats Intraperitoneal9 (8.9-10.3)--
Subcutaneous11 (7.7-15.6)--
Oral38 (17-83.6)-An estimated oral LD50 in rats is also reported to be between 5 and 50 mg/kg of body weight[1][2].
Dogs SubcutaneousLD0: 4-LD0 (Lethal Dose 0) indicates the highest dose that did not cause any mortality.
OralLD0: 25-No external symptoms of toxicity were observed at doses of 15-25 mg/kg[3].

Table 1: Summary of Acute LD50 Values for this compound in Animal Models.[3]

Experimental Protocols for Toxicological Studies

Standardized protocols are crucial for the reliable assessment of toxicity. The following sections detail the methodologies for acute, subchronic, and chronic toxicity studies, primarily based on the Organization for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is used to determine the LD50 with a reduced number of animals.

  • Test Animals: Typically, rats (preferably females) are used. Animals are randomly selected, marked for individual identification, and acclimatized for at least 5 days prior to dosing.[3] They should be of a similar weight range.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle.[3] Food is withheld overnight for rats before dosing, but water is available ad libitum.[3]

  • Dosing: The test substance is administered orally in a single dose via gavage.[3] The initial dose is selected based on a preliminary estimate of the LD50. Subsequent doses for the next animal are adjusted up or down by a factor of 3.2 depending on the outcome (survival or death) of the previously dosed animal.[3]

  • Observation: Animals are observed for mortality and clinical signs of toxicity with special attention during the first 4 hours and then daily for a total of 14 days.[1] Body weight is recorded weekly.

  • Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[1][3]

experimental_workflow_ld50 Experimental Workflow for LD50 Determination (Up-and-Down Procedure) start Start acclimatization Animal Acclimatization (min. 5 days) start->acclimatization fasting Fasting (overnight for rats) acclimatization->fasting dose1 Dose Animal 1 (at estimated LD50 - 1 step) fasting->dose1 observe1 Observe for 48h dose1->observe1 outcome1 Outcome? observe1->outcome1 dose_up Increase Dose for Next Animal (x 3.2) outcome1->dose_up Survived dose_down Decrease Dose for Next Animal (/ 3.2) outcome1->dose_down Died continue_dosing Continue Sequential Dosing... dose_up->continue_dosing dose_down->continue_dosing stop_criteria Stopping Criteria Met? continue_dosing->stop_criteria stop_criteria->dose1 No observe14 14-Day Observation (all animals) stop_criteria->observe14 Yes necropsy Gross Necropsy observe14->necropsy calculate Calculate LD50 (Maximum Likelihood Method) necropsy->calculate end End calculate->end

Experimental Workflow for LD50 Determination (Up-and-Down Procedure)
Subchronic Oral Toxicity Study (Based on OECD Guideline 408)

This study provides information on adverse effects following repeated oral administration for 90 days.

  • Test Animals: Typically rodents, with at least 10 animals of each sex per group.

  • Dosing: The test substance is administered daily by oral gavage for 90 consecutive days.[4] At least three dose levels and a concurrent control group are used.[4] A satellite group for observing the reversibility of toxic effects may be included.[4]

  • Observations:

    • Clinical Signs: Daily observations for signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.[5]

    • Hematology and Clinical Biochemistry: Conducted at termination.

    • Ophthalmological Examination: Performed before the study and at termination.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on all animals that died during the study. Target organs from all dose groups are also examined.

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Chronic Oral Toxicity Study (Based on OECD Guideline 452)

This study evaluates the effects of a substance following prolonged and repeated exposure over a major portion of the animal's lifespan.

  • Test Animals: Primarily rodents, with at least 20 animals of each sex per group.[6][7]

  • Dosing: The test substance is administered daily, typically for 12 months.[6][7] At least three dose levels plus a control group are used.[6][7]

  • Observations: Similar to the subchronic study, but with more frequent monitoring over the longer duration. This includes regular detailed observations, and measurements of body weight, food/water consumption, hematology, clinical chemistry, and urinalysis.[7]

  • Pathology: Comprehensive gross necropsy and histopathology are performed on all animals.

  • Data Analysis: The study aims to characterize the dose-response relationship and identify a NOAEL for chronic exposure.[8]

Mechanism of Toxic Action and Signaling Pathway

The primary mechanism of action of this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a partial agonist, particularly at the α4β2 nAChR subtype, which is widely expressed in the central nervous system.[9][10]

At lower doses, cytisine (B100878) can stimulate these receptors, mimicking the effect of acetylcholine and leading to the release of various neurotransmitters, including dopamine. This action is central to its use in smoking cessation as it can alleviate nicotine (B1678760) withdrawal symptoms. However, at higher, toxic doses, its effects can become pronounced and widespread.

The toxic symptoms observed in animal studies, such as accelerated respiration, convulsions, and muscle tone disturbances, are consistent with overstimulation of the cholinergic system.[3] In severe cases, this can lead to respiratory paralysis and death.[11]

signaling_pathway Simplified Signaling Pathway of this compound Toxicity cytisine This compound nAChR α4β2 Nicotinic Acetylcholine Receptor (nAChR) cytisine->nAChR Binds as partial agonist channel_opening Ion Channel Opening nAChR->channel_opening ion_influx Na+ and Ca2+ Influx channel_opening->ion_influx depolarization Neuronal Depolarization ion_influx->depolarization neurotransmitter_release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) depolarization->neurotransmitter_release downstream_effects Downstream Signaling Cascades (e.g., PI3K-Akt, ERK) depolarization->downstream_effects physiological_response Physiological Response (Therapeutic at low doses) neurotransmitter_release->physiological_response toxic_overstimulation Toxic Overstimulation of Cholinergic System (at high doses) neurotransmitter_release->toxic_overstimulation downstream_effects->physiological_response toxic_symptoms Toxic Symptoms: - Convulsions - Respiratory distress - Muscle paralysis toxic_overstimulation->toxic_symptoms

Simplified Signaling Pathway of this compound Toxicity

Subchronic and Chronic Toxicity Findings

Subchronic and chronic toxicity studies provide insights into the long-term safety of a compound. For this compound, studies have shown that prolonged administration at therapeutic doses does not cause significant toxic changes in the hematopoietic system or internal organs of experimental animals.[3] However, at higher doses in some chronic studies, dystrophic changes in the liver have been observed.[2]

  • Mice (45 days): No toxic changes in hemopoiesis and internal organs.[3]

  • Rats (30 and 90 days): No toxic changes in hemopoiesis and internal organs.[3]

  • Rats and Dogs (180 days): No toxic changes in hemopoiesis and internal organs, with the exception of some dystrophic liver changes.[3]

These findings suggest that the liver may be a target organ for toxicity following long-term, high-dose exposure to this compound.

Conclusion

The toxicological profile of this compound is well-characterized in animal models, with LD50 values established for multiple species and routes of administration. The primary mechanism of toxicity is through its action as a partial agonist at nicotinic acetylcholine receptors, leading to cholinergic overstimulation at high doses. Subchronic and chronic studies indicate a relatively safe profile at therapeutic dose levels, with potential for liver effects at higher, prolonged exposures. This comprehensive guide provides essential data and protocols to support the continued development and safety assessment of this compound-based therapeutics.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The toxicological data presented are from animal studies and may not be directly extrapolated to humans. All research involving animals should be conducted under approved ethical guidelines.

References

An In-depth Technical Guide on the Absolute Configuration and Stereochemistry of (+)-Cytisine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cytisine, a quinolizidine (B1214090) alkaloid predominantly found in the seeds of plants from the Fabaceae family, has garnered significant attention for its potent partial agonism at nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to its use in smoking cessation therapies. The therapeutic efficacy and interaction with biological targets are intrinsically linked to its unique three-dimensional structure. This technical guide provides a comprehensive overview of the absolute configuration and stereochemistry of the naturally occurring enantiomer, which is levorotatory and more accurately designated as (-)-cytisine. This document details the experimental methodologies, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods, that have been pivotal in elucidating its structure. Quantitative data are presented in structured tables, and key experimental workflows and molecular relationships are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Cytisine (B100878), with the IUPAC name (1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1][2]diazocin-8-one, is a tetracyclic alkaloid.[3] While often referred to as this compound in some literature due to its positive specific rotation at the sodium D-line, the naturally occurring and pharmacologically active enantiomer is levorotatory in other solvents and its absolute configuration has been unequivocally established as (1R, 5S).[4] Understanding the precise spatial arrangement of atoms in cytisine is crucial for elucidating its mechanism of action, designing novel derivatives with improved pharmacological profiles, and ensuring stereospecific synthesis.

Absolute Configuration

The absolute configuration of (-)-cytisine has been determined to be (1R, 5S) . This assignment is based on rigorous analysis using various spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules.[5] The crystal structure of (-)-cytisine has been resolved, providing precise atomic coordinates and confirming the (1R, 5S) configuration.[6]

Data Presentation: Crystallographic Data for (-)-Cytisine

The following table summarizes key crystallographic data for (-)-cytisine. The data has been compiled from entries in the Cambridge Structural Database (CSD).

ParameterValue
CCDC Deposition NumberFITPIH
Empirical formulaC₁₁H₁₄N₂O
Formula weight190.24
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)7.654(1)
b (Å)11.984(2)
c (Å)10.339(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)948.5(3)
Z4
Density (calculated)1.331 Mg/m³

Table 1: Crystallographic Data for (-)-Cytisine.

Selected Bond Lengths and Angles

BondLength (Å)AngleAngle (°)
N(1)-C(6)1.383(3)C(6)-N(1)-C(10)124.1(2)
N(1)-C(10)1.467(3)C(2)-N(12)-C(11)112.5(2)
N(12)-C(2)1.481(3)C(10)-N(1)-C(5)118.9(2)
N(12)-C(11)1.488(3)C(1)-C(10)-N(1)110.1(2)
C(1)-C(10)1.531(3)C(11)-C(10)-N(1)111.3(2)
C(6)=O(1)1.242(3)O(1)-C(6)-N(1)122.3(2)

Table 2: Selected Bond Lengths and Angles for (-)-Cytisine.

Experimental Protocols: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of (-)-cytisine are typically grown by slow evaporation from a suitable solvent, such as acetone (B3395972) or ethanol.

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.[5]

Mandatory Visualization: Molecular Structure of (-)-Cytisine

Figure 1: Structure of (-)-Cytisine with (1R, 5S) stereochemistry.

Stereochemistry in Solution

The stereochemistry and conformation of cytisine in solution have been extensively studied by NMR spectroscopy. The rigid tetracyclic framework of cytisine restricts its conformational freedom, but the piperidine (B6355638) ring can exist in different conformations.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the relative stereochemistry and elucidating the conformational preferences of cytisine in solution.[1]

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for (-)-Cytisine

The following table presents typical ¹H and ¹³C NMR chemical shifts for (-)-cytisine in CDCl₃.

Atom Number¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
2139.17.28 (dd)
3116.86.07 (d)
4104.96.42 (t)
5151.77.39 (d)
6164.2-
752.84.17 (dd)
935.52.98 (m)
1027.81.95 (m)
1149.63.10 (d)
1325.92.35 (m)

Table 3: ¹H and ¹³C NMR Chemical Shift Data for (-)-Cytisine in CDCl₃.

Conformational Analysis

High-resolution rotational spectroscopy has revealed the presence of two conformers of cytisine in the gas phase, corresponding to axial and equatorial arrangements of the N-H proton on the piperidine ring.[7] Surprisingly, the axial conformer is the predominant form, stabilized by an intramolecular hydrogen bond between the N-H and the pyridone nitrogen.[7] In solution, the conformation is similar to that in the solid state, with the chair conformation of ring C being the most stable.[1]

Experimental Protocols: NMR Spectroscopy for Stereochemical Analysis

  • Sample Preparation: A solution of cytisine is prepared in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration of 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired. The chemical shifts, coupling constants (J-values), and integration of the signals provide information about the connectivity and relative stereochemistry of the protons.

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum, typically proton-decoupled, is acquired to determine the number of unique carbon atoms and their chemical environments.

  • 2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals and to establish through-bond and through-space correlations, a series of 2D NMR experiments are performed:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining relative stereochemistry and conformational details.

Mandatory Visualization: Experimental Workflow for Stereochemical Determination

G cluster_workflow Experimental Workflow for Stereochemical Elucidation of Cytisine start Isolation of Cytisine xray Single-Crystal X-ray Diffraction start->xray Crystal Growth nmr NMR Spectroscopy start->nmr Dissolution cd Circular Dichroism Spectroscopy start->cd Dissolution data_analysis Data Analysis and Structure Elucidation xray->data_analysis Diffraction Data nmr->data_analysis Spectral Data cd->data_analysis Chiroptical Data abs_config Absolute Configuration (1R, 5S) data_analysis->abs_config caption Figure 2: Workflow for determining the stereochemistry of cytisine.

Figure 2: Workflow for determining the stereochemistry of cytisine.

Chiroptical Properties

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[2] The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule. While detailed CD studies specifically for the absolute configuration determination of cytisine are not extensively reported in readily accessible literature, the principles of CD spectroscopy are well-established for this purpose. The sign of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenters.

Interaction with Nicotinic Acetylcholine Receptors

The pharmacological effects of cytisine are primarily mediated through its interaction with nAChRs, where it acts as a partial agonist, particularly at the α4β2 subtype.[8] This interaction is highly stereospecific.

Mandatory Visualization: Cytisine Signaling at the nAChR

G cluster_pathway Mechanism of Action of Cytisine at the Nicotinic Acetylcholine Receptor cytisine (-)-Cytisine nachr α4β2 nAChR cytisine->nachr Binds as Partial Agonist channel_opening Conformational Change (Channel Opening) nachr->channel_opening ion_influx Na⁺/Ca²⁺ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization dopamine_release Dopamine Release (in VTA) depolarization->dopamine_release Leads to caption Figure 3: Signaling pathway of cytisine at the nAChR.

Figure 3: Signaling pathway of cytisine at the nAChR.

Conclusion

The absolute configuration of the naturally occurring enantiomer of cytisine is (1R, 5S). This stereochemistry has been unequivocally established through single-crystal X-ray diffraction and is supported by extensive NMR spectroscopic studies. The rigid, chiral framework of cytisine dictates its specific interaction with nicotinic acetylcholine receptors, underpinning its pharmacological activity as a smoking cessation aid. A thorough understanding of its stereochemical properties is fundamental for the rational design of new, more effective therapeutic agents based on the cytisine scaffold. This guide provides a consolidated resource of the key structural data and analytical methodologies for researchers and professionals in the field of drug discovery and development.

References

(+)-Cytisine as a Phytotoxin in the Fabaceae Family: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cytisine, a quinolizidine (B1214090) alkaloid, is a potent phytotoxin found throughout the Fabaceae (legume) family. This technical guide provides a comprehensive overview of this compound's role as a defensive chemical, its mechanism of action, its distribution within the Fabaceae family, and its toxicological effects on herbivores and competing plants. Detailed experimental protocols for the extraction, quantification, and bioassay of cytisine (B100878) are provided, along with a review of detoxification mechanisms in specialist herbivores. This guide is intended to be a valuable resource for researchers in phytochemistry, chemical ecology, and drug development.

Introduction

This compound is a naturally occurring tricyclic alkaloid found in numerous genera of the Fabaceae family, including Laburnum, Cytisus, Sophora, and Baptisia.[1] It is a potent neurotoxin that acts as a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), the same receptors targeted by nicotine.[2] This mechanism of action underlies both its toxicity to insects and other herbivores and its use as a smoking cessation aid in humans.[3] In plants, cytisine serves as a crucial defense mechanism against herbivory and competition from other plants. This guide explores the multifaceted role of this compound as a phytotoxin.

Distribution and Concentration of this compound in the Fabaceae Family

The concentration of this compound varies significantly among different species of the Fabaceae family, as well as in different parts of the same plant. Generally, the highest concentrations are found in the seeds, which is consistent with the optimal defense theory, where the most valuable and vulnerable plant parts are the most heavily defended.

Table 1: Quantitative Data on this compound Concentration in Various Fabaceae Species

Plant SpeciesPlant PartCytisine Concentration (mg/g dry weight unless otherwise specified)Reference
Laburnum anagyroidesSeeds9.93[4]
Laburnum anagyroidesLeaves0.679[4]
Laburnum anagyroidesCortex0.228[4]
Laburnum alpinumLeaves1.543[4]
Laburnum watereriSeeds1.543[4]
Laburnum watereriLeaves0.679[4]
Genista tinctoriaHerbLow (not specified)[4]
Sophora microphyllaSeeds4-5[5]
Sophora microphyllaLeaves and Twigs1-3[5]
Sophora microphyllaBark0.4-0.6[5]
Sophora microphyllaRoots0.2[5]
Sophora tonkinensisHerbal Preparations0.283-4.234[5]
Spartium junceumFruit6.3[6]
Ulex europaeusPlant0-1[6]

Mechanism of Action as a Phytotoxin

The primary mechanism of action of this compound as a phytotoxin is its activity as a partial agonist of nicotinic acetylcholine receptors (nAChRs). In insects, acetylcholine is a major excitatory neurotransmitter in the central nervous system. By binding to nAChRs, cytisine mimics the action of acetylcholine, leading to overstimulation of the nervous system, paralysis, and ultimately death.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway in Insects

The following diagram illustrates the general signaling pathway at a cholinergic synapse in an insect's central nervous system and the disruptive effect of cytisine.

nAChR_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Action_Potential Action Potential Arrives Ca_Channel Voltage-gated Ca2+ Channel Action_Potential->Ca_Channel Opens Vesicle Synaptic Vesicle (containing Acetylcholine) Ca_Channel->Vesicle Triggers fusion ACh_release Vesicle->ACh_release Releases ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_release->nAChR ACh binds to nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opens Depolarization Depolarization Ion_Influx->Depolarization Action_Potential_Post Action Potential Depolarization->Action_Potential_Post Initiates Cytisine This compound Cytisine->nAChR Binds and continuously activates nAChR

Caption: Nicotinic Acetylcholine Receptor Signaling and Cytisine Interference.

Phytotoxicity Against Herbivores

This compound is a potent feeding deterrent and toxin to a wide range of generalist herbivores. Specialist herbivores that have co-evolved with cytisine-containing plants have developed mechanisms to tolerate this alkaloid.

Table 2: Toxicological Data of this compound and Related Quinolizidine Alkaloids Against Various Organisms

CompoundOrganismRoute of AdministrationToxicity (LD50/LC50)Reference
This compoundMouseIntravenous~2 mg/kg[1]
This compoundRatOral5-50 mg/kg[7]
Matrine (B1676216)Red Imported Fire Ant (Solenopsis invicta) - Minor WorkerIngestion46.77 mg/L (7-day LC50)[8][9]
MatrineRed Imported Fire Ant (Solenopsis invicta) - Medium WorkerIngestion71.49 mg/L (7-day LC50)[8][9]
SophocarpineRed Imported Fire Ant (Solenopsis invicta) - Minor WorkerIngestion50.08 mg/L (7-day LC50)[8][9]
SophocarpineRed Imported Fire Ant (Solenopsis invicta) - Medium WorkerIngestion85.87 mg/L (7-day LC50)[8][9]
LupanineAphidsIngestionHigh impact on survival[8][10]
SparteineAphidsIngestionModerate impact on survival[8][10]
LupinineAphidsIngestionLower impact on survival[8][10]

Allelopathic Effects

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. This compound contributes to the allelopathic potential of Fabaceae species, helping them to outcompete neighboring plants for resources.

Table 3: Allelopathic Effects of this compound and Cytisine-Containing Plant Extracts

Allelochemical/ExtractTarget Plant SpeciesObserved EffectQuantitative DataReference
Chenopodium album extractLactuca sativaInhibition of germination and initial developmentLC50 = 0.5-0.8% w/v[4]
Amaranthus retroflexus extractLactuca sativaPronounced inhibition of germination and initial developmentLC50 = 0.2-0.4% w/v[4]
Talinum triangulare shoot extractLactuca sativaIncreased number of abnormal seedlings, reduced root length-[11]
Talinum triangulare root extractLactuca sativaCellular changes, lower non-photochemical quenching-[11]

Note: Quantitative data on the allelopathic effects of pure this compound are limited in the reviewed literature. The provided data are for plant extracts known to contain various allelochemicals, including alkaloids.

Detoxification in Specialist Herbivores

While this compound is toxic to generalist herbivores, some specialist insects have evolved mechanisms to tolerate and even utilize this alkaloid. One such specialist is the larva of the moth Uresiphita reversalis, which feeds on plants of the Genisteae tribe, known for their high quinolizidine alkaloid content.

The primary detoxification strategy in insects involves a three-phase process:

  • Phase I: Modification: Enzymes such as cytochrome P450 monooxygenases (P450s) modify the toxin, often through oxidation, reduction, or hydrolysis, to make it more water-soluble.

  • Phase II: Conjugation: The modified toxin is conjugated with endogenous molecules like glutathione (B108866) (by glutathione S-transferases, GSTs) or sugars (by UDP-glucuronosyltransferases, UGTs) to further increase its solubility.

  • Phase III: Excretion: The conjugated toxin is actively transported out of the cells and excreted from the organism by transporters such as ATP-binding cassette (ABC) transporters.

While the specific enzymes involved in cytisine detoxification in specialist herbivores are not fully elucidated, it is hypothesized that they possess highly efficient P450s and GSTs capable of metabolizing quinolizidine alkaloids. Some specialists may also sequester the alkaloids in their integument for their own defense against predators.[12]

Detoxification_Pathway Cytisine This compound (Lipophilic) Phase1 Phase I: Modification (e.g., Oxidation by P450s) Cytisine->Phase1 Modified_Cytisine Modified Cytisine (More polar) Phase1->Modified_Cytisine Phase2 Phase II: Conjugation (e.g., with Glutathione by GSTs) Modified_Cytisine->Phase2 Conjugated_Cytisine Cytisine Conjugate (Water-soluble) Phase2->Conjugated_Cytisine Phase3 Phase III: Excretion (e.g., by ABC transporters) Conjugated_Cytisine->Phase3 Excreted Excreted from organism Phase3->Excreted

Caption: General Insect Detoxification Pathway for Xenobiotics.

Experimental Protocols

Extraction and Quantification of this compound

A common method for the extraction and quantification of cytisine from plant material involves solid-phase extraction followed by High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD).

Protocol: Extraction and HPLC-DAD Quantification of Cytisine

  • Sample Preparation:

    • Dry the plant material (e.g., seeds, leaves) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 0.1 M HCl.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of 0.1 M HCl.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of 0.1 M HCl.

    • Elute the alkaloids with 5 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • HPLC-DAD Analysis:

    • Column: Strong Cation Exchange (SCX) column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and formate (B1220265) buffer (pH 4.0) (e.g., 25:75 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode array detector at 305 nm.

    • Quantification: Prepare a calibration curve using a certified standard of this compound.

Insect Bioassay: Leaf-Dip Method

This method is used to determine the contact toxicity of a compound to leaf-feeding insects.

Protocol: Leaf-Dip Bioassay for Insecticidal Activity

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone (B3395972) or ethanol).

    • Prepare a series of dilutions of the stock solution to create a range of test concentrations.

    • Include a solvent-only control.

  • Leaf Treatment:

    • Excise fresh, untreated leaves of the host plant.

    • Dip each leaf into a test solution for 10-30 seconds with gentle agitation.

    • Allow the leaves to air dry completely.

  • Bioassay Setup:

    • Place the treated leaves individually in Petri dishes or other suitable containers with a moistened filter paper to maintain humidity.

    • Introduce a known number of test insects (e.g., 10-20 larvae of a specific instar) into each container.

  • Incubation and Observation:

    • Maintain the bioassay containers under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

    • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Allelopathy Bioassay: Seed Germination and Radicle Elongation

This bioassay assesses the effect of a chemical on the germination and early growth of a model plant species, such as lettuce (Lactuca sativa).

Protocol: Seed Germination and Radicle Elongation Bioassay

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in distilled water.

    • Create a dilution series to obtain the desired test concentrations.

    • Use distilled water as a control.

  • Bioassay Setup:

    • Place a sterile filter paper in a Petri dish.

    • Pipette a known volume (e.g., 5 mL) of a test solution or control onto the filter paper to ensure even moistening.

    • Place a specific number of seeds (e.g., 20-25) of the test plant (e.g., Lactuca sativa) on the filter paper.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours).

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds.

    • Measure the radicle (root) length of each germinated seedling.

    • Calculate the germination percentage and the average radicle length for each treatment.

    • Determine the IC50 (concentration that causes 50% inhibition) for germination and radicle elongation.

Allelopathy_Bioassay Start Start Prepare_Solutions Prepare Cytisine Solutions (different concentrations) Start->Prepare_Solutions Setup_Petri Place filter paper in Petri dishes Prepare_Solutions->Setup_Petri Add_Solutions Add test solutions to Petri dishes Setup_Petri->Add_Solutions Add_Seeds Place seeds of test plant on filter paper Add_Solutions->Add_Seeds Incubate Incubate in the dark at constant temperature Add_Seeds->Incubate Measure_Germination Count germinated seeds Incubate->Measure_Germination Measure_Radicle Measure radicle length Measure_Germination->Measure_Radicle Analyze Calculate Germination % and Average Radicle Length Measure_Radicle->Analyze End End Analyze->End

Caption: Workflow for an Allelopathy Bioassay.

Conclusion

This compound is a significant phytotoxin in the Fabaceae family, playing a crucial role in the chemical defense of these plants against herbivores and competing flora. Its potent activity as a nicotinic acetylcholine receptor agonist makes it an effective insecticide and allelochemical. While much is known about its distribution and mechanism of action, further research is needed to fully elucidate the specific detoxification pathways in specialist herbivores and to quantify its toxicological effects on a broader range of insect pests and its allelopathic impact on various plant species. The protocols and data presented in this guide provide a solid foundation for future investigations into this important natural product.

References

Methodological & Application

Total Synthesis of (+/-)-Cytisine via Intramolecular Arylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of the racemic natural product (±)-cytisine. The key strategic step in this synthesis is a palladium(0)-catalyzed intramolecular α-arylation of a lactam, which efficiently constructs the tricyclic core of the target molecule. This approach offers a concise and effective route to cytisine (B100878) and its analogs, which are of significant interest in drug development due to their potent agonistic activity at nicotinic acetylcholine (B1216132) receptors. The following sections detail the complete experimental procedures, including the synthesis of the requisite precursors and the critical intramolecular cyclization, and present the quantitative data in a structured format.

Data Presentation

The following table summarizes the quantitative data for the key steps in the total synthesis of (±)-cytisine.

Step No.ReactionReactantsReagents and ConditionsProductYield (%)
1N-Alkylation2-Bromo-6-methoxypyridine (B1266871), 4-(Bromomethyl)piperidine-2,6-dioneK₂CO₃, DMF, rt, 18 hN-((2,6-Dioxopiperidin-4-yl)methyl)-2-bromo-6-methoxypyridine85
2Intramolecular α-ArylationN-((2,6-Dioxopiperidin-4-yl)methyl)-2-bromo-6-methoxypyridinePd(OAc)₂, P(t-Bu)₃, K₃PO₄, Toluene (B28343), 100 °C, 2 h(±)-7-Methoxy-3,4,5,6-tetrahydro-2H-1,5-methano-8,2-benzodiazocin-10(1H)-one72
3Reduction and Demethylation(±)-7-Methoxy-3,4,5,6-tetrahydro-2H-1,5-methano-8,2-benzodiazocin-10(1H)-one1. LiAlH₄, THF, reflux, 4 h; 2. BBr₃, CH₂Cl₂, -78 °C to rt, 18 h(±)-Cytisine65 (over 2 steps)

Experimental Protocols

Step 1: Synthesis of N-((2,6-Dioxopiperidin-4-yl)methyl)-2-bromo-6-methoxypyridine

Methodology:

  • To a solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added potassium carbonate (K₂CO₃, 2.0 eq).

  • 4-(Bromomethyl)piperidine-2,6-dione (1.1 eq) is added to the suspension.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a white solid.

Step 2: Palladium-Catalyzed Intramolecular α-Arylation

Methodology:

  • A flame-dried Schlenk flask is charged with N-((2,6-Dioxopiperidin-4-yl)methyl)-2-bromo-6-methoxypyridine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and tri-tert-butylphosphine (B79228) (P(t-Bu)₃, 0.2 eq).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous toluene (0.1 M) and powdered potassium phosphate (B84403) (K₃PO₄, 2.5 eq) are added.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 2 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite®, washing with ethyl acetate.

  • The filtrate is concentrated in vacuo, and the residue is purified by flash chromatography (eluent: dichloromethane (B109758)/methanol (B129727) gradient) to yield (±)-7-methoxy-3,4,5,6-tetrahydro-2H-1,5-methano-8,2-benzodiazocin-10(1H)-one.

Step 3: Reduction and Demethylation to Afford (±)-Cytisine

Methodology:

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at 0 °C is added a solution of (±)-7-methoxy-3,4,5,6-tetrahydro-2H-1,5-methano-8,2-benzodiazocin-10(1H)-one (1.0 eq) in THF.

  • The reaction mixture is heated to reflux and stirred for 4 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated to give the crude intermediate.

  • The crude material is dissolved in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) and cooled to -78 °C.

  • Boron tribromide (BBr₃, 1.5 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stir for 18 hours.

  • The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure.

  • The residue is dissolved in methanol and passed through a column of basic alumina (B75360) to neutralize the acid.

  • The eluent is concentrated, and the resulting solid is recrystallized from acetone (B3395972) to provide (±)-cytisine as a crystalline solid.

Visualizations

Total_Synthesis_of_Cytisine Start Starting Materials: 2-Bromo-6-methoxypyridine 4-(Bromomethyl)piperidine-2,6-dione Step1 Step 1: N-Alkylation (K₂CO₃, DMF) Start->Step1 Intermediate1 N-((2,6-Dioxopiperidin-4-yl)methyl)- 2-bromo-6-methoxypyridine Step1->Intermediate1 Step2 Step 2: Intramolecular α-Arylation (Pd(OAc)₂, P(t-Bu)₃, K₃PO₄) Intermediate1->Step2 Intermediate2 (±)-7-Methoxy-tricyclic intermediate Step2->Intermediate2 Step3 Step 3: Reduction & Demethylation (LiAlH₄, BBr₃) Intermediate2->Step3 End (±)-Cytisine Step3->End

Caption: Workflow for the total synthesis of (±)-cytisine.

Application Notes and Protocols for the Isolation and Purification of (+)-Cytisine from Laburnum anagyroides Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Cytisine is a quinolizidine (B1214090) alkaloid found in various plants of the Fabaceae family, notably in the seeds of Laburnum anagyroides (Golden Rain tree).[1][2] It is a potent nicotinic acetylcholine (B1216132) receptor partial agonist and has garnered significant interest for its application in smoking cessation therapies.[2][3] This document provides a detailed protocol for the isolation and purification of this compound from Laburnum anagyroides seeds, intended for researchers, scientists, and drug development professionals. The described methodology is based on established acid-base extraction and crystallization techniques.[1][4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior during extraction and purification.

PropertyValueReference
Molecular FormulaC₁₁H₁₄N₂O[6][7]
Molar Mass190.24 g/mol [8]
Melting Point152-153 °C[2][8]
Boiling Point218 °C[2][8]
SolubilitySoluble in water (439 g/L), methanol (B129727), ethanol, chloroform (B151607), and acetone (B3395972). Practically insoluble in petroleum ether.[8][9]
pKapK₁ = 6.11; pK₂ = 13.08[8]
AppearanceOrthorhombic prisms from acetone[8]

Experimental Protocols

1. Materials and Reagents

  • Plant Material: Milled seeds of Laburnum anagyroides.

  • Solvents:

  • Acids:

    • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Bases:

  • Equipment:

    • Grinder/Mill

    • Large-scale extractor or reaction vessel

    • Filtration apparatus (e.g., Buchner funnel)

    • Rotary evaporator

    • Separatory funnels

    • Crystallization vessel

    • pH meter

    • Vacuum oven or desiccator

2. Safety Precautions

  • Cytisine (B100878) is a toxic alkaloid.[10] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents like chloroform and methylene chloride.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

3. Extraction and Purification Workflow

The overall process involves an initial acidic extraction of the alkaloids from the plant material, followed by a series of liquid-liquid extractions to purify the cytisine, and finally crystallization to obtain the pure compound.

G Workflow for Cytisine Isolation and Purification A Milled Laburnum Seeds B Acidified Alcohol Extraction (Methanol/Ethanol + HCl/H₂SO₄, pH 1.5-3.5) A->B C Filtration B->C D Combined Alcohol-Aqueous Extracts C->D E Vacuum Concentration (Remove Alcohol) D->E F Acidic Aqueous Concentrate E->F G Purification with Organic Solvent (Chloroform/Methylene Chloride) F->G H Purified Acidic Aqueous Concentrate G->H I Alkalinization (NaOH/NH₄OH, pH 9-12) H->I J Alkaline Aqueous Concentrate I->J K Extraction of Cytisine (Chloroform/Methylene Chloride) J->K L Combined Organic Extracts K->L M Evaporation to Dryness L->M N Crude Cytisine Residue M->N O Crystallization (Acetone/Ethyl Acetate, 5-10°C) N->O P Filtration and Drying O->P Q Purified this compound P->Q

Caption: Overall workflow for the isolation and purification of this compound.

4. Detailed Experimental Protocol

This protocol is based on methods described in the literature, which have demonstrated high yield and purity.[1][4]

Step 1: Acidic Extraction

  • Mill the Laburnum anagyroides seeds to a fine powder.

  • In a suitable vessel, add the milled seeds to a 70% solution of methanol or ethanol. The ratio of seeds to solvent should be approximately 1:3 (w/v).

  • Acidify the mixture to a pH of 1.5-3.5 using a mineral acid such as HCl or H₂SO₄.[1][4]

  • Stir the mixture at room temperature (25-30°C) for 5 hours.

  • Repeat the extraction process two more times with fresh acidified alcohol.

  • Combine the alcohol-aqueous extracts and filter to remove the solid plant material.

Step 2: Concentration and Initial Purification

  • Concentrate the combined extracts under vacuum using a rotary evaporator to remove the alcohol.[1][4]

  • Filter the resulting acidic aqueous concentrate to remove any precipitated solids.

  • Wash the acidic aqueous concentrate with an organic solvent such as chloroform, methylene chloride, butyl acetate, or n-butanol in a 1:1 ratio to remove non-alkaloidal impurities.[1][4] Discard the organic layer.

Step 3: Alkalinization and Cytisine Extraction

  • Alkalinize the purified acidic aqueous concentrate to a pH of 9-12 with an alkaline hydroxide solution (e.g., 30% NaOH) or ammonium hydroxide.[1][4]

  • Extract the resulting alkaline aqueous concentrate with an organic solvent (chloroform or methylene chloride) at least twice. The ratio of concentrate to extractant should be between 1:5 and 1:10.[1][4]

  • Combine the organic extracts.

Step 4: Crystallization and Final Purification

  • Evaporate the combined organic extracts to dryness under vacuum to obtain a crude cytisine residue.

  • Add acetone or ethyl acetate to the residue to form a suspension.[1][4]

  • Stir the suspension and then allow it to crystallize at a reduced temperature of 5-10°C for 10-12 hours.[1][4]

  • Filter the crystalline precipitate and wash it with a small amount of cold acetone or ethyl acetate.

  • Dry the purified this compound crystals in a vacuum oven or desiccator.

Data Presentation

The following table summarizes quantitative data from various reported protocols for cytisine isolation.

Starting Material (kg)Extraction SolventPurification SolventCrystallization SolventYield (g)Purity (HPLC)Reference
15Acidified 70% MethanolChloroformAcetone12799.15%[1]
15Acidified 70% EthanolChloroformAcetone12098.3%[1]
15Acidified 70% MethanolMethylene ChlorideAcetone121.598.72%[1]
15Acidified 70% MethanolMethylene ChlorideEthyl Acetate11998.8%[1]
15Acidified 70% Methanoln-ButanolAcetone12599.85%[4]

Logical Relationship of Acid-Base Extraction

The purification process relies on the principle of acid-base extraction, which exploits the differential solubility of the alkaloid in its salt and free base forms.

G Principle of Acid-Base Extraction for Cytisine cluster_0 Acidic Conditions (pH 1.5-3.5) cluster_1 Alkaline Conditions (pH 9-12) Cytisine_H Cytisine-H⁺ (Salt) Soluble in Aqueous Phase Impurities_A Non-Basic Impurities Soluble in Organic Phase Cytisine_Base Cytisine (Free Base) Soluble in Organic Phase Impurities_B Polar Impurities Remain in Aqueous Phase Aqueous_Phase_1 Aqueous Phase Aqueous_Phase_1->Cytisine_H Organic_Phase_1 Organic Phase (Wash) Organic_Phase_1->Impurities_A Aqueous_Phase_2 Aqueous Phase Aqueous_Phase_2->Impurities_B Organic_Phase_2 Organic Phase (Extraction) Organic_Phase_2->Cytisine_Base

Caption: Logic of separating cytisine from impurities based on pH.

References

Application Note: Quantification of (+)-Cytisine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Cytisine is a plant-derived alkaloid with a growing interest in its use as a smoking cessation aid.[1][2][3] To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the quantification of cytisine (B100878) in human plasma is essential. This application note describes a validated HPLC-MS/MS method for the determination of this compound in human plasma, suitable for clinical and preclinical research. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention of the polar analyte, coupled with tandem mass spectrometry for selective and sensitive detection.

Methodology

This method involves a simple and efficient sample preparation using protein precipitation, followed by analysis with a HILIC-based HPLC-MS/MS system.

Materials and Reagents
  • This compound reference standard

  • Varenicline (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is employed for the extraction of cytisine from plasma samples.

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (Varenicline, 50 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.

HPLC Conditions

Due to the polar nature of cytisine, which leads to poor retention on traditional reversed-phase columns, a HILIC column is recommended for effective chromatographic separation.[4][5][6]

ParameterValue
Column HILIC Silica Column (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase A 5 mM Ammonium formate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: HPLC Operating Parameters

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
1.0595
4.05050
4.1595
6.0595

Table 2: HPLC Gradient Program

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the quantification of cytisine and the internal standard.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5000 V
Source Temperature 425°C
Collision Gas Nitrogen
MRM Transitions See Table 3

Table 3: Mass Spectrometer Operating Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound191.1147.915025
Varenicline (IS)212.1169.115030

Table 4: MRM Transitions for Cytisine and Internal Standard [7]

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, sensitivity, accuracy, precision, recovery, and stability.

ParameterResult
Linearity Range 1 - 200 ng/mL in plasma
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Mean Recovery > 85%

Table 5: Summary of Method Validation Parameters

Experimental Workflow and Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma is Add 20 µL IS (Varenicline) plasma->is ppt Add 300 µL Acetonitrile (Protein Precipitation) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject hplc HILIC Separation inject->hplc ms MS/MS Detection (MRM Mode) hplc->ms quantify Quantification ms->quantify

Caption: Overall experimental workflow for the quantification of this compound in plasma.

Conclusion

This application note presents a sensitive, selective, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The use of HILIC provides excellent retention and peak shape for the polar analyte, while protein precipitation offers a simple and efficient sample preparation procedure. This validated method is well-suited for supporting clinical and non-clinical studies requiring the measurement of cytisine concentrations in plasma.

References

Application Notes and Protocols for Determining the Binding Affinity of (+)-Cytisine to Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cytisine is a plant-based alkaloid with a high affinity and partial agonist activity at certain subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, which is implicated in nicotine (B1678760) addiction.[1][2] Its therapeutic potential, most notably as a smoking cessation aid, has led to increased interest in its pharmacological profile.[1] A precise understanding of its binding affinity to various nAChR subtypes is crucial for the development of new therapeutics with improved efficacy and selectivity. These application notes provide detailed protocols for in vitro assays designed to quantify the binding affinity of this compound and its analogs to nAChRs. The primary methods covered are radioligand binding assays and electrophysiological recordings, which are standard techniques for characterizing ligand-receptor interactions.

Data Presentation: Binding Affinity of this compound and Related Compounds at nAChR Subtypes

The following table summarizes the binding affinities (Ki) of this compound and the related compound Varenicline (B1221332) for various nAChR subtypes, as determined by radioligand binding assays. Lower Ki values are indicative of higher binding affinity.

CompoundnAChR SubtypeKi (nM)Reference
This compound α4β20.17 - 2.0[1][3]
α3β4>3000[4]
α74200[1]
α1βγδ (muscle)430[3]
Varenicline α4β2~0.1 - 0.4[3][4]
α3β4~30[4]
α7~125 - 322[1][3]

Experimental Protocols

Radioligand Competition Binding Assay

This is a widely used method to determine the affinity of a test compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.[4][5]

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably expressing human α4β2 nAChRs).[3][5]

  • Radioligand (e.g., [³H]-Cytisine or [³H]-Epibatidine for α4β2 nAChRs).[1][3]

  • Test compound: this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[4]

  • Non-specific binding control (e.g., a high concentration of a known ligand like nicotine).[4]

  • Glass fiber filters.[4]

  • Scintillation counter.[4]

  • 96-well plates.

Protocol:

  • Preparation:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Thaw the cell membrane preparations on ice.

    • Prepare the radioligand solution at a concentration close to its Kd value in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM nicotine).[6]

    • Competition Binding: Add cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[4]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.[4]

  • Measurement:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.[4]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.[4]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This electrophysiological technique allows for the functional characterization of ligand-gated ion channels, such as nAChRs, expressed in Xenopus oocytes. It measures the ion flow through the channel in response to agonist application.[3][7]

Materials:

  • Xenopus laevis oocytes.

  • cDNA or cRNA for the desired nAChR subunits (e.g., human α4 and β2).[7]

  • Microinjection setup.

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., Ba²+ Ringer's solution).

  • This compound solutions of varying concentrations.

Protocol:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application:

    • Apply this compound at various concentrations to the oocyte using the perfusion system.

    • Record the resulting inward current, which represents the flow of ions through the activated nAChR channels.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Plot the normalized current response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC₅₀ value (the concentration of this compound that elicits a half-maximal response) and the maximum current response (Imax) from the curve.[3]

Visualizations

Radioligand_Competition_Binding_Assay_Workflow prep Preparation of Reagents (Membranes, Radioligand, Cytisine) assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) prep->assay_setup 1 incubation Incubation to Reach Equilibrium assay_setup->incubation 2 filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration 3 washing Washing Filters filtration->washing 4 measurement Scintillation Counting (Measure Radioactivity) washing->measurement 5 data_analysis Data Analysis (Calculate IC50 and Ki) measurement->data_analysis 6

Caption: Workflow of a radioligand competition binding assay.

nAChR_Signaling_Pathway ligand This compound (Agonist) binding Binding to Receptor ligand->binding receptor nAChR (Ligand-gated ion channel) conformational_change Conformational Change receptor->conformational_change Induces binding->receptor channel_opening Ion Channel Opening conformational_change->channel_opening Leads to ion_influx Cation Influx (Na+, Ca2+) channel_opening->ion_influx Allows depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Neurotransmitter Release) depolarization->cellular_response

Caption: Simplified signaling pathway of nAChR activation.

References

Application Notes & Protocols: Development of a Sustained-Release Transbuccal Tablet of (+)-Cytisine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Cytisine is a plant-based alkaloid that has demonstrated significant efficacy as a smoking cessation aid.[1][2] It functions as a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] However, its clinical utility is hampered by unfavorable pharmacokinetic properties, including a short half-life (approximately 4.8 hours) and a high apparent volume of distribution, which necessitates frequent daily dosing.[2][4][5] This dosing regimen can lead to reduced patient compliance and increased side effects.[1][3] Transbuccal drug delivery presents a promising alternative to the oral route, as it bypasses first-pass metabolism, allows for direct absorption into the systemic circulation, and can be designed for sustained release, thereby improving bioavailability and patient adherence.[2][5][6]

These application notes provide a comprehensive overview of the development of sustained-release transbuccal tablets for this compound, detailing formulation strategies, manufacturing protocols, and essential in vitro and ex vivo evaluation methods.

I. Formulation and Composition

The development of a successful transbuccal tablet requires careful selection of excipients to ensure controlled release, adequate mucoadhesion, and good patient acceptance. A formulation strategy based on spray-dried polymeric matrices has proven effective for creating homogeneous and reproducible cytisine-loaded powders suitable for direct compression.[1][3]

Table 1: Composition of Cytisine-Loaded Buccal Delivery Systems (BDS)

ComponentFunctionExample Formulation (BDS-1)Example Formulation (BDS-2)Example Formulation (BDS-3)
This compound Active Pharmaceutical Ingredient5% w/w5% w/w5% w/w
Eudragit® RS100 Primary matrix-forming polymer (hydrophobic, cationic)95% w/w85% w/w75% w/w
Polyethylene Glycol (PEG) 1000 Hydrophilic polymer, release modifier, mucoadhesive enhancer-10% w/w10% w/w
Polyvinylpyrrolidone (PVP) K90 Mucoadhesive polymer--10% w/w

Source: Adapted from studies on spray-dried cytisine-loaded matrices.[1][2]

II. Manufacturing Protocol: Spray-Drying and Direct Compression

The spray-drying technique is an eco-friendly, scalable, and effective method for producing uniform pharmaceutical powders.[1][3] This process transforms a solution of the drug and excipients into a dry powder, which can then be directly compressed into tablets.

Protocol 1: Preparation of Cytisine-Loaded Spray-Dried Matrices
  • Solution Preparation:

    • Dissolve the chosen polymers (e.g., Eudragit® RS100, PEG 1000, PVP-K90) in a suitable solvent, such as a water-ethanol mixture.

    • Once the polymers are fully dissolved, add this compound to the solution and stir until a clear, homogeneous solution is obtained.

  • Spray-Drying Process:

    • Utilize a laboratory-scale spray dryer equipped with a standard nozzle.

    • Set the process parameters. For example:

      • Inlet Temperature: 110 °C

      • Aspirator Rate: 70-80%

      • Feed Rate: 5 mL/min

    • Pump the prepared solution through the spray dryer to generate the powdered matrix.

    • Collect the resulting spray-dried powder.

  • Powder Characterization:

    • Evaluate the powder for yield, drug content uniformity, and morphology (e.g., using Scanning Electron Microscopy - SEM).

Protocol 2: Direct Compression of Transbuccal Tablets
  • Powder Blending:

    • Accurately weigh the required amount of the cytisine-loaded spray-dried powder.

    • If necessary, add a lubricant (e.g., magnesium stearate, ~1% w/w) to improve powder flow and prevent sticking to the press. Mix gently.

  • Compression:

    • Use a single-punch tablet press fitted with a suitable die and punch set (e.g., 8 mm diameter flat-faced punches).

    • Compress the powder blend into tablets of a target weight (e.g., 100-150 mg) using sufficient compression force to achieve desired hardness.

  • Tablet Characterization:

    • Evaluate the tablets for weight variation, thickness, hardness, friability, and drug content uniformity according to standard pharmacopeial methods.

G cluster_prep Solution Preparation cluster_sd Spray-Drying cluster_compress Tablet Manufacturing A Dissolve Polymers (Eudragit, PEG, PVP) B Add this compound A->B in Solvent C Pump Solution B->C D Spray-Dry (e.g., 110°C Inlet) C->D E Collect Powdered Matrix D->E F Blend with Lubricant (e.g., Mg Stearate) E->F G Direct Compression F->G H Final Transbuccal Tablet G->H

Diagram 1: Workflow for transbuccal tablet manufacturing.

III. In Vitro Drug Release Studies

In vitro release studies are crucial for assessing the sustained-release characteristics of the formulation. A flow-through system is often used to mimic the physiological conditions of the buccal cavity.[1]

Protocol 3: In Vitro Dissolution and Release Kinetics
  • Apparatus Setup:

    • Use a flow-through dissolution apparatus.

    • The system consists of a reservoir containing simulated salivary fluid (pH 6.8), a peristaltic pump, and a release chamber where the tablet is placed.

  • Experimental Conditions:

    • Dissolution Medium: Simulated Salivary Fluid (pH 6.8).

    • Temperature: 37 ± 0.5 °C.

    • Flow Rate: 0.3 mL/min to simulate salivary flow. This maintains a thin salivary film (approx. 0.1 mm) over the formulation.[1]

  • Procedure:

    • Place one transbuccal tablet into the release chamber.

    • Start the flow of the dissolution medium.

    • Collect samples of the eluate at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours).

    • Analyze the concentration of this compound in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

    • Analyze the release data using various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release. Studies have shown that cytisine (B100878) release from these matrices is often governed by Fickian diffusion.[1][3]

Table 2: In Vitro Release Kinetics Data Summary

FormulationRelease Exponent (n)Release MechanismCorrelation Coefficient (R²)
BDS-1 ~0.5Fickian Diffusion> 0.98
BDS-2 ~0.5Fickian Diffusion> 0.98
BDS-3 ~0.5Fickian Diffusion> 0.98

Note: The release exponent 'n' is derived from the Korsmeyer-Peppas model. For a tablet, n ≈ 0.5 indicates a Fickian diffusion-controlled release mechanism.

IV. Ex Vivo Permeation Studies

Ex vivo studies using animal mucosal tissue, such as porcine buccal mucosa, are essential for evaluating the ability of the formulation to enhance drug permeation across the buccal epithelium.[1][7]

Protocol 4: Ex Vivo Permeation through Porcine Buccal Mucosa
  • Tissue Preparation:

    • Obtain fresh porcine buccal tissue from a local abattoir.

    • Separate the buccal mucosa from the underlying connective and adipose tissues. This can be done by thermal shock (briefly dipping in 60°C saline) followed by careful peeling.[8]

    • Measure the thickness of the obtained mucosal membrane (typically 250 ± 25 µm).

  • Apparatus Setup:

    • Use vertical Franz-type diffusion cells.

    • Mount the prepared porcine buccal mucosa between the donor and acceptor compartments of the Franz cell, with the mucosal side facing the donor compartment.

  • Experimental Conditions:

    • Acceptor Medium: Phosphate Buffered Saline (PBS, pH 7.4), maintained at 37 ± 0.5 °C and continuously stirred.

    • Donor Compartment: Place the transbuccal tablet in the donor compartment and wet it with a small volume (e.g., 500 µL) of simulated salivary fluid (pH 6.8).[1]

  • Procedure:

    • At predetermined time intervals over a period of 6-8 hours, withdraw samples from the acceptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed acceptor medium to maintain sink conditions.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of cytisine permeated per unit area (µg/cm²) over time.

    • Determine key biopharmaceutical parameters from the steady-state portion of the permeation curve:

      • Steady-State Flux (Js): The rate of drug permeation at steady state (µg/cm²/h).

      • Permeability Coefficient (Kp): Calculated as Js divided by the initial drug concentration in the donor.

      • Lag Time (t_lag): The time taken to reach steady-state permeation.

G cluster_tissue Tissue Preparation cluster_franz Franz Cell Setup cluster_exp Permeation Experiment cluster_analysis Data Analysis A Obtain Porcine Buccal Tissue B Isolate Mucosa (e.g., Thermal Shock) A->B C Mount Mucosa in Franz Cell B->C D Add Tablet to Donor Compartment C->D E Fill Acceptor with PBS (pH 7.4) C->E F Maintain at 37°C D->F E->F G Sample from Acceptor at Time Intervals F->G H Analyze Samples (e.g., HPLC) G->H I Calculate Flux (Js) & Permeability (Kp) H->I

References

Using (+)-Cytisine as a Pharmacological Tool to Study Nicotine Addiction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cytisine, a plant-based alkaloid derived from the Cytisus laburnum plant, is a potent pharmacological tool for investigating the mechanisms of nicotine (B1678760) addiction and for the development of novel smoking cessation therapies.[1][2] Its primary mechanism of action is as a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), which are critical in the brain's reward pathways associated with nicotine dependence.[2] By binding to these receptors, cytisine (B100878) mimics the effects of nicotine to a lesser degree, thereby alleviating withdrawal symptoms and cravings, while also competitively inhibiting nicotine from binding and reducing the rewarding effects of smoking.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical and clinical research settings.

Pharmacological Profile of this compound

This compound exhibits a distinct pharmacological profile characterized by its high affinity and partial agonist activity at α4β2 nAChRs. This profile is central to its utility in nicotine addiction research.

Quantitative Data: Binding Affinity and Efficacy

The following tables summarize the in vitro binding affinities and functional efficacies of this compound in comparison to nicotine and varenicline, another common smoking cessation aid.

Table 1: In Vitro Binding Affinity (Ki) at Human nAChR Subtypes

Compoundα4β2 (Ki, nM)α7 (Ki, nM)α3β4 (Ki, nM)Muscle (α1)₂βγδ (Ki, nM)
This compound 0.17[4]4200[4]-430[5]
Nicotine 6.1[5]>2100-2000[5]
Varenicline 0.06[4]322[4]->8000

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Efficacy (E_max) at Human α4β2 nAChRs

CompoundEfficacy (% of Acetylcholine response)
This compound Partial Agonist (~10% at low sensitivity nAChRs)[6]
Nicotine Full Agonist
Varenicline Partial Agonist

Signaling Pathways in Nicotine Addiction

The rewarding effects of nicotine are primarily mediated by the mesolimbic dopamine (B1211576) system. Nicotine binds to nAChRs on dopamine neurons in the ventral tegmental area (VTA), leading to dopamine release in the nucleus accumbens (NAc).[7][8][9] this compound, as a partial agonist, modulates this pathway to reduce the reinforcing effects of nicotine.

Nicotine_Addiction_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_DA_Neuron Dopaminergic Neuron Dopamine_Release Dopamine Release VTA_DA_Neuron->Dopamine_Release Projects to NAc VTA_GABA_Neuron GABAergic Interneuron VTA_GABA_Neuron->VTA_DA_Neuron Inhibits NAc_Neuron Medium Spiny Neuron Reward Reward & Reinforcement NAc_Neuron->Reward Nicotine Nicotine / this compound Nicotine->VTA_DA_Neuron Binds to α4β2 nAChRs (Stimulates) Nicotine->VTA_GABA_Neuron Binds to α4β2 nAChRs (Initially Stimulates, then Desensitizes) Dopamine_Release->NAc_Neuron Activates

Caption: Signaling pathway of nicotine and this compound in the mesolimbic system.

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research questions.

Preclinical Research: In Vivo Animal Models

Animal models are crucial for understanding the behavioral pharmacology of this compound and its potential as a therapeutic agent.

This model assesses the reinforcing effects of nicotine and the ability of this compound to reduce nicotine intake.

Workflow:

Self_Administration_Workflow A Surgical Implantation of Jugular Catheter B Recovery Period A->B C Acquisition of Nicotine Self-Administration (e.g., FR1 schedule) B->C D Stable Baseline Responding Established C->D E Pretreatment with this compound or Vehicle D->E F Nicotine Self-Administration Session E->F G Data Analysis: Number of Infusions, Lever Presses F->G

Caption: Experimental workflow for a nicotine self-administration study.

Protocol:

  • Animals: Adult male Wistar or Sprague-Dawley rats are commonly used.[10]

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein under aseptic conditions. Allow for a recovery period of at least 5-7 days.

  • Apparatus: Use standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to the intravenous catheter.

  • Acquisition: Train rats to self-administer nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each active lever press results in a nicotine infusion and the presentation of a conditioned stimulus (e.g., cue light).

  • Stabilization: Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Treatment: Prior to a self-administration session, administer this compound (e.g., 1-3 mg/kg, intraperitoneally) or vehicle.[10]

  • Testing: Place the animal in the operant chamber and allow it to self-administer nicotine for a set duration (e.g., 60 minutes).

  • Data Collection and Analysis: Record the number of infusions and active/inactive lever presses. Analyze the data to determine if this compound pretreatment reduces nicotine intake compared to vehicle.

Clinical Research: Human Smoking Cessation Trials

Clinical trials are essential to evaluate the efficacy and safety of this compound as a smoking cessation aid in humans.

This protocol outlines a typical design for a clinical trial investigating this compound for smoking cessation.

Workflow:

Clinical_Trial_Workflow A Participant Recruitment (e.g., daily smokers motivated to quit) B Screening and Baseline Assessment (e.g., smoking history, CO levels) A->B C Randomization B->C D1 Treatment Group: this compound (e.g., 25-day tapering dose) + Behavioral Support C->D1 D2 Control Group: Placebo + Behavioral Support C->D2 E Treatment Period D1->E D2->E F Follow-up Assessments (e.g., 1, 3, 6, 12 months) E->F G Primary Outcome: Biochemically Verified Continuous Abstinence F->G H Secondary Outcomes: Self-reported abstinence, adverse events F->H I Statistical Analysis G->I H->I

Caption: Workflow for a randomized controlled clinical trial of this compound.

Protocol:

  • Participants: Recruit adult daily smokers who are motivated to quit.[11][12][13] Inclusion criteria may include smoking ≥10 cigarettes per day and an expired air carbon monoxide (CO) level ≥10 ppm.[12][14]

  • Study Design: A double-blind, randomized, placebo-controlled trial is the gold standard.

  • Randomization: Randomly assign participants to receive either this compound or a matching placebo.

  • Intervention:

    • This compound Group: Administer this compound according to a tapering dose schedule over 25 days.[1][2] A common regimen starts with six 1.5 mg tablets per day, gradually reducing to one or two tablets per day.[2]

    • Placebo Group: Administer a placebo tablet that is identical in appearance and taste to the this compound tablet on the same schedule.

    • Behavioral Support: Provide all participants with standardized behavioral support, such as counseling sessions.[11][12][13]

  • Outcome Measures:

    • Primary Outcome: The primary endpoint is typically biochemically verified continuous abstinence from smoking at a specific time point (e.g., 6 or 12 months post-treatment).[11][15] Biochemical verification is often done by measuring expired CO levels.

    • Secondary Outcomes: Include self-reported abstinence, point prevalence abstinence, and assessment of adverse events.[13][16]

  • Data Analysis: Use appropriate statistical methods (e.g., logistic regression) to compare the abstinence rates between the this compound and placebo groups.

Table 3: Clinical Trial Efficacy Data for this compound

StudyComparisonPrimary OutcomeAbstinence Rate this compoundAbstinence Rate Control
West et al. (2011)[11][15]Placebo12-month continuous abstinence8.4%2.4%
Walker et al. (2014)Nicotine Replacement Therapy (NRT)1-month continuous abstinenceSuperior to NRT-
ORCA-2 (2023)[14]PlaceboContinuous abstinence weeks 9-12 (12-week treatment)32.6%7.0%
ORCA-2 (2023)[14]PlaceboContinuous abstinence weeks 3-6 (6-week treatment)25.3%4.4%

Conclusion

This compound is a valuable and versatile pharmacological tool for the study of nicotine addiction. Its well-characterized mechanism of action, high affinity for α4β2 nAChRs, and demonstrated efficacy in both preclinical and clinical settings make it an important compound for researchers and drug developers. The protocols and data presented here provide a foundation for the effective use of this compound in advancing our understanding of nicotine dependence and in the development of improved smoking cessation therapies.

References

Application Notes and Protocols for In Vivo Studies of (+)-Cytisine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of in vivo studies using (+)-Cytisine in rodent models. This document covers key areas including pharmacokinetics, behavioral analysis, and safety and toxicology. Detailed protocols for pivotal experiments are provided, along with summarized quantitative data and visual diagrams of relevant pathways and workflows.

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting in vivo studies. This section summarizes key pharmacokinetic parameters in rats and mice and provides a general protocol for a pharmacokinetic study.

Data Presentation: Pharmacokinetic Parameters of this compound in Rodents
ParameterSpeciesRouteDoseCmaxTmaxAUC (0-t)Reference
Cmax RabbitOral5 mg/kg931.5 ± 211.3 µg/L1.1 ± 0.4 h3058.4 ± 467.2 µg*h/L2.1 ± 0.5 h[1][2]
RabbitIV1 mg/kg---0.95 h[1][2]
MouseIV2 mg/kg---200 min[3]
Absorption MouseOral2 mg/kg-2 h-3 h[1][3]
Bioavailability MouseOral2 mg/kg42%---[1][3]
Rat-----1.5 h[4]

Note: Data from different studies may vary due to differences in experimental conditions, analytical methods, and animal strains.

Experimental Protocol: Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-300g)

  • Vehicle (e.g., sterile saline or water for injection)

  • Oral gavage needles

  • Intravenous catheters

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO) Administration: Administer this compound (e.g., 5 mg/kg) dissolved in vehicle via oral gavage.[1][2]

    • Intravenous (IV) Administration: Administer this compound (e.g., 1 mg/kg) dissolved in vehicle via a tail vein or jugular vein catheter.[1][2]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points:

    • IV administration: 0 (predose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.[2]

    • Oral administration: 0 (predose), 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.[2]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated HPLC-UV or LC-MS/MS method.[1][2]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.

Behavioral Pharmacology of this compound

This compound has shown efficacy in rodent models of nicotine (B1678760) addiction and depression. This section details protocols for key behavioral assays.

Experimental Protocol: Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound.

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.[5]

Procedure:

  • Pre-Conditioning (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. A biased design, where the drug is paired with the initially non-preferred side, is often used.[6]

  • Conditioning (Days 2-9):

    • On alternate days (e.g., Days 2, 4, 6, 8), administer this compound (e.g., 1-3 mg/kg, i.p.) and confine the rat to one of the outer chambers for 30-45 minutes.[7]

    • On the intervening days (e.g., Days 3, 5, 7, 9), administer the vehicle and confine the rat to the opposite outer chamber for the same duration.[7]

  • Post-Conditioning (Test Day - Day 10): Place the rat in the central chamber and allow free access to all three chambers for 15-20 minutes in a drug-free state. Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference.

Experimental Protocol: Intravenous Self-Administration

Objective: To evaluate the reinforcing effects of this compound.

Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump connected to a surgically implanted intravenous catheter.[8][9]

Procedure:

  • Surgical Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of at least 5-7 days.

  • Acquisition of Self-Administration:

    • Place the rat in the operant chamber for daily sessions (e.g., 1-2 hours).

    • A response on the active lever results in an intravenous infusion of this compound (e.g., 0.01-0.03 mg/kg/infusion) and the presentation of a stimulus cue (e.g., light).[10]

    • Responses on the inactive lever are recorded but have no programmed consequences.

    • A fixed-ratio (FR) schedule of reinforcement is often used, starting with FR1 and progressing to FR5.[11]

  • Extinction and Reinstatement:

    • Extinction: Replace the drug solution with saline. Lever presses no longer result in drug infusion.

    • Reinstatement: After extinction criteria are met, test for reinstatement of drug-seeking behavior by a non-contingent "priming" injection of this compound or presentation of the drug-associated cue.

  • Data Analysis: The primary measure is the number of infusions earned or active lever presses. A significantly higher number of responses on the active lever compared to the inactive lever indicates reinforcing effects.

Experimental Protocol: Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of this compound.

Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[6]

Procedure:

  • Drug Administration: Administer this compound (e.g., 0.5-2 mg/kg, i.p.) or vehicle 30 minutes before the test.

  • Test Session: Place the mouse in the water-filled cylinder for a 6-minute session.[6]

  • Data Recording: Videotape the session for later scoring.

  • Data Analysis: Measure the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.[6]

Experimental Protocol: Tail Suspension Test (TST)

Objective: To evaluate the antidepressant-like activity of this compound.

Apparatus: A device from which a mouse can be suspended by its tail, preventing it from escaping or climbing.

Procedure:

  • Drug Administration: Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes prior to the test.[3]

  • Suspension: Suspend the mouse by its tail using adhesive tape for a 6-minute period.

  • Data Recording: Videotape the session for scoring.

  • Data Analysis: Measure the total duration of immobility. A significant reduction in immobility time in the drug-treated group compared to the control group indicates potential antidepressant effects.[3]

Data Presentation: Effective Doses of this compound in Behavioral Models
Behavioral AssaySpeciesRouteEffective Dose RangeEffectReference
Conditioned Place Preference RatIntra-VTA10 nmol/0.5 µlInduces CPP[7]
Self-Administration RatIV0.01-0.03 mg/kg/infusionMaintains self-administration[10]
Forced Swim Test Mousei.p.0.5-1.5 mg/kgDecreased immobility[12]
Tail Suspension Test Mousei.p.1 mg/kgDecreased immobility[3]
Schedule-Controlled Responding Mousei.p.ED50 = 2.97 mg/kgDecreased responding[13]

Safety and Toxicology of this compound

Evaluating the safety profile of this compound is a critical component of preclinical development. This section provides an overview of its toxicity and a general protocol for acute and sub-chronic toxicity studies.

Data Presentation: Toxicological Data for this compound in Rodents
Study TypeSpeciesRouteLD50 / NOAELObservationsReference
Acute Toxicity (LD50) RatOral5-50 mg/kg-[14]
Acute Toxicity (LD50) MouseOral101 mg/kg-[15]
Acute Toxicity (LD50) Mousei.p.8.55 mg/kg-[15]
Acute Toxicity (LD50) MouseIV1.73 mg/kg-[15]
Sub-chronic Toxicity MouseOral3.3 mg/kg (45 days)No changes in clinical parameters; some liver dystrophia[14]
Sub-chronic Toxicity RatOral0.45 & 0.9 mg/kg (6 months)No changes in clinical parameters; some liver dystrophia[14]
Experimental Protocol: Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)

Objective: To determine the acute oral toxicity of this compound.

Materials:

  • This compound

  • Female rats (nulliparous and non-pregnant)

  • Vehicle (e.g., water)

  • Oral gavage needles

Procedure:

  • Dosing:

    • Administer a starting dose of this compound (e.g., 5 mg/kg) to a single rat.

    • Based on the outcome (survival or death), administer the same dose or a lower/higher dose to subsequent animals in a stepwise manner.

  • Observation: Observe animals for clinical signs of toxicity and mortality for up to 14 days.

  • Data Collection: Record body weight, food and water consumption, and any observed clinical signs.

  • Endpoint: The test is complete when the dose causing no mortality is identified, or when a dose causing mortality is identified.

Experimental Protocol: Sub-chronic (28-Day) Oral Toxicity Study (OECD 407)

Objective: To evaluate the toxicity of this compound after repeated oral administration for 28 days.

Materials:

  • This compound

  • Male and female rats

  • Vehicle

  • Equipment for hematology, clinical chemistry, and histopathology

Procedure:

  • Dosing: Administer this compound daily via oral gavage at three dose levels (low, mid, high) and a vehicle control to groups of rats (n=10/sex/group) for 28 consecutive days. Dose selection should be based on acute toxicity data.

  • Clinical Observations: Conduct detailed clinical observations daily.

  • Body Weight and Food/Water Consumption: Record weekly.

  • Hematology and Clinical Chemistry: Collect blood samples at termination for analysis of hematological and clinical chemistry parameters.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Preserve selected organs and tissues for histopathological examination.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound acts as a partial agonist at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). This interaction can modulate downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in neuronal survival and plasticity.[4]

cytisine_signaling cluster_receptor Neuronal Membrane nAChR α4β2 nAChR PI3K PI3K nAChR->PI3K Activates Cytisine (B100878) Cytisine Cytisine->nAChR Partial Agonist Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Neuronal_Survival Neuronal Survival & Plasticity mTOR->Neuronal_Survival Promotes

Caption: this compound's activation of α4β2 nAChRs and downstream signaling.

Experimental Workflow: Conditioned Place Preference

The following diagram illustrates the typical workflow for a Conditioned Place Preference (CPP) experiment.

cpp_workflow cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning PreTest Baseline Preference Test (15-20 min) Drug_Day Cytisine Injection & Placement in Paired Chamber (30-45 min) PreTest->Drug_Day Vehicle_Day Vehicle Injection & Placement in Unpaired Chamber (30-45 min) Drug_Day->Vehicle_Day Alternating Days PostTest Preference Test (Drug-Free State, 15-20 min) Vehicle_Day->PostTest

Caption: Workflow for a Conditioned Place Preference (CPP) study.

Logical Relationship: In Vivo Study Design

A logical progression for in vivo studies of a novel compound like this compound involves a tiered approach, starting with fundamental characterization and moving towards more complex behavioral and safety assessments.

study_design_logic PK Pharmacokinetic Studies (Dose Range Finding) Acute_Tox Acute Toxicity Studies (LD50 Determination) PK->Acute_Tox Behavioral Behavioral Pharmacology (Efficacy Models) PK->Behavioral Subchronic_Tox Sub-chronic Toxicity Studies (Target Organ Identification) Acute_Tox->Subchronic_Tox Behavioral->Subchronic_Tox Mechanism Mechanistic Studies (e.g., Microdialysis) Behavioral->Mechanism

Caption: Logical progression of in vivo studies for this compound.

References

Application of (+)-Cytisine in Developing Treatments for Alcohol Use Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(+)-Cytisine, a plant-based alkaloid with a long history of use in smoking cessation, is emerging as a promising therapeutic agent for the treatment of Alcohol Use Disorder (AUD). Its mechanism of action as a partial agonist of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) positions it as a modulator of the neural pathways implicated in the rewarding effects of alcohol. Preclinical and clinical studies have demonstrated the potential of cytisine (B100878) to reduce alcohol consumption and seeking behaviors, offering a novel pharmacological approach to address the significant unmet medical need in AUD treatment.

Cytisine's interaction with the α4β2 nAChRs is pivotal to its therapeutic effect. These receptors are densely expressed in the mesolimbic dopamine (B1211576) system, a critical brain circuit in reward and reinforcement.[1] By partially activating these receptors, cytisine is thought to attenuate the dopamine release typically induced by alcohol, thereby diminishing its reinforcing properties.[2][3] Furthermore, preclinical evidence suggests that cytisine can modulate the expression of ΔFosB, a transcription factor implicated in the long-term neural adaptations associated with addiction.[4]

Clinically, cytisine has been investigated for its efficacy in reducing alcohol consumption, particularly in populations with co-occurring nicotine (B1678760) dependence.[5] Its favorable safety profile, established through its extensive use as a smoking cessation aid, and its low cost make it an attractive candidate for further development and broader application in the management of AUD.[6]

Quantitative Data Summary

Table 1: Preclinical Efficacy of Cytisine in Animal Models of Alcohol Use Disorder
Animal ModelDosing RegimenRoute of AdministrationKey FindingsReference
High-alcohol-drinking (HAD-2) rats0.5 and 1.5 mg/kg for 3 consecutive daysIntraperitoneal (i.p.)Significantly reduced ethanol (B145695) intake and preference, particularly at the 1.5 mg/kg dose.[7][7]
C57BL/6J mice (Drinking-in-the-dark)1.5 or 3 mg/kgSubcutaneous (s.c.)Significantly reduced ethanol drinking at 2 and 4 hours post-treatment.[8][8][9]
C57BL/6J mice (Two-bottle choice)0.5, 1.5, or 3 mg/kgSubcutaneous (s.c.)Significantly reduced ethanol consumption across 4 hours post-treatment.[8][8][9]
Wistar rats (Operant oral self-administration)3.2 µg (intra-accumbens)IntracranialIncreased operant oral self-administration of ethanol, an effect reversed by a nAChR antagonist.[10][10][11]
C57BL/6J mice (Nicotine-induced ethanol intake)0.5 or 1.5 mg/kg (pretreatment)Subcutaneous (s.c.)Significantly reduced nicotine-induced ethanol intake at 1 and 2 hours post-treatment.[12][13][12][13]
Table 2: Clinical Trial Data for Cytisine in Alcohol Use Reduction
Study PopulationTreatment GroupsCytisine Dosing SchedulePrimary OutcomeKey FindingsReference
400 individuals with HIV, daily smoking, and risky alcohol use1. Active varenicline (B1221332) + placebo NRT2. Placebo varenicline + active NRT3. Active cytisine + placebo NRT4. Placebo cytisine + active NRT25-day downward titration: - 1.5 mg tablets, 6 tablets/day (days 1-3)- 5 tablets/day (days 4-12)- 4 tablets/day (days 13-16)- 3 tablets/day (days 17-20)- 1-2 tablets/day (days 21-25)Number of heavy drinking days in the prior month at 3 months.Cytisine was not more efficacious than NRT in reducing heavy drinking days. However, all treatment groups showed a significant reduction in alcohol consumption from baseline.[5][14][5][14]
Table 3: Pharmacokinetic Properties of Cytisine
ParameterHumanRodentReference
Half-life (t½)~4.8 hours~200 minutes (mice)[6][15][16]
Time to maximum concentration (Tmax)-2 hours (mice, oral)[15]
Bioavailability (oral)-~42% (mice)[15]

Experimental Protocols

Preclinical Evaluation of Cytisine in a "Two-Bottle Choice" Mouse Model of AUD

Objective: To assess the effect of cytisine on voluntary ethanol consumption and preference in mice.

Materials:

  • Male C57BL/6J mice

  • Standard mouse chow and water

  • Ethanol (95%)

  • This compound

  • Sterile saline

  • Drinking bottles with sipper tubes

  • Animal scale

Procedure:

  • Acclimation and Ethanol Preference Establishment:

    • House mice individually and allow ad libitum access to food and water for one week.

    • Introduce a "two-bottle choice" paradigm with one bottle of water and one bottle of an ethanol solution.

    • Gradually increase the ethanol concentration: 3% (v/v) for 3 days, 6% for 3 days, and finally 10% for 7-8 days.[13]

    • Measure fluid consumption daily by weighing the bottles.

    • Alternate the position of the bottles daily to prevent place preference.[13]

    • Establish a stable baseline of 10% ethanol consumption over the last 5 days.

  • Cytisine Administration:

    • Prepare fresh solutions of cytisine in sterile saline at concentrations of 0.5, 1.5, and 3 mg/ml.

    • Administer cytisine or saline (vehicle control) via subcutaneous (s.c.) injection approximately 25 minutes before the dark phase (when mice are most active).[8][9]

  • Data Collection and Analysis:

    • Measure ethanol and water consumption at 1, 2, 4, and 24 hours post-injection.[8][9]

    • Calculate ethanol consumption in g/kg of body weight and ethanol preference as a percentage of total fluid intake.

    • Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different cytisine doses to the saline control.

Clinical Trial Protocol for Cytisine in AUD

Objective: To evaluate the efficacy and safety of cytisine in reducing alcohol consumption in individuals with AUD.

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

Participant Population:

  • Inclusion Criteria: Adults aged 18-65 years with a DSM-5 diagnosis of AUD, report risky drinking, and express a desire to reduce alcohol consumption.[17][18]

  • Exclusion Criteria: Severe unstable medical or psychiatric conditions, pregnancy or breastfeeding, current use of other smoking cessation or alcohol treatment medications.[17][18]

Intervention:

  • Treatment Group: Receive a 25-day course of oral cytisine following a downward titration schedule (e.g., 1.5 mg tablets, starting with 6 tablets per day and reducing to 1-2 tablets per day).[5]

  • Control Group: Receive a matching placebo on the same schedule.

  • Counseling: All participants receive standardized alcohol and smoking cessation counseling.[5]

Outcome Measures:

  • Primary Outcome: The change from baseline in the number of heavy drinking days per month at 3 months.[5][14]

  • Secondary Outcomes:

    • Biochemically validated alcohol abstinence at 3 months.[5][14]

    • Changes in self-reported alcohol consumption and craving.

    • Smoking cessation rates (if applicable).

    • Safety and tolerability assessed by monitoring adverse events.

Procedure:

  • Screening and Baseline: Screen potential participants for eligibility. Obtain informed consent and collect baseline data on demographics, alcohol and tobacco use, and medical history.

  • Randomization and Blinding: Randomize eligible participants to either the cytisine or placebo group. Both participants and study staff should be blinded to the treatment assignment.

  • Treatment and Follow-up: Dispense the investigational product and provide counseling. Conduct follow-up assessments at specified time points (e.g., weekly during treatment, and at 1, 3, and 6 months post-randomization).

  • Data Analysis: Analyze the primary and secondary outcomes using appropriate statistical models to compare the treatment and control groups.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal (Nucleus Accumbens) nAChR α4β2 nAChR Dopamine_Release Dopamine Release nAChR->Dopamine_Release Modulates VTA VTA Neuron Cytisine Cytisine Cytisine->nAChR Partial Agonist Alcohol Alcohol Alcohol->nAChR Potentiates Nicotinic Effects Reward Reduced Reward & Reinforcement Dopamine_Release->Reward DeltaFosB ↓ ΔFosB Expression Reward->DeltaFosB

Caption: Cytisine's Mechanism of Action in Reducing Alcohol Reward.

Experimental_Workflow cluster_preclinical Preclinical Animal Model cluster_clinical Clinical Trial start_preclinical Animal Model Selection (e.g., C57BL/6J mice) habituation Acclimation & Habituation start_preclinical->habituation etoh_induction Ethanol Dependence Induction (e.g., Two-Bottle Choice) habituation->etoh_induction baseline Establish Stable Baseline Ethanol Consumption etoh_induction->baseline treatment Cytisine/Vehicle Administration baseline->treatment data_collection Measure Ethanol Intake & Preference treatment->data_collection analysis_preclinical Statistical Analysis data_collection->analysis_preclinical start_clinical Participant Recruitment & Screening consent Informed Consent & Baseline Assessment start_clinical->consent randomization Randomization (Cytisine vs. Placebo) consent->randomization intervention Treatment Administration & Counseling randomization->intervention follow_up Follow-up Assessments intervention->follow_up data_analysis_clinical Efficacy & Safety Analysis follow_up->data_analysis_clinical

Caption: Workflow for Preclinical and Clinical Evaluation of Cytisine for AUD.

References

Application Notes and Protocols for the Formulation of (+)-Cytisine for Smoking Cessation Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, manufacturing, and testing of (+)-Cytisine oral solid dosage forms intended for use in clinical trials for smoking cessation.

Introduction

This compound is a plant-based alkaloid with a well-documented efficacy in smoking cessation.[1][2][3] It functions as a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), the same receptor targeted by nicotine.[1][4][5] By binding to this receptor, cytisine (B100878) mimics the effect of nicotine, thereby alleviating withdrawal symptoms and reducing the rewarding effect of smoking.[1][4] This document outlines the critical aspects of formulating cytisine into a stable and effective oral dosage form for clinical investigation.

Quantitative Data Summary

Clinical Dosing Regimens

Multiple dosing schedules for cytisine have been investigated in clinical trials. The traditional 25-day regimen is the most well-known, but longer durations and different daily dosages are also being explored.[6][7]

Dosing Regimen Dosage Strength Frequency Duration Key Findings Reference
Standard 25-Day Taper 1.5 mgTapering from 6 tablets/day to 1-2 tablets/day25 daysEffective in smoking cessation compared to placebo.[8][9][8][10][11][12]
40-Day Induction 1.5 mgGradual induction to 6 tablets/day, then tapering40 daysA real-world study showed effectiveness with this modified regimen.[6]
Fixed Dosing (ORCA-2 Trial) 3 mgThree times daily6 or 12 weeksBoth 6- and 12-week regimens were more effective than placebo and well-tolerated.[7][7]
Cytisinicline (Novel Formulation) 3 mgThree times daily12 weeksShowed promise in helping adults stop vaping.[13][13]
Pharmacokinetic Parameters of Cytisine

Understanding the pharmacokinetic profile of cytisine is crucial for formulation development.

Parameter Value Notes Reference
Time to Peak Concentration (Tmax) ~2 hoursFollowing oral administration.[12]
Half-life (t½) ~4.8 hoursRelatively short half-life necessitates multiple daily doses with standard formulations.[5][12][14][5][12][14]
Metabolism NegligiblePrimarily excreted unchanged in the urine, reducing the risk of drug-drug interactions.[12][14][12][14]
Bioavailability HighBased on urinary recovery of the unchanged drug.[14][14]
Example Tablet Formulations

The following are example tablet core formulations based on publicly available patent information. These are starting points for formulation development.

Formulation Example 1 (Based on EP1586320)

Component Function Percentage by Weight
This compoundActive Pharmaceutical Ingredient0.5 - 9.0%
LactoseDiluentAs needed
Microcrystalline CelluloseDiluent/BinderAs needed (Lactose:MCC ratio 1:2.0 to 1:2.5)
TalcGlidantAs needed
Magnesium Stearate (B1226849)LubricantAs needed

Formulation Example 2 (Direct Compression)

Component Function Percentage by Weight
This compoundActive Pharmaceutical Ingredient1.5% (for a 1.5 mg tablet in a 100 mg total weight)
Microcrystalline CelluloseDiluent/Binder20 - 75%
Mannitol (B672)DiluentAs needed
Colloidal Silicon DioxideGlidantAs needed
Calcium Hydrogen Phosphate (B84403)DiluentAs needed

Signaling Pathway and Experimental Workflow

Mechanism of Action Signaling Pathway

Cytisine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Strong Agonist Explanation_Nicotine Nicotine causes a large, rapid dopamine release, leading to addiction. Cytisine This compound Cytisine->nAChR Partial Agonist (Competes with Nicotine) Explanation_Cytisine Cytisine provides a moderate, sustained dopamine release, alleviating withdrawal. Dopamine_Vesicle Dopamine Vesicles nAChR->Dopamine_Vesicle Stimulates Release Withdrawal_Symptoms Withdrawal Symptoms (Reduced Dopamine) nAChR->Withdrawal_Symptoms Downregulation during abstinence leads to Dopamine_Released Dopamine_Vesicle->Dopamine_Released Exocytosis Reward_Pathway Reward & Reinforcement (Pleasure) Dopamine_Released->Reward_Pathway Activates

Caption: Mechanism of action of this compound at the α4β2 nicotinic acetylcholine receptor.

Experimental Workflow for Formulation and Testing

Formulation_Workflow cluster_0 1. Pre-formulation cluster_1 2. Formulation Development cluster_2 3. Manufacturing cluster_3 4. Quality Control Testing API_Char API Characterization (Cytisine) Excipient_Sel Excipient Selection & Compatibility API_Char->Excipient_Sel Blending Blending Trials Excipient_Sel->Blending Compression Direct Compression Parameter Optimization Blending->Compression Weighing Weighing & Dispensing Compression->Weighing Sieving Sieving Weighing->Sieving Final_Blending Final Blending Sieving->Final_Blending Tableting Tableting Final_Blending->Tableting Coating Optional: Film Coating Tableting->Coating Packaging Packaging & Labeling Coating->Packaging Appearance Appearance Packaging->Appearance ID Identification (HPLC) Packaging->ID Assay Assay (HPLC) Packaging->Assay Uniformity Content Uniformity Packaging->Uniformity Dissolution Dissolution Test Packaging->Dissolution Stability Stability Studies Packaging->Stability

Caption: Workflow for the formulation, manufacturing, and testing of Cytisine tablets.

Experimental Protocols

Protocol: Formulation of Cytisine Tablets (1.5 mg) by Direct Compression

Objective: To prepare a batch of 1,000 cytisine tablets (1.5 mg strength) with a target tablet weight of 100 mg.

Materials:

  • This compound powder (1.5 g)

  • Microcrystalline Cellulose (e.g., Avicel PH-102) (68.0 g)

  • Mannitol (30.0 g)

  • Colloidal Silicon Dioxide (Aerosil 200) (0.5 g)

  • Magnesium Stearate (1.0 g)

Equipment:

  • Analytical balance

  • Sieves (e.g., 40 mesh, 60 mesh)

  • V-blender or equivalent tumble blender

  • Rotary tablet press with appropriate tooling

  • Tablet hardness tester

  • Friabilator

  • Calipers

Procedure:

  • Weighing: Accurately weigh all components.

  • Sieving: Sieve the cytisine, microcrystalline cellulose, and mannitol through a 40-mesh sieve. Sieve the colloidal silicon dioxide and magnesium stearate through a 60-mesh sieve.

  • Pre-blending: Add the sieved cytisine, microcrystalline cellulose, and mannitol to a V-blender. Blend for 15 minutes.

  • Lubrication: Add the sieved colloidal silicon dioxide and magnesium stearate to the V-blender. Blend for an additional 3 minutes.

  • Compression: Set up the tablet press with the appropriate tooling for a 100 mg tablet. Compress the final blend into tablets, adjusting the compression force to achieve the target hardness (e.g., 5-8 kp).

  • In-process Controls: During the compression run, periodically check for tablet weight variation, thickness, and hardness to ensure consistency.

  • De-dusting: Remove any excess powder from the tablets using a de-duster.

  • Final Testing: Collect a representative sample of tablets for quality control testing as described below.

Protocol: HPLC Method for Quantification of Cytisine

Objective: To determine the amount of cytisine in the formulated tablets.

Materials:

  • Cytisine reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate (B1220265) or formic acid (for buffer preparation)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)[15]

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Example): [15][16]

  • Mobile Phase: Acetonitrile and ammonium formate buffer (pH 4.5) or a mixture of methanol, water, and formic acid.[15] The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Detection Wavelength: 305 nm[17][18]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the cytisine reference standard in methanol. From this stock, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: a. Weigh and crush not fewer than 20 tablets to a fine powder. b. Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer it to a volumetric flask. c. Add a known volume of methanol, sonicate for 15 minutes to dissolve the cytisine, and then dilute to volume with methanol. d. Filter an aliquot of the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Create a calibration curve from the peak areas of the standard solutions. Calculate the concentration of cytisine in the sample solution from the calibration curve and determine the amount of cytisine per tablet.

Protocol: Dissolution Testing for Immediate-Release Cytisine Tablets

Objective: To evaluate the in vitro release of cytisine from the tablet formulation.

Equipment and Parameters: [19][20][21]

  • Apparatus: USP Apparatus 2 (Paddle)[20]

  • Dissolution Medium: 900 mL of 0.1 N HCl or a suitable buffer (e.g., pH 6.8 phosphate buffer) to simulate physiological conditions.[20]

  • Rotation Speed: 50 or 75 RPM

  • Temperature: 37 ± 0.5 °C

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes

  • Analysis: UV-Vis Spectrophotometry at 305 nm or HPLC as described above.

Procedure:

  • Place one tablet in each of the six dissolution vessels.

  • Start the apparatus and withdraw samples (e.g., 5 mL) at the specified time points. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately.

  • Analyze the samples for cytisine concentration.

  • Calculate the cumulative percentage of drug released at each time point.

  • Acceptance Criteria (Example for S1 Stage): Each of the 6 units is not less than Q + 5%, where Q is typically 80% dissolved in 30 or 45 minutes.[22] If the criteria are not met, proceed to S2 and S3 stages as per pharmacopeial guidelines.[22]

Protocol: Stability Studies

Objective: To assess the stability of the cytisine formulation under various environmental conditions over time.

Storage Conditions (as per ICH guidelines):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Intervals:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

  • Accelerated: 0, 1, 2, 3, and 6 months

Tests to be Performed at Each Interval:

  • Appearance (visual inspection)

  • Assay (HPLC)

  • Dissolution

  • Degradation products/impurities (using a suitable stability-indicating HPLC method)

  • Hardness and Friability

Procedure:

  • Package the tablets in the proposed clinical trial packaging.

  • Place a sufficient number of packaged tablets in stability chambers maintained at the specified conditions.

  • At each time point, withdraw samples and perform the full suite of quality control tests.

  • Analyze the data for any trends in degradation or changes in physical properties. The formulation is considered stable if all parameters remain within the predefined acceptance criteria throughout the study period. A stabilized liquid aqueous composition of cytisine has also been developed using antioxidants and pH control.[23]

Conclusion

The formulation of this compound for clinical trials requires a systematic approach, beginning with pre-formulation studies and culminating in a robust, stable, and well-characterized oral solid dosage form. The protocols provided herein offer a foundational framework for the development, manufacturing, and quality control of cytisine tablets. Adherence to these or similarly validated protocols is essential for ensuring patient safety and the integrity of clinical trial data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-Cytisine from Quinoline-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (+)-Cytisine, with a specific focus on synthetic routes commencing with quinoline-4-one derivatives. The information is based on foundational, albeit older, synthetic strategies that offer a unique approach to constructing the cytisine (B100878) scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound from quinoline-4-one derivatives?

A1: The synthesis of (±)-cytisine from quinoline-4-one derivatives was pioneered in early research, notably by Govindachari and Bohlmann. While not a common modern strategy, this approach involves constructing the C ring of the final tricyclic structure from a conveniently substituted quinoline-4-one.[1] The core concept is to utilize the pre-formed quinoline (B57606) ring system as a scaffold and subsequently build the remaining piperidine (B6355638) and pyridone rings.

Q2: Why is this synthetic route not commonly used today?

A2: Modern synthetic strategies for this compound often favor more convergent and efficient routes, such as those employing palladium-catalyzed cross-coupling reactions or ring-closing metathesis.[1] The syntheses starting from quinoline-4-one derivatives are often linear and can involve challenging reaction conditions and lower overall yields compared to more contemporary methods.[1] However, studying these initial routes can provide valuable insights into the chemical properties of the cytisine scaffold.

Q3: What are the key intermediates in the synthesis of this compound from quinoline-4-one?

A3: Key intermediates in these historical syntheses often include substituted quinolizidinone and quinolizidine (B1214090) derivatives. For instance, Bohlmann's synthesis proceeds through intermediates like 7,9-di(methoxymethyl)-4-quinolizidone. The specific intermediates will vary depending on the exact synthetic sequence employed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in the initial condensation/cyclization to form the quinolizidone ring system. - Incomplete reaction due to insufficient reaction time or temperature.- Side reactions, such as polymerization or degradation of starting materials under harsh conditions.- Inefficient purification leading to product loss.- Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.- Carefully control the reaction temperature. Consider using a milder condensing agent if possible.- Employ careful chromatographic purification. Consider using a gradient elution to improve separation.
Difficulty in the reduction of the quinolizidone carbonyl group. - The reducing agent is not potent enough.- The substrate is not soluble in the reaction solvent.- Steric hindrance around the carbonyl group.- Consider using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄). Ensure anhydrous conditions are maintained.- Choose a solvent in which the substrate is fully soluble. Gentle heating may be required.- If steric hindrance is a significant issue, a less bulky reducing agent might be explored, though this may require longer reaction times.
Formation of multiple stereoisomers during hydrogenation steps. - Non-stereoselective reduction of the pyridine (B92270) or quinoline ring system.- The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical. Catalysts like platinum oxide (Adam's catalyst) may offer better stereoselectivity in some cases.- Separation of diastereomers may be necessary via column chromatography or recrystallization.
Challenges in the final aromatization/oxidation to form the pyridone ring. - The oxidizing agent is too harsh, leading to degradation of the molecule.- Incomplete oxidation resulting in a mixture of products.- Explore milder oxidation conditions. The use of mercuric acetate (B1210297) was common in early syntheses, but modern, less toxic alternatives should be considered where possible.- Monitor the reaction by TLC to avoid over-oxidation and determine the point of complete conversion.

Experimental Protocols

Detailed methodologies for the key historical syntheses are outlined below. These protocols are based on the original publications and should be adapted with modern safety precautions and analytical techniques.

Govindachari's Synthesis of (±)-Cytisine (1957)

This synthesis starts from ethyl 2-pyridylacetate (B8455688) and involves the construction of a quinolizidone intermediate followed by reduction and cyclization steps. The full experimental details can be found in the original publication: J. Chem. Soc., 1957, 3839-3844.

Bohlmann's Synthesis of (±)-Cytisine (1955-1956)

Bohlmann's approach utilizes 3,5-bis-(chloromethyl)-2-methylpyridine as a key starting material to build the quinolizidone core. The synthesis involves multiple steps of condensation, reduction, and cyclization. The detailed procedures are described in Chemische Berichte, 1955, 88, 1831-1838 and Chemische Berichte, 1956, 89, 792-799.

Quantitative Data

The overall yields for these multi-step historical syntheses are generally low by modern standards. For instance, the overall yield for early total syntheses of (±)-cytisine was often in the low single digits. Specific step-by-step yields are detailed within the original publications.

SynthesisKey Starting MaterialReported Overall YieldReference
Govindachari (1957)Ethyl 2-pyridylacetateNot explicitly stated as a single overall percentageJ. Chem. Soc., 1957, 3839-3844
Bohlmann (1956)3,5-bis-(chloromethyl)-2-methylpyridineNot explicitly stated as a single overall percentageChem. Ber., 1956, 89, 792-799

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Product Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup side_reactions Identify Potential Side Reactions check_purity->side_reactions Impure check_conditions->side_reactions Incorrect check_workup->side_reactions Product Loss optimize Systematically Optimize Conditions side_reactions->optimize end Improved Yield optimize->end

Caption: A decision tree for troubleshooting low product yields.

General Synthetic Pathway from Quinolone Derivatives

Synthetic_Pathway cluster_start Starting Material cluster_core Core Synthesis cluster_final Final Steps quinoline Substituted Quinoline-4-one Derivative condensation Condensation/ Cyclization quinoline->condensation reduction1 Reduction of Carbonyl/Ring condensation->reduction1 functionalization Functional Group Manipulation reduction1->functionalization cyclization Final Ring Closure functionalization->cyclization oxidation Aromatization/ Oxidation cyclization->oxidation cytisine (±)-Cytisine oxidation->cytisine

Caption: Generalized synthetic workflow from quinoline-4-one derivatives.

References

Technical Support Center: Overcoming Solubility Challenges of (+)-Cytisine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Cytisine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is generally considered water-soluble.[1] Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL.[2] However, its solubility is pH-dependent due to its basic nature.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a basic compound with two pKa values, 6.11 and 13.08.[3] This means that its degree of ionization, and therefore its aqueous solubility, is significantly influenced by the pH of the solution.

  • Acidic pH (pH < 6.11): In acidic solutions, the amine functional groups of this compound become protonated, forming a more polar, cationic species. This protonated form exhibits significantly higher aqueous solubility.[4] A 0.1 molar aqueous solution of cytisine (B100878) hydrochloride, for instance, has a pH of 4.3.[3]

  • Neutral to Basic pH (pH > 6.11): As the pH increases above 6.11, a larger proportion of this compound will be in its less soluble, neutral (free base) form.

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: For high-concentration stock solutions, organic solvents are often used. The solubility of this compound in common organic solvents is provided in the table below.[2]

SolventSolubility (approx.)
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)5 mg/mL
Ethanol1 mg/mL

For direct preparation of aqueous solutions, it is recommended to dissolve the crystalline solid directly in aqueous buffers.[2]

Q4: My this compound precipitates when I dilute my organic stock solution into an aqueous buffer. What can I do?

A4: This is a common issue known as "solvent-shifting" or "antisolvent precipitation," where the compound is soluble in the initial organic solvent but not in the final aqueous medium. Please refer to the Troubleshooting Guide: Precipitation During Dilution section for detailed solutions.

Q5: How stable is this compound in aqueous solutions?

A5: this compound is reported to be stable in simulated salivary fluid (pH 6.8) and PBS (pH 7.4) for at least 6 hours at 37°C, with no significant degradation observed via HPLC analysis.[5] However, it is generally recommended not to store aqueous solutions for more than one day to minimize the risk of degradation.[2] Prolonged exposure to high temperatures may cause decomposition.[3]

Troubleshooting Guides

Issue: Difficulty Dissolving this compound Powder in Aqueous Buffer

If you are encountering issues with dissolving this compound directly into an aqueous buffer, consider the following troubleshooting steps.

start Start: this compound powder does not fully dissolve step1 Is the buffer pH below 7? start->step1 step2 Lower the pH of the buffer to ~4-5 using dilute HCl. step1->step2 No step4 Use gentle warming (37°C) and sonication to aid dissolution. step1->step4 Yes step3 Does the powder dissolve? step2->step3 step3->step4 No success Success: this compound is dissolved. step3->success Yes step5 Does the powder dissolve now? step4->step5 step6 Consider preparing a concentrated stock in DMSO and diluting. step5->step6 No step5->success Yes fail Issue persists. Contact technical support. step6->fail start Start: Precipitation upon dilution of stock solution step1 Reduce the final concentration of this compound in the aqueous medium. start->step1 step2 Perform a serial dilution of the stock solution in the organic solvent before adding to the aqueous medium. start->step2 step3 Add the stock solution dropwise to the vigorously stirring aqueous medium. start->step3 step4 Consider using a co-solvent in the final aqueous medium (e.g., 1-5% ethanol). start->step4 step5 Explore cyclodextrin (B1172386) complexation to increase aqueous solubility. start->step5 end Evaluate the success of each step before proceeding to the next. cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 10. prep2 Verify the pH of each buffer at 37°C. prep1->prep2 exp1 Add an excess amount of this compound powder to a known volume of each buffer. prep2->exp1 exp2 Equilibrate the samples at 37°C with constant agitation for 24-48 hours. exp1->exp2 exp3 Centrifuge the samples to pellet the undissolved solid. exp2->exp3 exp4 Filter the supernatant through a 0.22 µm filter. exp3->exp4 analysis1 Quantify the concentration of this compound in each filtrate using a validated HPLC-UV method. exp4->analysis1 analysis2 Plot solubility (mg/mL or mM) versus pH. analysis1->analysis2 cluster_prep Complex Preparation (Kneading Method) cluster_eval Evaluation prep1 Weigh this compound and HP-β-CD in a 1:1 molar ratio. prep2 Place the powders in a mortar and triturate to obtain a homogeneous mixture. prep1->prep2 prep3 Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste. prep2->prep3 prep4 Knead the paste for 60 minutes. prep3->prep4 prep5 Dry the paste in an oven at 40-50°C until a constant weight is achieved. prep4->prep5 prep6 Sieve the dried complex to obtain a fine powder. prep5->prep6 eval1 Determine the aqueous solubility of the prepared complex using the method in Protocol 1. prep6->eval1 eval2 Compare the solubility of the complex with that of the free this compound. eval1->eval2 eval3 Characterize the complex using techniques like DSC, XRD, and FTIR to confirm inclusion. eval1->eval3

References

Optimizing the dosing regimen of (+)-Cytisine for smoking cessation therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guidance, and frequently asked questions (FAQs) for optimizing the dosing regimen of (+)-cytisine in smoking cessation therapy.

Frequently Asked Questions (FAQs)

Q1: What is the established pharmacokinetic profile of this compound in humans?

A1: this compound exhibits predictable pharmacokinetics. Following oral administration, it is rapidly absorbed, reaching peak plasma concentrations (Tmax) between 1 to 2 hours.[1][2] The mean elimination half-life is approximately 4.8 hours.[1][3][4][5] Studies indicate that cytisine (B100878) does not undergo significant metabolism and is primarily excreted unchanged through the kidneys.[4][5][6]

Data Summary: Pharmacokinetic Parameters of this compound in Humans

Parameter Value Conditions
Tmax (Time to Peak Plasma Concentration) 1 - 2 hours Single oral doses (1.5 mg, 3 mg, 4.5 mg)[1][2]
t½ (Elimination Half-Life) ~ 4.8 hours Single oral dose[1][3][4][5]
Metabolism Minimal to none Excreted as unchanged drug[4][6]
Primary Route of Excretion Renal (Urine) 90-95% of the dose recovered in 24-hour urine collection[4][5]
AUC₀₋₂₄ₕ (Area Under the Curve) 81.9 ng·h/mL Following a single 1.5 mg dose[2]
181.9 ng·h/mL Following a single 3.0 mg dose[2]

| | 254.5 ng·h/mL | Following a single 4.5 mg dose[2] |

Q2: What is the binding affinity of this compound for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes?

A2: this compound is a partial agonist of nicotinic acetylcholine receptors (nAChRs) with a particularly high binding affinity for the α4β2 subtype, which is central to nicotine (B1678760) dependence.[7][8][9] Its affinity for the α4β2 receptor is significantly higher than for other subtypes, such as α7.[10] This selective binding profile is key to its therapeutic action.

Data Summary: Binding Affinity (Ki) of this compound for nAChR Subtypes

Receptor Subtype Binding Affinity (Ki) Notes
α4β2 ~0.17 nM - <1 nM High affinity, considered the primary therapeutic target.[10][11]
α3β4 >3000 nM Very low affinity.[12]

| α7 | ~4200 nM | Significantly lower affinity compared to α4β2.[10] |

Q3: What are the common and emerging dosing regimens for this compound in clinical trials?

A3: Historically, a 25-day tapering dose regimen has been used in Eastern Europe.[7][13][14] However, recent clinical trials are investigating optimized schedules based on pharmacokinetic data to improve efficacy and patient adherence. These newer regimens often involve fixed doses administered for longer durations.[15]

Data Summary: Comparison of Clinical Dosing Regimens for this compound

Regimen Dosing Schedule Duration Key Findings
Traditional Tapering Start: 1.5 mg every 2 hours (6 doses/day). Gradually reduce to 1-2 doses/day.[13][16] 25 Days Effective compared to placebo, but adherence can be complex.[13]
Optimized Fixed Dose (ORCA-2 Trial) 3 mg, three times daily. 6 or 12 Weeks Both 6 and 12-week courses were well-tolerated and more effective than placebo.[1][13] The 12-week regimen showed superior abstinence rates.[1][3][15]

| Italian "40-Day" Regimen | Gradual induction in week 1 (2-6 tablets/day), maintenance in week 2 (6 tablets/day), followed by a 26-day gradual reduction.[14] | 40 Days | A real-world study showed high cessation rates with this extended induction and tapering schedule.[14] |

Q4: What is the primary mechanism of action for this compound in smoking cessation?

A4: Cytisine employs a dual mechanism of action at the α4β2 nAChR.[3]

  • Partial Agonism: It mildly stimulates the receptor, which alleviates nicotine withdrawal symptoms and cravings.[5][8][17]

  • Competitive Antagonism: It binds to the receptor with high affinity, preventing nicotine from binding and thereby blocking its rewarding and reinforcing effects if a person lapses and smokes.[3][7][17]

This mechanism is visualized in the signaling pathway diagram below.

Cytisine_MoA cluster_VTA Ventral Tegmental Area (VTA) Neuron cluster_NAc Nucleus Accumbens nAChR α4β2 nAChR Dopamine_Vesicle Dopamine nAChR->Dopamine_Vesicle Modulated Release Withdrawal Withdrawal & Craving nAChR->Withdrawal Alleviates Reward Reward & Reinforcement Dopamine_Vesicle->Reward Dopamine Pathway Reward->Withdrawal Reduces Cytisine This compound Cytisine->nAChR Binds (Partial Agonist) Nicotine Nicotine (from smoking) Nicotine->nAChR Binding Blocked Clinical_Development_Workflow Preclinical Preclinical PK/PD (Animal Models) Phase1 Phase I: Safety & PK (Single & Multiple Ascending Dose) Preclinical->Phase1 Establish initial safety GoNoGo1 Go/No-Go Decision Phase1->GoNoGo1 Evaluate human safety & PK profile Phase2 Phase II: Dose-Ranging & Efficacy (vs. Placebo) GoNoGo1->Phase2 Safe & Tolerable Regimen Identified GoNoGo2 Go/No-Go Decision Phase2->GoNoGo2 Proof of Concept & Dose Selection Phase3 Phase III: Pivotal Trials (vs. Placebo and/or Active Comparator) GoNoGo2->Phase3 Efficacy Signal & Optimal Dose Confirmed NDA Regulatory Submission (e.g., NDA/MAA) Phase3->NDA Demonstrate Efficacy & Safety

References

Technical Support Center: Stabilizing (+)-Cytisine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of (+)-cytisine solutions to ensure stability for long-term experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for long-term storage?

A1: For long-term storage, organic solvents are recommended over aqueous solutions. Methanol (B129727) is a suitable choice, as stock solutions of cytisine (B100878) in methanol have been shown to be stable for up to three months when stored appropriately.[1] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are also commonly used solvents for cytisine.[2]

Q2: How long can I store this compound in an aqueous solution?

A2: It is strongly advised not to store aqueous solutions of this compound for more than one day.[2] Cytisine is susceptible to degradation in aqueous media, particularly through oxidation and nitrosation.[3] For experiments requiring aqueous buffers, it is best to prepare the solution fresh from a stock in an organic solvent immediately before use. Short-term stability has been observed in PBS (pH 7.4) and simulated saliva (pH 6.8) for up to 6 hours at 37°C without detectable degradation.[2]

Q3: What are the optimal storage conditions for a this compound stock solution?

A3: To maximize stability, stock solutions of this compound should be stored at -20°C in tightly sealed, light-protected (e.g., amber) vials.[4][5] For very sensitive applications, purging the vial with an inert gas like argon or nitrogen can provide additional protection against oxidation.[2][5]

Q4: My this compound solution has changed color. Is it still usable?

A4: A change in color (e.g., turning yellow or brown) is a visual indicator of potential chemical degradation.[5] It is strongly recommended to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.

Q5: What factors can accelerate the degradation of this compound in solution?

A5: Several factors can compromise the stability of this compound solutions, including:

  • pH: Cytisine's stability is pH-dependent.[6] Acidic conditions may lead to instability. A pH range of 5.0 to 7.0 has been suggested to improve stability in aqueous formulations.[3]

  • Presence of Water: Aqueous solutions are more prone to hydrolysis and other degradation pathways compared to organic solvents.[7]

  • Exposure to Oxygen: As an aliphatic secondary amine, cytisine is susceptible to oxidative degradation.[3]

  • Exposure to Light: Like many organic molecules, exposure to light can induce photodegradation.[4][7]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Problem Potential Cause(s) Recommended Action(s)
Precipitate forms in the solution upon storage, especially at low temperatures. The concentration of cytisine exceeds its solubility limit in the chosen solvent at the storage temperature.- Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. - Prepare a more dilute stock solution. - If storing at low temperatures is necessary, consider using a solvent in which cytisine has higher solubility.
Inconsistent or reduced biological activity in experiments. Degradation of the cytisine stock or working solution.- Prepare fresh solutions from solid cytisine. - For aqueous working solutions, prepare them immediately before use from a fresh dilution of a stock solution stored in an organic solvent. - Verify the storage conditions of your stock solution (temperature, light protection). - Perform a stability check of your stock solution using an analytical method like HPLC.
Solution appears cloudy or has changed color (e.g., yellowing). Chemical degradation or oxidation of cytisine.[5]- Discard the solution immediately. - Prepare a fresh stock solution using high-purity solvents. - For long-term storage, consider purging the vial with an inert gas (argon or nitrogen) before sealing.[5]
Variability between experimental replicates. Inaccurate initial weighing, improper dilution, or use of a partially degraded solution.- Use a calibrated analytical balance for weighing the solid cytisine. - Ensure your pipetting and dilution techniques are accurate. - Always use a fresh, properly stored stock solution for preparing working solutions.

Data on this compound Stability and Solubility

Table 1: Solubility of this compound in Common Solvents

Solvent Approximate Solubility Reference
Dimethylformamide (DMF)~20 mg/mL[2]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[2]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[2]
Ethanol~1 mg/mL[2]
WaterModerately soluble[9]
ChloroformSoluble[9]

Table 2: Stability of this compound in Different Solutions

Solvent/Buffer Concentration Storage Conditions Duration Observed Stability Reference
MethanolStock SolutionNot specified3 monthsNo degradation observed (deviation within ±15%)[1]
PBS, pH 7.40.01 mg/mL37°C with stirring6 hoursStable, no degradation peaks observed by HPLC[2]
Simulated Saliva, pH 6.80.01 mg/mL37°C with stirring6 hoursStable, no degradation peaks observed by HPLC[2]
Aqueous Solutions (general)Not specifiedNot specified> 1 dayNot recommended for storage[2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and detect its degradation products. This method is crucial for validating the stability of your prepared solutions.

1. Instrumentation and Columns:

  • An HPLC system with a UV or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used, though for a polar molecule like cytisine, a Polar-RP or a column suitable for Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation from degradation products.[10][11]

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer at a controlled pH, such as 4.0).[10] The exact ratio should be optimized to achieve good peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Approximately 305-309 nm.[2]

  • Injection Volume: 10-20 µL.

3. Preparation of Standards and Samples:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples.

  • Stability Samples: At each time point of your stability study, withdraw an aliquot of the test solution and dilute it with the mobile phase to fall within the calibration range.

4. Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," you must demonstrate that it can separate the intact drug from its degradation products. This involves subjecting a cytisine solution to stress conditions:

  • Acidic Hydrolysis: Add 1M HCl and heat (e.g., at 80°C) for a set period.

  • Basic Hydrolysis: Add 1M NaOH and heat.

  • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor at room temperature.

  • Thermal Degradation: Heat the solution in the absence of other stressors.

  • Photodegradation: Expose the solution to UV light. Analyze the stressed samples by HPLC to confirm that any degradation product peaks are well-resolved from the parent cytisine peak.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the cytisine standards against their known concentrations.

  • Determine the concentration of cytisine in your stability samples at each time point using the calibration curve.

  • Calculate the percentage of cytisine remaining relative to the initial concentration (time zero). A loss of more than 10% is typically considered significant degradation.

Visualizations

experimental_workflow Workflow for a this compound Solution Stability Study cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare concentrated stock solution in organic solvent (e.g., Methanol) prep_test Dilute stock into test buffers (e.g., PBS pH 7.4, Ethanol) prep_stock->prep_test storage Aliquot and store solutions under different conditions (e.g., -20°C, 4°C, RT) Protect from light prep_test->storage sample Withdraw samples at defined time points (t=0, 24h, 1 week, 1 month, etc.) storage->sample hplc Analyze samples using a validated stability-indicating HPLC method sample->hplc data Quantify remaining cytisine and detect degradation products hplc->data eval Evaluate data to determine 'shelf-life' under each condition data->eval

Caption: Experimental workflow for assessing the stability of this compound solutions.

troubleshooting_flowchart Troubleshooting this compound Solution Instability start Inconsistent experimental results or suspected solution instability check_solution Visually inspect solution: Is it clear and colorless? start->check_solution check_storage Review storage conditions: - Stored at -20°C? - Protected from light? - Aqueous solution stored > 24h? check_solution->check_storage Yes discard Discard solution. Prepare fresh stock. check_solution->discard No (cloudy/colored) prepare_fresh Prepare fresh working solution immediately before use. check_storage->prepare_fresh No (aqueous > 24h) re_evaluate Re-evaluate preparation protocol: - Use high-purity solvent? - Consider inert gas overlay? check_storage->re_evaluate No (improper storage) proceed Solution is likely stable. Investigate other experimental variables. check_storage->proceed Yes (all conditions met) discard->re_evaluate prepare_fresh->start Issue persists re_evaluate->start Issue persists

Caption: Logical flowchart for troubleshooting issues with this compound solution stability.

References

Minimizing side effects of (+)-Cytisine in clinical applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Cytisine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with this compound in clinical trials?

A1: The most frequently reported side effects are generally mild to moderate and transient. These primarily include gastrointestinal and sleep-related issues.

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). This mechanism is central to its therapeutic effect in smoking cessation by alleviating withdrawal symptoms and reducing the rewarding effects of nicotine.

Q3: Are there any known serious adverse events associated with this compound?

A3: While generally considered to have a good safety profile, some studies have reported rare instances of more serious psychiatric adverse effects like anxiety and psychosis, which resolved after discontinuing the drug. Cardiovascular side effects such as palpitations and a slight increase in blood pressure have also been noted in some patients.

Q4: How does the side effect profile of this compound compare to varenicline?

A4: Both drugs share a similar mechanism of action and consequently have comparable side effect profiles, including gastrointestinal symptoms and sleep disturbances. However, some studies suggest that the incidence of these side effects may be lower with cytisine (B100878) compared to varenicline.

Q5: What is the typical duration of side effects with this compound?

A5: Side effects are most common at the beginning of therapy and tend to be short-lived, often resolving spontaneously as treatment continues.

Troubleshooting Guides

Issue 1: Gastrointestinal Disturbances (Nausea, Vomiting, Dyspepsia)
  • Problem: The subject is experiencing nausea, vomiting, or general stomach discomfort after initiating this compound treatment.

  • Troubleshooting Steps:

    • Administer with Food: Advise the subject to take this compound with a meal to minimize gastrointestinal irritation.

    • Dosage Adjustment: If symptoms persist, a reduction in dosage may be considered. The majority of adverse drug reactions occur in the first seven days of therapy when the dosage is higher. A gradual dose escalation at the beginning of the treatment might also improve tolerability.

    • Hydration: Ensure the subject maintains adequate hydration throughout the day.

    • Monitor Severity: Assess the severity of the nausea using a validated scale to quantify the subject's experience and track the effectiveness of interventions.

Issue 2: Sleep Disturbances (Insomnia, Abnormal Dreams)
  • Problem: The subject reports difficulty sleeping, including insomnia or vivid, unusual dreams, after starting this compound.

  • Troubleshooting Steps:

    • Timing of Last Dose: If possible, advise the subject to take the last dose of the day several hours before bedtime.

    • Sleep Hygiene Education: Provide guidance on good sleep hygiene practices, such as maintaining a regular sleep schedule, creating a restful environment, and avoiding stimulants like caffeine (B1668208) before bed.

    • Symptom Diary: Ask the subject to maintain a sleep diary to track sleep patterns, the nature of the disturbances, and their correlation with dosing times.

    • Dosage Reduction: As with gastrointestinal issues, a dose reduction can be considered if sleep disturbances are significant and persistent.

Data Presentation

Table 1: Common Adverse Events Associated with this compound

Side Effect CategorySpecific Adverse EventReported IncidenceReference
Gastrointestinal Nausea and VomitingUp to 8.4%
Dry MouthCommon
DyspepsiaCommon
Neurological HeadacheCommon
DizzinessCommon
Psychiatric/Sleep Sleep Disturbances (Insomnia, Abnormal Dreams)Common
IrritabilityReported
AnxietyRare, but reported
Cardiovascular Mildly Increased Blood PressureReported
PalpitationsReported

Table 2: Comparison of Adverse Events: this compound vs. Varenicline

Adverse EventThis compoundVareniclineReference
Gastrointestinal Symptoms Fewer events reported in some studiesMore frequent in some studies
Sleep Disturbances PresentPresent
Overall Adverse Events Fewer adverse events reported in some studiesMore adverse events reported in some studies

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Side Effects

  • Instrument: Utilize a validated questionnaire to assess nausea, such as the Nausea Profile.

  • Timing: Administer the questionnaire at baseline (before the first dose) and at regular intervals throughout the study (e.g., daily for the first week, then weekly).

  • Data Collection: Subjects should rate the severity, frequency, and duration of nausea, vomiting, and dyspepsia.

  • Grading: Use a standardized grading scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE) to classify the severity of the adverse events.

Protocol 2: Assessment of Sleep Disturbances

  • Instrument: Employ a standardized sleep diary for subjects to complete daily.

  • Parameters to Record:

    • Time of going to bed and waking up.

    • Sleep latency (time to fall asleep).

    • Number and duration of nocturnal awakenings.

    • Subjective sleep quality rating (e.g., on a 1-5 scale).

    • Occurrence and description of any unusual or vivid dreams.

  • Actigraphy (Optional): For more objective data, subjects can wear an actigraphy watch to monitor rest/activity cycles.

  • Analysis: Analyze changes in sleep parameters from baseline throughout the treatment period.

Visualizations

Cytisine_Signaling_Pathway cluster_therapeutic Therapeutic Effect (Smoking Cessation) cluster_side_effects Side Effects Cytisine_T This compound a4b2_T α4β2 nAChR (Ventral Tegmental Area) Cytisine_T->a4b2_T Partial Agonist Cytisine_SE This compound Dopamine_Release_T Moderate & Sustained Dopamine Release a4b2_T->Dopamine_Release_T Reward_Blockade Reduced Nicotine Reward a4b2_T->Reward_Blockade Antagonist effect in presence of nicotine Withdrawal_Relief Alleviation of Withdrawal Symptoms Dopamine_Release_T->Withdrawal_Relief Craving_Reduction Decreased Craving Reward_Blockade->Craving_Reduction a4b2_SE_CTZ α4β2 nAChR (Chemoreceptor Trigger Zone) Cytisine_SE->a4b2_SE_CTZ Agonist a4b2_SE_GI nAChRs (Gastrointestinal Tract) Cytisine_SE->a4b2_SE_GI Agonist a4b2_SE_CNS nAChRs (Sleep Centers) Cytisine_SE->a4b2_SE_CNS Agonist Nausea Nausea & Vomiting a4b2_SE_CTZ->Nausea GI_Motility Altered GI Motility a4b2_SE_GI->GI_Motility Sleep_Disturbance Insomnia & Abnormal Dreams a4b2_SE_CNS->Sleep_Disturbance

Caption: this compound's dual role as a therapeutic agent and source of side effects.

Troubleshooting_Workflow cluster_gi GI Troubleshooting cluster_sleep Sleep Troubleshooting start Adverse Event Reported assess Assess Severity & Type (GI vs. Sleep vs. Other) start->assess is_severe Is event severe or persistent? assess->is_severe gi_food Administer with food is_severe->gi_food No, and GI-related sleep_time Adjust timing of last dose is_severe->sleep_time No, and sleep-related stop_drug Consider Discontinuation is_severe->stop_drug Yes gi_hydrate Ensure hydration gi_food->gi_hydrate gi_dose Consider dose reduction gi_hydrate->gi_dose continue_monitoring Continue & Monitor gi_dose->continue_monitoring sleep_hygiene Educate on sleep hygiene sleep_time->sleep_hygiene sleep_dose Consider dose reduction sleep_hygiene->sleep_dose sleep_dose->continue_monitoring continue_monitoring->start Re-assess

Caption: Workflow for managing common adverse events of this compound.

Technical Support Center: Enhancing the Oral Bioavailability of (+)-Cytisine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the oral bioavailability of (+)-Cytisine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Challenge: Pharmacokinetics of Oral this compound

Orally administered this compound presents challenges due to its pharmacokinetic profile. It is rapidly absorbed, but also quickly eliminated from the body, necessitating frequent dosing to maintain therapeutic concentrations. This can lead to issues with patient compliance and suboptimal efficacy.

Key pharmacokinetic parameters for conventional oral this compound are summarized below.

Table 1: Pharmacokinetic Parameters of Conventional Orally Administered this compound in Rabbits

ParameterValueReference
Dosage 5 mg/kg[1][2][3]
Cmax (Maximum Concentration) 1.48 ± 0.21 µg/mL[1][2][3]
Tmax (Time to Maximum Concentration) 1.5 ± 0.27 h[1][2][3]
AUC0-t (Area Under the Curve) 5.46 ± 0.78 µg·h/mL[1][2][3]
t1/2 (Half-life) 2.59 ± 0.43 h[1][2][3]
Absolute Bioavailability 42.1%[1]

Troubleshooting Guides & FAQs

This section is designed to help you navigate common experimental hurdles when developing novel oral formulations of this compound, such as Solid Lipid Nanoparticles (SLNs) and Liposomes, to improve its bioavailability.

Formulation Development

Question: My this compound-loaded Solid Lipid Nanoparticles (SLNs) show low entrapment efficiency. What are the potential causes and solutions?

Answer:

Low entrapment efficiency of a hydrophilic drug like this compound in a lipid matrix is a common challenge. Here are some potential causes and troubleshooting steps:

  • High Aqueous Solubility of this compound: The drug may preferentially partition into the external aqueous phase during formulation.

    • Solution: Consider using a double emulsion method (w/o/w) to encapsulate an aqueous solution of Cytisine (B100878) within the lipid. You can also explore the use of lipophilic ion-pairing agents to increase the hydrophobicity of Cytisine.

  • Rapid Drug Diffusion from the Lipid Matrix: The drug may leak out of the nanoparticles during the solidification of the lipid.

    • Solution: Optimize the homogenization and cooling process. A rapid cooling rate can help to "freeze" the drug within the lipid matrix before it has a chance to diffuse out.

  • Incompatible Lipid Matrix: The chosen lipid may not be suitable for encapsulating Cytisine.

    • Solution: Screen different solid lipids with varying chain lengths and degrees of saturation (e.g., glyceryl monostearate, stearic acid, Compritol® 888 ATO). A mixture of lipids can sometimes improve drug loading.

Question: I am observing aggregation and instability in my liposomal formulation of this compound. How can I improve the stability?

Answer:

Liposomal aggregation can be caused by several factors. Here are some troubleshooting strategies:

  • Insufficient Surface Charge: Liposomes with a low zeta potential are prone to aggregation due to van der Waals forces.

    • Solution: Incorporate charged lipids into your formulation, such as phosphatidylglycerol (for a negative charge) or DOTAP (for a positive charge), to increase electrostatic repulsion between the vesicles.

  • Inadequate Steric Hindrance:

    • Solution: Include a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation. The polyethylene (B3416737) glycol (PEG) chains provide a steric barrier that prevents aggregation.

  • Suboptimal Storage Conditions:

    • Solution: Store your liposomal suspension at 4°C and protect it from light. Avoid freezing, as this can disrupt the lipid bilayer.

In Vitro Characterization

Question: The in vitro release profile of my this compound formulation is too rapid. How can I achieve a more sustained release?

Answer:

A burst release is often observed with hydrophilic drugs encapsulated in lipid-based carriers. To achieve a more controlled release profile:

  • For SLNs:

    • Increase Lipid Concentration: A higher lipid content can create a more tortuous path for drug diffusion.

    • Select a Higher Melting Point Lipid: Lipids that are more crystalline at physiological temperatures will release the drug more slowly.

  • For Liposomes:

    • Incorporate Cholesterol: Cholesterol can increase the rigidity of the lipid bilayer, reducing drug leakage.

    • Use Saturated Phospholipids with a High Phase Transition Temperature (Tm): Lipids like dipalmitoylphosphatidylcholine (DPPC) will form a less permeable membrane at 37°C compared to unsaturated lipids.

In Vivo Evaluation

Question: I am not observing a significant improvement in the oral bioavailability of my this compound nanoformulation in my animal model. What could be the reasons?

Answer:

Several factors can contribute to a lack of in vivo efficacy. Consider the following:

  • Instability in the Gastrointestinal (GI) Tract: The nanoformulation may be degrading in the harsh environment of the stomach or intestines.

    • Troubleshooting:

      • For Liposomes: Consider using enteric-coated capsules to protect the liposomes from the acidic pH of the stomach. Incorporating bile salt-resistant lipids can also improve stability.

      • For SLNs: The lipid matrix should be chosen to be stable at low pH. Surface coating with mucoadhesive polymers like chitosan (B1678972) can also offer protection and increase residence time in the intestine.

  • Poor Permeation Across the Intestinal Epithelium: The nanoparticles may not be efficiently transported across the intestinal barrier.

    • Troubleshooting:

      • Surface Modification: Modify the surface of your nanoparticles with ligands that can target specific transporters on the intestinal epithelium.

      • Inclusion of Permeation Enhancers: Co-administering or incorporating permeation enhancers can transiently open the tight junctions between epithelial cells, allowing for increased drug absorption.

  • Rapid Clearance by the Reticuloendothelial System (RES): If the nanoparticles are absorbed systemically, they may be rapidly cleared by the liver and spleen.

    • Troubleshooting: PEGylation of the nanoparticle surface can help to reduce opsonization and subsequent RES uptake, thereby prolonging circulation time.

Experimental Protocols

Below are detailed methodologies for key experiments involved in the development and evaluation of bioavailability-enhanced oral formulations of this compound.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This protocol describes a common method for preparing SLNs.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Disperse or dissolve a pre-weighed amount of this compound in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., using an Ultra-Turrax®) at a specified speed and time to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the hot pre-emulsion to high-pressure homogenization (HPH) for a defined number of cycles at a specific pressure.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical pharmacokinetic study to compare a novel formulation to a control.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound standard solution (for control group)

  • Test formulation of this compound (e.g., SLNs or liposomes)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (if required for blood collection)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (12-18 hours) before drug administration, with free access to water.

  • Grouping and Dosing: Divide the rats into two groups: a control group receiving the this compound solution and a test group receiving the novel formulation. Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Quantification of this compound in Plasma by HPLC

This protocol provides a general method for the quantification of this compound in plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

Reagents:

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples: Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol). Spike blank plasma with known concentrations of this compound and a fixed concentration of the IS to create calibration standards and QC samples.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add the IS solution.

    • Add a protein precipitating agent (e.g., acetonitrile or methanol) in a 3:1 ratio (v/v) to the plasma.

    • Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., ammonium formate with formic acid for pH control) and an organic solvent (e.g., acetonitrile).

    • Detection: Monitor the eluent at the wavelength of maximum absorbance for this compound (around 305 nm).

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards. Use the regression equation to determine the concentration of this compound in the unknown samples.

Visualizations

Logical Workflow for Developing an Oral Nanoformulation of this compound

G A Problem Definition: Low Oral Bioavailability of this compound B Formulation Strategy Selection A->B C Solid Lipid Nanoparticles (SLNs) B->C D Liposomes B->D E Nanoemulsions B->E F Formulation Optimization C->F D->F E->F G In Vitro Characterization F->G H Particle Size & Zeta Potential G->H I Entrapment Efficiency G->I J In Vitro Release Study G->J K In Vivo Evaluation (Animal Model) G->K Proceed if in vitro results are promising L Pharmacokinetic Study K->L M Data Analysis & Comparison L->M N Successful Bioavailability Enhancement M->N N->F Re-optimize if needed

Caption: A logical workflow for the development and evaluation of oral nanoformulations of this compound.

Signaling Pathway of this compound at the Nicotinic Acetylcholine (B1216132) Receptor (nAChR)

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Full Agonist (Strong Activation) Cytisine This compound Cytisine->Nicotine Competes for Binding (Blocks Nicotine Effect) Cytisine->nAChR Partial Agonist (Moderate Activation) IonChannel Ion Channel nAChR->IonChannel Opens Dopamine Dopamine Release (Reward & Reinforcement) IonChannel->Dopamine Leads to

Caption: Mechanism of action of this compound as a partial agonist at the α4β2 nicotinic acetylcholine receptor.

References

Technical Support Center: Troubleshooting (+)-Cytisine Permeation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low reproducibility in (+)-Cytisine permeation assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of variability in this compound permeation assays?

Low reproducibility in this compound permeation assays can stem from several factors related to both the experimental setup and the physicochemical properties of cytisine (B100878). Key sources of variability include:

  • Assay System-Specific Issues:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): Inconsistencies in the artificial membrane preparation, variations in incubation time and stirring speed, and the influence of the unstirred water layer can all impact results.[1][2][3] For hydrophobic compounds, retention in the artificial membrane can be a significant source of uncertainty.[1]

    • Caco-2 Cell Assays: The inherent biological variability of cell-based assays is a major contributor.[4][5] Factors such as cell passage number, seeding density, monolayer age, and differentiation state can alter the expression of transporters and tight junction integrity, leading to inconsistent permeability measurements.[4][6]

  • Compound-Specific Issues for this compound:

    • pH-Dependent Permeability: Cytisine is a weak base, and its charge state is pH-dependent.[7] Variations in the pH of the donor and receiver buffers can significantly alter its permeability.[7][8]

    • Concentration-Dependent Permeability: At high concentrations, membrane saturation can occur, leading to misleading and poorly reproducible permeability results.[9][10]

  • General Experimental Parameters:

    • Inconsistent buffer composition, temperature fluctuations, and imprecise analytical quantification can all introduce variability.[4]

Q2: Which permeation assay is better for this compound, PAMPA or Caco-2?

Both PAMPA and Caco-2 assays have their advantages and limitations for assessing this compound permeability.

  • PAMPA is a high-throughput, cost-effective method for predicting passive, transcellular permeability.[8][11][12] It is useful for early-stage screening. However, it does not account for active transport or paracellular transport, which may be relevant for some compounds.[11][12]

  • Caco-2 assays provide a more biologically relevant model, mimicking the human intestinal barrier and accounting for passive diffusion, paracellular transport, and active transport mechanisms.[13][14][15] However, they are more time-consuming, expensive, and prone to variability.[4][13]

The choice of assay depends on the research question. For rapid screening of multiple cytisine analogs for passive permeability, PAMPA is suitable. For a more detailed understanding of cytisine's absorption, including potential transporter interactions, the Caco-2 assay is more appropriate.

Q3: How can I improve the reproducibility of my this compound PAMPA results?

To enhance the reproducibility of your PAMPA experiments, consider the following:

  • Standardize Membrane Preparation: Use a consistent source and lot of lipid solution and ensure complete dissolution of the lipid before application.

  • Control Experimental Conditions: Precisely control incubation time, temperature, and stirring speed.[1][3]

  • Optimize pH: Maintain a consistent and physiologically relevant pH in the donor and acceptor compartments.[8] Given cytisine's basic nature, its permeability will be sensitive to pH changes.[7]

  • Include Control Compounds: Always run well-characterized high and low permeability control compounds to benchmark your assay performance.

Q4: What are the key factors for ensuring a robust Caco-2 assay for this compound?

For reliable Caco-2 assay results with this compound, focus on these critical aspects:

  • Cell Culture Standardization: Use a consistent cell passage number (ideally between 30 and 50), seeding density, and culture period (typically 21 days) to ensure the formation of a well-differentiated and confluent monolayer.[4][6]

  • Monolayer Integrity Verification: Regularly measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.[5][16] Additionally, assess the permeability of a paracellular marker like Lucifer Yellow.[6]

  • Cytotoxicity Assessment: Before conducting permeability studies, evaluate the potential cytotoxicity of this compound at the tested concentrations to ensure it does not compromise the Caco-2 monolayer.[16]

  • Control of Experimental Parameters: Standardize the composition and pH of the transport buffer, and maintain sink conditions in the receiver compartment.[4]

Troubleshooting Guides

Low Permeability and High Variability in PAMPA
Observed Issue Potential Cause Troubleshooting Step
Consistently low apparent permeability (Papp) for this compound.Incorrect pH of the donor buffer, leading to a predominantly charged and less permeable form of cytisine.Verify and adjust the pH of the donor buffer to a physiologically relevant value (e.g., pH 6.5-7.4) to favor the neutral, more permeable form of cytisine.
High variability in Papp values across replicate wells.Inconsistent application of the artificial membrane lipid.Ensure the lipid solution is homogenous and applied uniformly to each well of the donor plate.
Inadequate stirring, leading to a pronounced unstirred water layer effect.Optimize and standardize the stirring rate to minimize the unstirred water layer.
Poor recovery of this compound.Adsorption of the compound to the plate material or retention within the artificial membrane.Use low-binding plates. Consider adding a surfactant like polysorbate 80 to the donor solution to improve recovery, especially for lipophilic compounds.[17]
Inconsistent Results in Caco-2 Assays
Observed Issue Potential Cause Troubleshooting Step
Drastic well-to-well and day-to-day variability in Papp values.Inconsistent Caco-2 cell monolayer integrity.Monitor TEER values for each well before and after the experiment. Only use monolayers with TEER values within a pre-defined acceptable range.[16]
High cell passage number leading to altered cell morphology and transporter expression.Use Caco-2 cells within a consistent and validated passage number range.
Unexpectedly high permeability in one direction (e.g., basolateral to apical).Active efflux of this compound by transporters like P-glycoprotein (P-gp).Co-incubate with known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to investigate potential active transport.
Low compound recovery after the experiment.Metabolism of this compound by Caco-2 cells or non-specific binding.Analyze for major metabolites. Use low-binding plates and consider adding a small percentage of serum albumin to the receiver buffer.

Data Presentation

Table 1: Reported Permeability Coefficients for this compound and Control Compounds

CompoundAssay TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
This compoundEx vivo porcine buccal mucosa~1.24[9][10]
Propranolol (High Permeability)Caco-246.8[18]
Atenolol (Low Permeability)Caco-20.2-0.5[15]
Warfarin (High Permeability)PAMPA>10[2]
Methotrexate (Low Permeability)PAMPA<1[2]

Note: Permeability values can vary significantly between laboratories due to different experimental conditions.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Donor Plate:

    • Prepare a solution of a suitable lipid (e.g., 2% w/v phosphatidylcholine in dodecane).

    • Apply 5 µL of the lipid solution to the membrane of each well of a 96-well filter plate (donor plate).

  • Preparation of the Acceptor Plate:

    • Fill each well of a 96-well acceptor plate with 300 µL of buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Preparation:

    • Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution with buffer (e.g., pH 6.5) to the final desired concentration. The final DMSO concentration should typically be ≤1%.

  • Permeation Assay:

    • Add 150 µL of the compound solution to each well of the donor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's wells are in contact with the buffer in the acceptor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the appropriate formula that considers the concentrations in the donor and acceptor compartments, the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers using a voltmeter. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).[5]

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Prepare the this compound test solution in transport buffer (apical side, pH 6.5).

    • Add the test solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical):

    • To assess efflux, perform the assay in the reverse direction by adding the test solution to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis:

    • Determine the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value based on the rate of appearance of the compound in the receiver chamber, the initial concentration in the donor chamber, the surface area of the membrane, and the volume of the receiver chamber.

Visualizations

experimental_workflow prep Assay Preparation (Cells/Membrane, Buffers, Compound) integrity Monolayer Integrity Check (e.g., TEER for Caco-2) prep->integrity Caco-2 Assay incubation Permeation Incubation (Add compound to donor side) prep->incubation integrity->incubation sampling Sample Collection (From receiver side at time points) incubation->sampling analysis Analytical Quantification (e.g., LC-MS/MS) sampling->analysis calculation Data Analysis (Calculate Papp) analysis->calculation

A generalized workflow for conducting a permeation assay.

reproducibility_factors cluster_assay Assay System cluster_compound Compound Properties cluster_exp Experimental Conditions repro Low Reproducibility in Permeation Assay membrane Membrane Inconsistency (PAMPA) membrane->repro cell_var Cell Variability (Caco-2: passage, age) cell_var->repro ph pH Sensitivity ph->repro concentration Concentration Effects concentration->repro conditions Incubation Time/Stirring conditions->repro buffer Buffer Composition buffer->repro analytics Analytical Error analytics->repro

Key factors contributing to low reproducibility in permeation assays.

References

Technical Support Center: Analysis of (+)-Cytisine and its Potential Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of (+)-cytisine and the investigation of its potential metabolites.

Frequently Asked Questions (FAQs)

Q1: I am not detecting any metabolites of this compound in my samples. Is this expected?

A1: Yes, this is a common finding. Current literature suggests that this compound is primarily excreted unchanged in urine, with several studies reporting no detectable metabolites in human plasma or urine.[1][2] One study specifically looked for N-methylcytisine in post-mortem samples and did not detect it. While the metabolism of cytisine (B100878) is thought to be very limited, the absence of detected metabolites could also be due to their presence at very low concentrations, below the limit of detection of the analytical methods used.

Q2: What is N-methylcytisine and is it a metabolite of this compound?

A2: N-methylcytisine is a naturally occurring quinolizidine (B1214090) alkaloid and a derivative of cytisine.[3] While it is structurally related to cytisine, there is currently no definitive evidence to confirm that it is a human metabolite of this compound. Analytical standards for N-methylcytisine are commercially available.[4][5]

Q3: What are the main challenges in the analysis of this compound?

A3: The primary challenge is its polar nature. As a small, polar molecule, cytisine exhibits weak retention on traditional reversed-phase (RP) HPLC columns, such as C18.[6] This can lead to co-elution with matrix components and poor chromatographic resolution.

Q4: How can I improve the retention of this compound on my HPLC system?

A4: To improve retention, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a highly effective technique for retaining and separating polar compounds like cytisine.[6]

  • Ion-Exchange Chromatography (IEC): IEC, particularly with a strong cation exchange (SCX) column, can provide excellent retention and peak shape for basic compounds like cytisine.

  • Mobile Phase Modification: For RP-HPLC, using highly aqueous mobile phases or adding ion-pairing reagents can enhance retention. Adjusting the pH of the mobile phase can also influence retention, but care must be taken to stay within the stable pH range of the column.

Q5: What are the recommended sample preparation techniques for analyzing cytisine in biological matrices?

A5: The choice of sample preparation method depends on the matrix and the required sensitivity. Common techniques include:

  • Solid-Phase Extraction (SPE): SPE is a robust method for cleaning up complex samples like plasma and urine, providing good recovery and removal of interferences.[6]

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for extracting cytisine from biological fluids.

  • Protein Precipitation (PPT): PPT is a simpler and faster method, suitable for initial screening or when high sample throughput is required.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor or no retention of this compound (elutes in the void volume) Highly polar nature of cytisine. Inappropriate column chemistry (e.g., standard C18).Switch to a HILIC or IEC column. If using RP-HPLC, use a polar-embedded or polar-endcapped column. Increase the aqueous content of the mobile phase. Consider using an ion-pairing reagent.
Poor peak shape (tailing) Secondary interactions with residual silanols on the column. Inappropriate mobile phase pH.Use a column with high-purity silica (B1680970) and effective endcapping. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to suppress the ionization of silanols (lower pH) or the analyte (higher pH), ensuring column stability.
Low sensitivity / inability to detect low concentrations Inefficient sample cleanup leading to ion suppression in the mass spectrometer. Suboptimal ionization source parameters.Optimize the sample preparation method (e.g., SPE) to remove matrix components. Tune the mass spectrometer parameters (e.g., electrospray voltage, gas flows, temperature) specifically for cytisine.
Inconsistent results / poor reproducibility Variability in sample preparation. Instability of the analyte in the matrix or extracted sample. Fluctuations in chromatographic conditions.Ensure consistent and precise execution of the sample preparation protocol. Investigate the stability of cytisine under your storage and handling conditions. Ensure the HPLC system is properly equilibrated and maintained.
Difficulty in identifying unknown peaks (potential metabolites) Low abundance of metabolites. Lack of reference standards. Complex fragmentation pattern.Employ high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination. Use data-dependent or independent acquisition methods to collect fragmentation data for all detectable ions. Consider in-silico fragmentation tools to predict the fragmentation of hypothetical metabolites. If a potential metabolite is tentatively identified, synthesis of an authentic standard is necessary for confirmation.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific matrices and SPE sorbents.

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 0.5 mL of the pre-treated biological sample (e.g., plasma diluted with a buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of an acidic solution (e.g., 0.1 M formic acid) to remove neutral and acidic interferences. Follow with a wash using 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for this compound Quantification
  • Liquid Chromatography:

    • Column: HILIC column (e.g., silica-based, 2.1 x 100 mm, 3 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cytisine: Q1: 191.1 m/z -> Q3: 146.1 m/z

      • Internal Standard (e.g., Cytisine-d4): Q1: 195.1 m/z -> Q3: 150.1 m/z

    • Source Parameters: Optimize according to the instrument manufacturer's guidelines.

Data Presentation

Table 1: Method Validation Parameters for this compound Analysis by LC-MS/MS

ParameterSerumSalivaUrine
Linearity Range (ng/mL) 1 - 5001 - 5005 - 1000
Limit of Detection (LOD) (ng/mL) 0.30.31.5
Limit of Quantification (LOQ) (ng/mL) 1.01.05.0
Recovery (%) 85 - 9588 - 9882 - 93
Matrix Effect (%) 92 - 10595 - 10889 - 102

Note: These are representative values from published methods and may vary depending on the specific protocol and instrumentation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection BiologicalSample Biological Sample (Plasma, Urine, Saliva) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) BiologicalSample->ProteinPrecipitation Simple & Fast SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE Cleaner Extract LLE Liquid-Liquid Extraction (LLE) BiologicalSample->LLE Alternative Extraction Evaporation Evaporation & Reconstitution ProteinPrecipitation->Evaporation SPE->Evaporation LLE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: General experimental workflow for the analysis of this compound in biological samples.

Troubleshooting_Logic Start Poor Chromatographic Performance CheckRetention Is Retention Time Very Early? Start->CheckRetention CheckPeakShape Is Peak Tailing Observed? CheckRetention->CheckPeakShape No ChangeColumn Switch to HILIC/IEC or Polar RP Column CheckRetention->ChangeColumn Yes ModifyMobilePhase Adjust Mobile Phase pH or Add Competing Base CheckPeakShape->ModifyMobilePhase Yes GoodResult Improved Chromatography CheckPeakShape->GoodResult No, other issue ChangeColumn->GoodResult ModifyMobilePhase->GoodResult

Caption: A simplified decision tree for troubleshooting common chromatographic issues in this compound analysis.

References

Addressing challenges in the scale-up of (+)-Cytisine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of (+)-Cytisine production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, purification, and crystallization of this compound at a larger scale.

Problem Potential Cause Recommended Solution
Low Extraction Yield 1. Inadequate cell wall disruption: Plant material may not be milled to a sufficient fineness, preventing solvent penetration. 2. Suboptimal solvent selection: The polarity of the extraction solvent may not be ideal for maximizing Cytisine (B100878) solubility. 3. Insufficient extraction time or temperature: The extraction process may not be running long enough or at a high enough temperature to efficiently extract the alkaloid. 4. Incorrect pH of extraction medium: The pH may not be in the optimal range to facilitate the extraction of the basic Cytisine molecule.1. Optimize milling process: Ensure plant material is milled to a fine, consistent powder. 2. Solvent optimization: Experiment with different solvents or solvent mixtures (e.g., methanol (B129727), ethanol (B145695), or acidified aqueous solutions) to find the optimal polarity for Cytisine extraction. A 70-80% ethanol solution is often effective.[1] 3. Process parameter optimization: Increase extraction time and/or temperature within the limits of Cytisine stability to enhance extraction efficiency. 4. pH adjustment: For aqueous extractions, acidifying the medium to a pH of 1.5-3.5 can improve the solubility of Cytisine.[2][3]
High Impurity Levels in Crude Extract 1. Co-extraction of other alkaloids: Plant sources of Cytisine often contain related alkaloids, such as N-methylcytisine, which can be co-extracted. 2. Extraction of non-alkaloidal impurities: Pigments, lipids, and other plant materials may be extracted along with Cytisine. 3. Degradation of Cytisine: High temperatures or extreme pH during extraction can lead to the formation of degradation products.1. Selective extraction: Employ a multi-step extraction process. An initial extraction with a less polar solvent can remove some lipophilic impurities. A subsequent liquid-liquid extraction using an alkaline aqueous phase and a non-polar organic solvent can help to selectively isolate Cytisine. 2. Purification of acidic aqueous concentrate: After the initial extraction, concentrating the extract and then performing a liquid-liquid extraction with a solvent like chloroform (B151607) or methylene (B1212753) chloride can remove ballast substances.[2][3] 3. Chromatographic purification: Utilize column chromatography with an appropriate stationary phase (e.g., silica (B1680970) gel or a strong cation exchange resin) to separate Cytisine from closely related alkaloids.[4][5]
Difficulties in Crystallization 1. Presence of impurities: Impurities can inhibit crystal nucleation and growth. 2. Incorrect solvent system: The chosen solvent may not provide the optimal supersaturation conditions for crystallization. 3. Uncontrolled cooling rate: Rapid cooling can lead to the formation of small, impure crystals or oiling out. 4. Fouling of crystallizer surfaces: Crystal deposition on the walls of the crystallizer can hinder efficient operation.[6]1. High-purity input: Ensure the Cytisine solution entering the crystallization step is of high purity. 2. Solvent screening: Experiment with different anti-solvents and solvent/anti-solvent ratios to identify the optimal conditions for crystallization. Acetone (B3395972) and ethyl acetate (B1210297) are commonly used.[2][3] 3. Controlled cooling profile: Implement a gradual and controlled cooling profile to promote the growth of large, high-purity crystals. 4. Crystallizer design and operation: Utilize crystallizers with smooth surfaces and appropriate agitation to minimize fouling.
Inconsistent Crystal Form (Polymorphism) 1. Variations in crystallization conditions: Changes in solvent, temperature, and supersaturation can lead to the formation of different crystal polymorphs.1. Strict process control: Maintain tight control over all crystallization parameters, including solvent composition, temperature, cooling rate, and agitation. 2. Seeding: Introduce seed crystals of the desired polymorph to promote its exclusive growth.
Solvent Recovery Issues at Scale 1. High energy consumption: Large volumes of solvent require significant energy for distillation and recovery. 2. Solvent losses: Evaporation and handling can lead to the loss of expensive and potentially hazardous solvents.1. Efficient distillation systems: Utilize high-efficiency distillation columns and vacuum distillation to reduce energy consumption.[7] 2. Closed-loop systems: Implement closed-loop solvent recovery systems to minimize losses to the environment.[7]

Frequently Asked Questions (FAQs)

1. What are the primary plant sources for industrial this compound production?

The most common plant sources for the industrial extraction of this compound are the seeds of Cytisus laburnum (Golden Rain tree) and other plants from the Fabaceae family, such as those from the Sophora, Thermopsis, and Genista genera.[8]

2. What are the most common impurities encountered during Cytisine production and how can they be removed?

The most common impurity is N-methylcytisine, a structurally related alkaloid. Other impurities include various other plant alkaloids and pigments. Removal of N-methylcytisine can be challenging due to its similar chemical properties to Cytisine. A patented method suggests using vegetable oil for extraction, as it has a higher affinity for Cytisine than for N-methylcytisine.[9] Large-scale chromatographic techniques, such as column chromatography with a strong cation exchange (SCX) stationary phase, are also effective for separating these closely related alkaloids.[4][5]

3. What are the key parameters to control during the crystallization of this compound?

Key parameters to control during crystallization include:

  • Purity of the starting material: Higher purity leads to better crystal formation.

  • Solvent and anti-solvent system: The choice of solvents is critical for achieving the desired supersaturation.

  • Temperature and cooling rate: A slow and controlled cooling rate is essential for growing large, pure crystals.

  • Agitation: Proper mixing ensures uniform temperature and concentration throughout the crystallizer.

  • Seeding: Introducing seed crystals can control the crystal form and size distribution.

4. What are the main challenges in scaling up the extraction of this compound from lab to industrial scale?

The main challenges include:

  • Maintaining high extraction efficiency: What works in a lab may not be as efficient on a larger scale due to mass transfer limitations.

  • Solvent handling and recovery: Managing large volumes of flammable and potentially toxic solvents safely and economically is a major concern.

  • Process control and consistency: Ensuring batch-to-batch consistency in terms of yield and purity requires robust process control.

  • Equipment selection: Choosing the right size and type of extractors, reactors, and purification equipment is crucial for a successful scale-up.

  • Cost-effectiveness: The overall process must be economically viable at an industrial scale.

5. Is chemical synthesis a viable alternative to extraction from natural sources for large-scale this compound production?

While total synthesis of this compound has been achieved in the laboratory, extraction from natural sources, particularly from the seeds of Cytisus laburnum, is currently the more economically viable method for large-scale production.[10] The cost of raw materials and the complexity of the synthetic routes make chemical synthesis less competitive for commercial production at present.

Data Presentation

Table 1: Comparison of this compound Extraction Parameters and Outcomes

ParameterLab Scale (Research)Pilot Scale (Patent Data)Industrial Scale (Projected)
Starting Material Laburnum anagyroides leaves15 kg milled Cytisus laburnum L. seeds[2][3]Tonnes of Cytisus laburnum L. seeds
Extraction Solvent Ethanol/Methanol70% Methanol acidified with Sulfuric Acid[3]Acidified lower alcohols (e.g., Methanol, Ethanol)
Extraction pH Not specified2.5 - 3.0[3]1.5 - 3.5[2][3]
Extraction Temperature Room Temperature30 °C[3]20 - 50 °C[2]
Purification Method Column ChromatographyLiquid-liquid extraction, Crystallization[2][3]Multi-step liquid-liquid extraction, Large-scale chromatography, Crystallization
Final Product Yield Variable85%[2][3]>80%
Final Product Purity (HPLC) >95%99.15%[2][3]>99%

Experimental Protocols

Protocol 1: Large-Scale Extraction and Purification of this compound (Based on Patent US20210300929A1) [2][3]

1. Extraction: a. 15 kg of milled seeds from Cytisus laburnum L. are extracted three times with 45 L of 70% methanol acidified with sulfuric acid to a pH of 2.5-3.0 for 5 hours at 30°C. b. The combined alcohol-aqueous extracts are concentrated under vacuum to approximately one-fifth of the initial volume. c. The concentrated extract is filtered to remove solid components.

2. Purification of Acidic Aqueous Concentrate: a. The filtered concentrate is extracted twice with 10 L of chloroform at a pH range of 2.5-3.0 to remove ballast substances.

3. Isolation of Cytisine: a. The purified acidic aqueous concentrate is alkalized with a 30% sodium hydroxide (B78521) solution to a pH of 11. b. The alkaline solution is then extracted five times with 25 L of chloroform each time. c. The combined chloroform extracts are subjected to distillation to completely remove the chloroform.

4. Crystallization: a. To the residue from the distillation, 2 L of acetone is added to form a suspension. b. The suspension is allowed to rest for 11 hours at 5-10°C to facilitate complete crystallization. c. The crystallized Cytisine is then filtered and dried.

Expected Outcome: Approximately 127 g of this compound with an HPLC purity of 99.15% and a yield of 85%.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_crystallization Crystallization start Milled Cytisus laburnum Seeds extraction Acidified Methanol Extraction (pH 2.5-3.0, 30°C) start->extraction concentration Vacuum Concentration extraction->concentration filtration1 Filtration concentration->filtration1 l_l_extraction1 Liquid-Liquid Extraction (with Chloroform) filtration1->l_l_extraction1 alkalization Alkalization (pH 11 with NaOH) l_l_extraction1->alkalization l_l_extraction2 Liquid-Liquid Extraction (with Chloroform) alkalization->l_l_extraction2 distillation Solvent Distillation l_l_extraction2->distillation crystallization Crystallization in Acetone (5-10°C) distillation->crystallization filtration2 Filtration crystallization->filtration2 drying Drying filtration2->drying end High-Purity this compound drying->end cytisine_nAChR_pathway cluster_receptor Nicotinic Acetylcholine Receptor (α4β2) cluster_downstream Downstream Signaling cytisine This compound (Partial Agonist) nAChR α4β2 nAChR cytisine->nAChR nicotine Nicotine (Full Agonist) nicotine->nAChR ion_influx Cation Influx (Na+, Ca2+) nAChR->ion_influx withdrawal_symptoms Reduced Withdrawal Symptoms nAChR->withdrawal_symptoms dopamine_release Dopamine Release (Reduced Reward) ion_influx->dopamine_release smoking_cessation smoking_cessation dopamine_release->smoking_cessation Aids in withdrawal_symptoms->smoking_cessation Aids in cytisine_mTOR_pathway cluster_input Cellular Input cluster_pathway mTOR Signaling Pathway cluster_output Cellular Response cytisine This compound pi3k PI3K cytisine->pi3k Activates akt Akt pi3k->akt Activates mTOR mTOR akt->mTOR Activates p70s6k p70S6K mTOR->p70s6k Activates cell_growth Cell Growth p70s6k->cell_growth proliferation Proliferation p70s6k->proliferation survival Survival p70s6k->survival therapeutic_effects Potential Therapeutic Effects survival->therapeutic_effects

References

Strategies to reduce nausea and vomiting associated with Cytisinicline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cytisinicline

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies to manage nausea and vomiting, potential adverse events associated with the use of Cytisinicline in experimental and clinical settings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Cytisinicline?

Cytisinicline is a plant-based alkaloid that functions as a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) in the brain.[1][2][3] Its therapeutic effect in smoking and vaping cessation is twofold:

  • Agonist Action: It mimics the effect of nicotine (B1678760) on these receptors, leading to a moderate and sustained release of dopamine (B1211576). This action helps to alleviate nicotine withdrawal symptoms and reduce cravings.[3][4][5]

  • Antagonist Action: By occupying the nAChRs, it competitively inhibits the binding of nicotine from tobacco or e-cigarettes. This blockade reduces the rewarding and pleasurable effects associated with smoking or vaping, thereby decreasing the incentive for a lapse.[4][5]

Q2: What is the proposed mechanism for Cytisinicline-induced nausea and vomiting?

The experience of nausea and vomiting is a known class effect for nAChR partial agonists, including the structurally similar drug varenicline (B1221332).[6] The precise pathway is not fully elucidated but is believed to be centrally mediated. The proposed mechanism involves:

  • Dopaminergic Pathway Stimulation: The partial agonist activity at nAChRs, which modulates dopamine release, may also stimulate the chemoreceptor trigger zone (CTZ) in the brainstem.[7]

  • Receptor Subtype Interaction: While cytisinicline has a favorable side-effect profile partly due to its weak binding to the 5-hydroxytryptamine 3 (5-HT3) receptor, its primary action on nicotinic receptors is sufficient to potentially trigger the emetic reflex.[3]

Q3: What is the reported incidence of nausea and vomiting with Cytisinicline in clinical trials?

Clinical trial data indicates that cytisinicline is generally well-tolerated, with reported nausea rates often being low and comparable to placebo.[2][4] When nausea does occur, it is typically characterized as mild to moderate in severity and is often transient, resolving as treatment continues.[6][8] Notably, studies comparing cytisinicline to varenicline have consistently reported a lower frequency of adverse events, including nausea, with cytisinicline.[4][5][9]

Data Presentation: Incidence of Nausea in Key Clinical Trials

The following table summarizes the incidence of nausea reported in major clinical trials of Cytisinicline.

Clinical Trial Treatment Group Dosage Incidence of Nausea (%) Comparator Group Comparator Nausea Incidence (%)
ORCA-1 Cytisinicline3 mg TID6.7% (overall study)Placebo~8-12% (pooled)
ORCA-2 Cytisinicline (6-week)3 mg TID<10%Placebo<10%
ORCA-2 Cytisinicline (12-week)3 mg TID<10%Placebo<10%
Varenicline Trials (for comparison) Varenicline1 mg BID~25-40%Placebo~10%

Data compiled from multiple sources for illustrative comparison.[4][7][10][11][12]

Visualizations: Pathways and Workflows

MechanismOfNausea cluster_drug Pharmacological Action cluster_cns Central Nervous System cluster_symptom Physiological Response Cyt Cytisinicline nAChR α4β2 nAChR (Partial Agonism) Cyt->nAChR Binds to CTZ Chemoreceptor Trigger Zone (CTZ) nAChR->CTZ Stimulates VC Medullary Vomiting Center CTZ->VC Signals Symptom Nausea & Vomiting Sensation VC->Symptom Induces

Caption: Proposed mechanism of Cytisinicline-induced nausea.

Troubleshooting Guide: Nausea & Vomiting Management

Q: A subject reports new-onset nausea after initiating a Cytisinicline protocol. What are the recommended primary interventions?

A: A systematic approach should be taken to mitigate this adverse event without compromising the experimental protocol.

  • Verify Dosing and Administration Protocol:

    • Titration Schedule: Confirm the subject is adhering to the initial dose titration schedule. A gradual increase to the maintenance dose is a critical strategy for minimizing nausea.[10][13] The standard 25-day tapering regimen or other scientifically-based schedules should be followed precisely.[11][14][15]

    • Administration with Food/Water: Counsel the subject to take each dose after a meal and with a full glass of water.[10][13][16] This can significantly reduce gastrointestinal irritation.

  • Recommend Dietary Adjustments:

    • Advise the subject to avoid foods that can independently cause indigestion, such as those high in fat or protein, as well as carbonated beverages, around the time of dosing.[13]

    • Consuming food at room temperature may also help alleviate nausea.[10]

Q: If nausea persists or is reported as intolerable despite following primary interventions, what are the next steps?

A: For persistent or severe symptoms, the following escalation steps should be considered within the bounds of the study protocol.

  • Protocol-Permitted Dose Reduction:

    • Dose reduction is a primary strategy for managing intolerable nausea.[10][13][16] If the protocol allows, consider a temporary reduction in dose (e.g., from 3 mg TID to a lower dose) to assess subject tolerance before re-escalating.

  • Thorough Documentation and Monitoring:

    • It is critical to document the frequency, severity, and duration of nausea. Note any impact on medication adherence, as early nausea has been shown to be indirectly associated with lower adherence and reduced cessation efficacy in related therapies.[7][17]

  • Consideration of Antiemetic Agents (Protocol-Dependent):

    • For research protocols where it is permissible and clinically justified, the use of antiemetic agents could be investigated. For the similar compound varenicline, agents such as metoclopramide (B1676508) or ondansetron (B39145) have been considered for refractory nausea.[10] Any such intervention must be explicitly detailed and approved within the experimental design.

TroubleshootingWorkflow start Subject Reports Nausea check_admin Step 1: Verify Administration - Taken after meal? - With full glass of water? - Adhering to titration? start->check_admin assess_severity Step 2: Assess Severity (Use validated scale, e.g., TESS) check_admin->assess_severity mild Action: Monitor & Advise - Continue observation - Recommend dietary adjustments assess_severity->mild Mild / Tolerable severe Action: Intervene assess_severity->severe Moderate-Severe / Intolerable document Step 4: Document - Record AE - Note impact on adherence mild->document dose_reduction Step 3: Dose Reduction (If protocol permits) severe->dose_reduction dose_reduction->document

Caption: Troubleshooting workflow for Cytisinicline-induced nausea.

Methodology for Assessing Gastrointestinal Tolerability in Clinical Research

To ensure robust and comparable data collection across subjects and studies, a standardized methodology for assessing nausea and vomiting is recommended.

Objective: To quantitatively and qualitatively assess the incidence, severity, and impact of nausea and vomiting associated with Cytisinicline administration.

Key Methodologies:

  • Use of Validated Instruments:

    • Employ standardized, validated patient-reported outcome (PRO) questionnaires to assess symptoms. The Treatment-Emergent Symptom Scale (TESS) is a suitable instrument for this purpose.

    • Collect data on both the frequency and severity of nausea and vomiting episodes.

  • Data Collection Schedule:

    • Baseline: Assess any pre-existing gastrointestinal symptoms before the first dose.

    • Initial Treatment Phase (e.g., Weeks 1-2): Collect data daily via electronic diaries or frequent check-ins, as this is when nausea is most likely to emerge.[17]

    • Maintenance Phase: Collect data at each scheduled clinic visit (e.g., weekly or bi-weekly).

  • Severity Grading:

    • Utilize a numerical or descriptive rating scale to grade the severity of nausea. A common approach is a 4-point Likert scale:

      • 0: None

      • 1: Mild (awareness of symptom, but easily tolerated)

      • 2: Moderate (discomfort sufficient to cause interference with normal activities)

      • 3: Severe (incapacitating, with inability to perform normal activities)

  • Assessment of Impact:

    • Include specific questions to determine the impact of nausea on:

      • Medication Adherence: "Did nausea cause you to miss, delay, or take a lower dose of the study medication?"

      • Daily Functioning: "To what extent did nausea interfere with your daily activities (e.g., work, social life)?"

  • Standardized Adverse Event (AE) Reporting:

    • All instances of nausea and vomiting must be recorded as Adverse Events.

    • Utilize the Medical Dictionary for Regulatory Activities (MedDRA) for standardized terminology.

    • Document the onset, duration, severity, relationship to the investigational product (as determined by the investigator), and any actions taken.

References

Validation & Comparative

Head-to-Head Clinical Trial of (+)-Cytisine and Nicotine Replacement Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety of (+)-cytisine and nicotine (B1678760) replacement therapy (NRT) for smoking cessation, based on the findings of a prominent head-to-head, pragmatic, open-label, noninferiority randomized controlled trial. The data and methodologies presented are intended to inform research and development in the field of addiction pharmacotherapy.

Executive Summary

A landmark clinical trial conducted by Walker et al. (2014) and published in The New England Journal of Medicine demonstrated that a 25-day course of cytisine (B100878) was not only noninferior but also superior to an 8-week course of standard nicotine replacement therapy in achieving continuous abstinence from smoking at one month.[1][2] The study also followed participants for up to six months, showing a sustained benefit for cytisine.[1][2] While cytisine was associated with a higher incidence of self-reported adverse events, these were primarily non-serious and included nausea, vomiting, and sleep disorders.[1][2]

Data Presentation

Participant Baseline Characteristics

The baseline characteristics of the 1310 participants were well-balanced between the two treatment groups, ensuring a comparable basis for the evaluation of the interventions.[1]

CharacteristicThis compound (n=655)Nicotine Replacement Therapy (n=655)
Age (mean ± SD, years) 43.5 ± 13.043.5 ± 12.8
Female Sex (%) 56.558.0
Ethnicity (%)
   Māori38.639.1
   European46.445.3
   Pacific5.55.8
   Other9.59.8
Age at Starting Smoking (mean ± SD, years) 14.9 ± 3.915.0 ± 4.1
Cigarettes per Day (mean ± SD) 18.2 ± 8.818.5 ± 9.1
Fagerström Test for Nicotine Dependence Score (mean ± SD) 6.2 ± 2.26.2 ± 2.2
Previous Quit Attempts (mean ± SD) 4.4 ± 6.04.6 ± 6.9

Data sourced from Walker N, et al. N Engl J Med 2014;371:2353-62.[1]

Efficacy: Continuous Abstinence from Smoking

Cytisine demonstrated superior efficacy in achieving continuous abstinence at all measured time points up to six months.

Time PointThis compound (n=655)Nicotine Replacement Therapy (n=655)Risk Difference (95% CI)
No. of Participants (%) No. of Participants (%)
1 Week 368 (56.2)296 (45.2)11.0 (5.5 to 16.4)
1 Month 264 (40.3)203 (31.0)9.3 (4.2 to 14.5)
2 Months 201 (30.7)152 (23.2)7.5 (2.5 to 12.5)
6 Months 144 (22.0)100 (15.3)6.7 (2.3 to 11.1)

Data sourced from Walker N, et al. N Engl J Med 2014;371:2353-62.[1]

Safety: Self-Reported Adverse Events

Self-reported adverse events were more frequent in the cytisine group over the 6-month follow-up period.

Adverse EventThis compound (n=204 participants with events)Nicotine Replacement Therapy (n=134 participants with events)
No. of Events No. of Events
Total Events 288174
Nausea and Vomiting 9913
Sleep Disorders 5321
Headache 1814
Dizziness 119
Upper Respiratory Tract Infection 1011

Data sourced from Walker N, et al. N Engl J Med 2014;371:2353-62.[1][2]

Experimental Protocols

The study was a pragmatic, open-label, noninferiority trial conducted in New Zealand.

Participants: The trial enrolled 1310 adult daily smokers who were motivated to quit and had contacted the national quitline.

Randomization: Participants were randomly assigned in a 1:1 ratio to receive either cytisine or NRT.

Interventions:

  • This compound Group: Participants received a 25-day standard course of cytisine tablets (1.5 mg). The dosing regimen involved a gradual reduction in the number of tablets per day. Cytisine was provided free of charge by mail.

  • Nicotine Replacement Therapy (NRT) Group: Participants received vouchers for an 8-week supply of nicotine patches, along with nicotine gum or lozenges at a low cost. The choice of NRT product and strength was guided by the participant's level of nicotine dependence.

Behavioral Support: Both groups received low-intensity, telephone-delivered behavioral support from the national quitline.

Outcomes:

  • Primary Outcome: The primary outcome was self-reported continuous abstinence from smoking at 1 month.

  • Secondary Outcomes: Secondary outcomes included continuous abstinence at 1 week, 2 months, and 6 months, as well as 7-day point-prevalence abstinence. Self-reported adverse events were collected over the 6-month period.

Visualizations

Signaling Pathway

Cytisine acts as a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), the primary receptor subtype that mediates the reinforcing effects of nicotine in the brain.

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Full Agonist Cytisine This compound Cytisine->nAChR Partial Agonist Dopamine Dopamine nAChR->Dopamine Dopamine Release Reward Reward & Reinforcement Dopamine->Reward Stimulates

Caption: Mechanism of action of this compound at the nicotinic acetylcholine receptor.

Experimental Workflow

The following diagram illustrates the workflow of the Walker et al. (2014) clinical trial.

Recruitment Recruitment (n=1310 Adult Daily Smokers via National Quitline) Randomization Randomization (1:1) Recruitment->Randomization Cytisine_Arm Cytisine Group (n=655) - 25-day course of cytisine tablets - Low-intensity telephone support Randomization->Cytisine_Arm NRT_Arm NRT Group (n=655) - 8-week course of NRT (patches + gum/lozenges) - Low-intensity telephone support Randomization->NRT_Arm FollowUp Follow-up Assessments (1 week, 1 month, 2 months, 6 months) Cytisine_Arm->FollowUp NRT_Arm->FollowUp Primary_Outcome Primary Outcome: Self-reported continuous abstinence at 1 month FollowUp->Primary_Outcome Secondary_Outcomes Secondary Outcomes: - Continuous abstinence at 1 week, 2 & 6 months - Adverse events FollowUp->Secondary_Outcomes

Caption: Experimental workflow of the head-to-head clinical trial.

References

Validating (+)-Cytisine as a Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-Cytisine with other notable nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, validating its role as a selective α4β2 partial agonist. The presented data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in neuroscience and drug development.

Comparative Analysis of Ligand-Receptor Interactions

The efficacy and selectivity of a compound are primarily determined by its binding affinity (Ki), functional potency (EC50), and intrinsic efficacy at the target receptor and various off-target receptors. The following tables summarize these key quantitative parameters for this compound, Varenicline, and Nicotine (B1678760) across several nAChR subtypes.

Table 1: Binding Affinities (Ki, nM) of Nicotinic Ligands at Various nAChR Subtypes
Compoundα4β2α3β4α7α1βγδ (muscle)α6β2*
This compound 0.17 - 1.2[1][2]>3000[3]4200[1]430[4]-
Varenicline 0.06 - 0.4[1][4]~30[3]125 - 322[1][4]>8000[4]0.12[5]
Nicotine 1 - 6.1[1][4][6]-1600[1]2000[4]1.68[5]

Note: Lower Ki values indicate higher binding affinity. A dash (-) indicates data was not available in the cited sources.

Table 2: Functional Potency (EC50, µM) and Efficacy of Nicotinic Ligands at Human α4β2 nAChRs
CompoundEC50 (High-Affinity Activation)Efficacy (vs. Acetylcholine)Efficacy (vs. Nicotine)
This compound 0.06[4]15% (of ACh)[7]-
Varenicline 2.3[8]13.4% (of ACh)[9]45% (of Nicotine)[7]
Nicotine -Full Agonist[1]100%

Note: Efficacy is expressed as the maximal response of the compound relative to a full agonist (Acetylcholine or Nicotine).

Signaling Pathways and Experimental Validation

The validation of a selective partial agonist like this compound involves a series of experiments to characterize its interaction with the target receptor and the subsequent cellular response.

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of α4β2 nAChRs by an agonist, such as this compound, leads to a conformational change in the receptor, opening its intrinsic ion channel. This allows the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuronal membrane and initiation of downstream signaling cascades. This signaling is crucial in mediating the effects of nicotine and the therapeutic action of smoking cessation aids.

nAChR_Signaling cluster_membrane Cell Membrane nAChR α4β2 nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Agonist This compound (Partial Agonist) Agonist->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Cascades Depolarization->Downstream Response Cellular Response (e.g., Dopamine Release) Downstream->Response

Caption: α4β2 nAChR signaling pathway upon agonist binding.

Experimental Workflow for Validation

The process of validating a selective nAChR partial agonist typically follows a structured workflow, from initial binding studies to functional characterization.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Selectivity & Mechanism cluster_2 In Vivo & Preclinical A 1. Radioligand Binding Assays (Determine Ki at various nAChR subtypes) B 2. Two-Electrode Voltage Clamp (Determine EC50 and Efficacy) A->B C 3. Compare Ki values (Assess selectivity profile) B->C D 4. Analyze functional data (Confirm partial agonism) C->D E 5. Animal Models (e.g., Nicotine self-administration) D->E F 6. Pharmacokinetic Studies (Assess brain penetration and half-life) E->F

Caption: Workflow for validating a selective nAChR partial agonist.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug validation. Below are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[3][10][11]

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.[3]

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs).[3][4][11]

  • Test Compound: this compound or other compounds of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[3]

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., nicotine) to determine non-specific binding.[3][10]

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.[3]

  • Scintillation Counter: For quantifying radioactivity.[10]

2. Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.[10] Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).[10]

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at 30°C).[12]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[10][12]

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[12]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10][12]

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.[3]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.[3]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing the nAChR of interest, allowing for the determination of a compound's functional potency (EC50) and efficacy.[4][13][14]

1. Materials and Reagents:

  • Xenopus laevis Oocytes: Healthy, defolliculated oocytes.[13]

  • cRNA: cRNA encoding the subunits of the nAChR subtype to be studied (e.g., α4 and β2).

  • Injection Apparatus: A microinjection setup to inject cRNA into the oocytes.

  • TEVC Setup: A two-electrode voltage clamp amplifier, microelectrodes, and recording chamber.[13][15]

  • Recording Solution (Frog Ringer's Solution): e.g., 115 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 5 mM HEPES, pH 7.0.[16]

  • Test Compound Solutions: Serial dilutions of the agonist (e.g., this compound) in the recording solution.

2. Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the cRNA for the desired nAChR subunits into the oocytes and incubate for 1-12 days to allow for receptor expression.[13]

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[14]

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).[13][16]

    • Apply the test compound at various concentrations to the oocyte via the perfusion system.

    • Record the resulting inward current, which is a measure of the ion flow through the activated nAChRs.[14]

3. Data Analysis:

  • Measure the peak current response at each concentration of the test compound.

  • Plot the normalized current response against the logarithm of the agonist concentration to generate a dose-response curve.

  • Fit the curve with a sigmoidal function to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum response (Emax).

  • Calculate the efficacy by comparing the Emax of the test compound to that of a full agonist (e.g., acetylcholine).

References

A Comparative Analysis of the Cost-Effectiveness of Cytisine and Varenicline for Smoking Cessation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness and clinical performance of two prominent smoking cessation aids: cytisine (B100878) and varenicline (B1221332). Both medications are partial agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), a key mechanism in reducing nicotine (B1678760) cravings and withdrawal symptoms. This analysis synthesizes data from economic evaluations and head-to-head clinical trials to support evidence-based decision-making in research and drug development.

Data Presentation

The following tables summarize the quantitative data on the cost-effectiveness, clinical efficacy, and adverse event profiles of cytisine and varenicline.

Table 1: Cost-Effectiveness Comparison
MetricCytisineVareniclineSource and Context
Projected Lifetime Cost per Smoker LowerHigherAn economic model based on a systematic review and indirect comparisons projected that cytisine would produce lower mean lifetime costs.[1]
Quality-Adjusted Life Years (QALYs) Gained HigherLowerThe same 2014 economic analysis projected that cytisine would lead to more QALYs gained.[1][2] In a sensitivity analysis where varenicline was more effective, it resulted in an additional 0.01 QALYs at an extra cost of £87.[3]
Incremental Cost-Effectiveness Ratio (ICER) Dominant (More effective, less costly)DominatedBased on indirect comparisons, cytisine was anticipated to dominate varenicline in about 90% of scenarios.[2]
Health Benefit Price Benchmark (per year) $1,700 - $2,400Not specified in this contextA 2025 ICER report calculated this benchmark for cytisinicline (a derivative of cytisine).[4]
Treatment Course Cost Significantly lowerHigherCytisine is noted to be substantially cheaper than varenicline.[5]

Note: Early economic models largely relied on indirect comparisons of clinical trial data.

Table 2: Clinical Efficacy (Abstinence Rates from a Head-to-Head Trial)
OutcomeCytisineVareniclineTrial Details
Verified 6-Month Continuous Abstinence 11.7%13.3%Randomized clinical trial with 1,452 participants.[6][7]
Risk Difference -1.62% (97.5% CI, -5.02% to ∞)Favors VareniclineThe study failed to demonstrate the non-inferiority of cytisine to varenicline.[6][7]
24-Week 7-Day Abstinence Rate 23.12%32.46%Randomized non-inferiority trial in a primary care setting with 377 participants.[8]
Table 3: Adverse Events Profile
Adverse EventCytisineVareniclineSource and Context
Total Self-Reported Adverse Events 997 events in 482 participants1206 events in 510 participantsFrom a randomized clinical trial; the incident rate ratio was 0.88 (95% CI, 0.81 to 0.95).[6][7][9]
Nausea Less frequentMore frequentVarenicline is associated with a higher incidence of nausea.[5][10]
Headache and Insomnia No significant difference from placebo in some studiesSignificantly higher rates than placeboBased on a network meta-analysis.[2][11]
Abnormal Dreams Data not identified in some analysesNo significant difference from placebo in some analysesBased on a network meta-analysis.[2][11]
Treatment Adherence Higher (70.43%)Lower (59.16%)From a randomized non-inferiority trial.[8]

Experimental Protocols

The methodologies of key clinical trials are crucial for interpreting the comparative data. Below is a summary of the protocol from a significant non-inferiority, open-label randomized clinical trial comparing cytisine and varenicline.

Study Design: A Non-Inferiority Randomized Clinical Trial

This trial aimed to determine if a standard course of cytisine was at least as effective as a standard course of varenicline for smoking cessation.[7] It was an open-label trial with allocation concealment and a blinded outcome assessment.[7]

Participants: The study enrolled 1,452 adult daily smokers in Australia who were willing to make an attempt to quit.[6][7]

Interventions:

  • Cytisine Group (n=725): Participants received 1.5 mg cytisine capsules. The dosing was tapered over a 25-day period, starting with six capsules daily and gradually reducing.[7]

  • Varenicline Group (n=727): Participants received varenicline tablets for 84 days (12 weeks). The dosage was titrated from 0.5 mg once daily to 1 mg twice daily.[7]

  • Behavioral Support: All participants were offered a referral to a standard telephone-based behavioral support service.[7]

Outcomes:

  • Primary Outcome: The main measure of efficacy was continuous abstinence from smoking for 6 months, which was biochemically verified at a 7-month follow-up using a carbon monoxide breath test.[7]

  • Non-inferiority Margin: The pre-specified non-inferiority margin was a risk difference of 5%.[7]

  • Adverse Events: Self-reported adverse events were collected throughout the trial.[7]

Mandatory Visualization

Signaling Pathway of Cytisine and Varenicline

The following diagram illustrates the mechanism of action of cytisine and varenicline as partial agonists at the α4β2 nicotinic acetylcholine receptor, in comparison to the full agonist activity of nicotine.

cluster_1 Postsynaptic Neuron Nicotine Nicotine (Full Agonist) Receptor α4β2 Nicotinic Acetylcholine Receptor Nicotine->Receptor Binds and fully stimulates Drugs Cytisine / Varenicline (Partial Agonists) Drugs->Receptor Binds and partially stimulates; blocks nicotine binding Dopamine Dopamine Release Receptor->Dopamine Strongly stimulates (Pleasure/Reward) Receptor->Dopamine Moderately stimulates (Reduces craving & withdrawal)

Caption: Mechanism of action at the nicotinic acetylcholine receptor.

Experimental Workflow of a Comparative Clinical Trial

This diagram outlines the typical workflow for a randomized clinical trial comparing the efficacy of cytisine and varenicline.

cluster_workflow Clinical Trial Workflow Recruitment Participant Recruitment (Adult Daily Smokers) Screening Screening & Consent (Inclusion/Exclusion Criteria) Recruitment->Screening Randomization Randomization Screening->Randomization CytisineArm Cytisine Treatment Arm (e.g., 25-day course) Randomization->CytisineArm Group 1 VareniclineArm Varenicline Treatment Arm (e.g., 12-week course) Randomization->VareniclineArm Group 2 FollowUp Follow-up Period (e.g., 6-12 months) CytisineArm->FollowUp VareniclineArm->FollowUp Outcome Primary Outcome Assessment (CO-Verified Abstinence) FollowUp->Outcome Analysis Data Analysis (Non-inferiority/Superiority) Outcome->Analysis

References

In vivo comparison of the effects of (+)-Cytisine and nicotine on operant responding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmacology and drug development, understanding the nuanced behavioral effects of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands is paramount. This guide provides an objective in vivo comparison of (+)-cytisine, a partial agonist at α4β2 nAChRs, and nicotine (B1678760), a full agonist, on operant responding. The data presented herein is collated from preclinical studies to illuminate the distinct pharmacological profiles of these compounds.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from comparative studies on the effects of cytisine (B100878) and nicotine on various operant behaviors.

Table 1: Effects on Schedule-Controlled Responding in Mice

DrugED50 Value (mg/kg, i.p.) for Decreasing RespondingOnset to Peak Effect (min)Duration of Action (min)Antagonism by Mecamylamine (B1216088) (1 mg/kg)Antagonism by DHβE (3.2 mg/kg)
Nicotine 0.83[1][2]< 5[1][2]30-40[1][2]3.3-fold rightward shift[1][2]2-fold antagonism[1][2]
This compound 2.97[1][2]< 5[1][2]30-40[1][2]2.3-fold rightward shift[1][2]No antagonism[1][2]

Data from a study using male C57BL/6J mice under a fixed ratio 30 (FR30) schedule of food delivery.

Table 2: Effects on Drug Discrimination in Rats

Training Drug (dose, s.c.)Test DrugGeneralization (% Drug-Appropriate Responding)Antagonist Effect
Nicotine (0.4 mg/kg) This compoundWeakly substituted (max 23%)[3]Weak antagonism of moderate nicotine doses[3]
Nicotine (0.2 mg/kg) This compoundPartial generalization (54%)[4]Incomplete block by mecamylamine[4]
This compound (2 mg/kg) NicotineFull dose-related generalization (93%)[4]N/A

Table 3: Effects on Other In Vivo Behavioral Paradigms in Rats

Behavioral ParadigmNicotine Effect (dose range)This compound Effect (dose range)This compound's Effect on Nicotine's Action
Intracranial Self-Stimulation (ICSS) Lowered thresholds (0.05-0.4 mg/kg)[5]No effect (0.3-3 mg/kg)[5]Dose-dependently reversed nicotine's effects[5]
Locomotor Activity Stimulated activity (0.15-0.6 mg/kg)[5]No effect (0.3-3 mg/kg)[5]Fully reversed nicotine's effects at 3 mg/kg[5]
Nicotine Self-Administration Reinstated extinguished self-administration (0.15-0.6 mg/kg)[5]Did not reinstate (0.3-3 mg/kg)[5]N/A

Experimental Protocols

Detailed methodologies from the cited studies are crucial for interpretation and replication.

Schedule-Controlled Responding
  • Subjects: Male C57BL/6J mice.[2]

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a food pellet dispenser.[6]

  • Procedure: Mice were trained to respond under a fixed ratio 30 (FR30) schedule of food delivery. Once stable responding was achieved, the effects of intraperitoneally (i.p.) administered nicotine, cytisine, and varenicline (B1221332) were tested. Antagonism was examined using the non-selective nAChR antagonist mecamylamine and the competitive α4β2 nAChR antagonist dihydro-β-erythroidine (DHβE).[1][2]

Drug Discrimination
  • Subjects: Adult Wistar or Long Evans rats.[3][5]

  • Apparatus: Two-lever operant conditioning chambers.[3][4]

  • Procedure: Rats were trained to discriminate a specific dose of either nicotine or cytisine from saline.[3][4] Food reinforcement was typically provided on a tandem variable interval (VI) and fixed ratio (FR) schedule.[4] Once the discrimination was acquired (typically within 50 sessions), generalization tests were conducted with various doses of the training drug and the other compound (nicotine or cytisine).[3][4] Antagonism was assessed by administering an antagonist prior to the training drug.[4]

Intracranial Self-Stimulation (ICSS)
  • Subjects: Adult Wistar rats.[5]

  • Procedure: Rats were implanted with electrodes in the ventral tegmental area (VTA). A discrete-trial threshold current intensity titration procedure was used to determine the minimum current intensity that would sustain responding. The effects of nicotine and cytisine on this threshold were then evaluated.[5]

Visualizations

Signaling Pathway at the α4β2 Nicotinic Acetylcholine Receptor

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Behavioral Outcomes Nicotine Nicotine alpha4beta2_nAChR α4β2 nAChR Nicotine->alpha4beta2_nAChR Full Agonist Cytisine Cytisine Cytisine->alpha4beta2_nAChR Partial Agonist Dopamine_Release Dopamine Release alpha4beta2_nAChR->Dopamine_Release Strong Activation alpha4beta2_nAChR->Dopamine_Release Moderate Activation Reinforcement High Reinforcement (Abuse Potential) Dopamine_Release->Reinforcement via Nicotine Reduced_Craving Reduced Craving & Withdrawal Dopamine_Release->Reduced_Craving via Cytisine G Start Start Training Drug Discrimination Training (e.g., Nicotine vs. Saline) Start->Training Acquisition Acquisition Criterion Met? (e.g., >80% correct) Training->Acquisition Repeated Sessions Acquisition->Training No Generalization Generalization Testing (Cytisine Administration) Acquisition->Generalization Yes Antagonism Antagonism Testing (Antagonist + Nicotine) Generalization->Antagonism Data_Analysis Data Analysis (% Drug-Appropriate Responding, Response Rate) Antagonism->Data_Analysis End End Data_Analysis->End

References

Varenicline Exhibits Significantly Higher Binding Affinity for the Human 5-HT3 Receptor Compared to (+)-Cytisine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that varenicline (B1221332), a widely used smoking cessation aid, demonstrates a substantially greater binding affinity for the human 5-hydroxytryptamine type 3 (5-HT3) receptor than (+)-cytisine. This difference in receptor interaction may underlie the varied side-effect profiles of the two compounds, particularly concerning nausea and vomiting.

A study conducted at the University of Cambridge's Department of Biochemistry directly compared the in vitro binding characteristics of this compound (cytisinicline) and varenicline at the human 5-HT3 receptor. Employing a radioligand antagonist displacement assay, the research determined the half-maximal inhibitory concentration (IC50) for each compound. The results indicated an IC50 of 0.50 mM for cytisinicline and 0.25 µM for varenicline. This represents a 2000-fold greater agonist binding affinity for varenicline compared to cytisinicline at the 5-HT3 receptor.[1] Another study reported a binding affinity (Ki) of 350 nM for varenicline at the 5-HT3 receptor, a value consistent with the observed IC50.

The significant disparity in binding affinity at the 5-HT3 receptor is noteworthy because activation of these receptors, which are located in the chemoreceptor trigger zone of the brainstem, is directly associated with the induction of nausea and vomiting. The lower potency of cytisine (B100878) at 5-HT3 receptors may, therefore, provide a pharmacological explanation for the clinical observations of a lower incidence of nausea and vomiting associated with cytisine treatment compared to varenicline.[1]

Quantitative Binding Affinity Data

The following table summarizes the experimentally determined binding affinities of this compound and varenicline for the human 5-HT3 receptor.

CompoundIC50KiReceptor
This compound0.50 mMNot ReportedHuman 5-HT3
Varenicline0.25 µM350 nMHuman 5-HT3

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinity for this compound and varenicline at the human 5-HT3 receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., cytisine or varenicline) to displace a radioactively labeled ligand that is known to bind with high affinity to the receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human 5-HT3A receptor are cultured to confluency.

  • The cells are harvested and subjected to homogenization to release the cell membranes.

  • Through a series of centrifugations, a purified membrane preparation containing the 5-HT3 receptors is obtained.

2. Competitive Binding Assay:

  • The prepared cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron).

  • Increasing concentrations of the unlabeled test compounds (this compound or varenicline) are added to the incubation mixture.

  • The mixture is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • The filters are washed to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.

  • The IC50 value is determined from the resulting dose-response curve.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the radioligand binding assay workflow and the signaling pathway of the 5-HT3 receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (HEK293 cells expressing h5-HT3R) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radioligand ([3H]granisetron) Radioligand->Incubation Competitor Competitor (this compound or Varenicline) Competitor->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki determination) Scintillation->Data_Analysis HT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (Agonist) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds Ion_Influx Na+ / Ca2+ Influx Receptor->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Nausea Signal) Depolarization->Response

References

Extended Cytisine Treatment Demonstrates Superior Efficacy for Smoking Cessation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical trial data reveals that a 12-week treatment protocol of (+)-Cytisine (cytisinicline) results in significantly higher smoking abstinence rates compared to a 6-week regimen. This guide provides a detailed comparison of the two treatment durations, presenting key efficacy data, experimental protocols, and the underlying mechanism of action for researchers, scientists, and drug development professionals.

A pivotal multi-site, randomized, placebo-controlled study, known as the ORCA-2 trial, provides robust evidence supporting the enhanced efficacy of a longer cytisinicline treatment course. The trial, conducted across 17 U.S. sites, evaluated the effectiveness and tolerability of 6-week and 12-week cytisinicline treatments against a placebo in 810 adults motivated to quit smoking.[1][2][3][4]

Quantitative Efficacy Data

The primary and secondary outcomes of the ORCA-2 trial clearly favor the 12-week protocol for achieving and sustaining smoking cessation.

Biochemically Confirmed Continuous Abstinence Rates

The 12-week treatment group showed a higher percentage of participants achieving continuous abstinence, both at the end of treatment and at the 24-week follow-up, when compared to the 6-week group.[1][2][3]

Outcome Measure6-Week Cytisinicline12-Week CytisiniclinePlacebo
Primary Endpoint: Continuous Abstinence (Last 4 Weeks of Treatment) 25.3% (Weeks 3-6)32.6% (Weeks 9-12)4.4% (Weeks 3-6) / 7.0% (Weeks 9-12)
Secondary Endpoint: Continuous Abstinence to 24 Weeks 8.9% (Weeks 3-24)21.1% (Weeks 9-24)2.6% (Weeks 3-24) / 4.8% (Weeks 9-24)
Odds Ratios for Quitting vs. Placebo

The odds of quitting were significantly higher in both cytisinicline groups compared to placebo, with the 12-week group demonstrating a sustained advantage.[1][2][4]

Timeframe6-Week Cytisinicline vs. Placebo (Odds Ratio [95% CI])12-Week Cytisinicline vs. Placebo (Odds Ratio [95% CI])
Last 4 Weeks of Treatment 8.0 [3.9-16.3]6.3 [3.7-11.6]
End of Treatment to 24 Weeks 3.7 [1.5-10.2]5.3 [2.8-11.1]

Experimental Protocol: The ORCA-2 Trial

The ORCA-2 trial was a three-group, double-blind, placebo-controlled, randomized clinical trial.[2][4]

Participants: The study enrolled 810 adults who smoked cigarettes daily and were motivated to quit.[1][2] The mean age of participants was 52.5 years, with 54.6% being female, and they smoked an average of 19.4 cigarettes per day.[1][2]

Randomization and Blinding: Participants were randomized in a 1:1:1 ratio to one of three treatment arms:

  • 12-week cytisinicline

  • 6-week cytisinicline followed by 6 weeks of placebo

  • 12-week placebo[1][2][4]

All participants, investigators, and study personnel were blinded to the treatment assignments.

Intervention:

  • Dosage: Participants in the active treatment groups received cytisinicline at a dose of 3 mg, three times daily.[1][2][4]

  • Behavioral Support: All participants received behavioral support throughout the trial.[1][2][4]

Outcome Measures:

  • Primary Outcome: The primary efficacy endpoint was biochemically verified continuous smoking abstinence during the last 4 weeks of the assigned treatment period.[1][2][4]

  • Secondary Outcome: A key secondary endpoint was biochemically verified continuous abstinence from the end of the treatment period through to week 24.[1][2][4] Biochemical verification was performed by measuring expired carbon monoxide levels.

Adverse Events: The medication was well-tolerated in both treatment durations. The most common adverse events reported were nausea, abnormal dreams, and insomnia, with an incidence of less than 10% in each group.[1] No drug-related serious adverse events were reported.[1][3]

Visualizing the Protocols and Pathways

To further clarify the experimental design and the pharmacological mechanism of cytisine, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1) cluster_arms Treatment Arms (Double-Blind) cluster_followup Follow-up s1 810 Adult Daily Smokers rand Randomization s1->rand arm1 12-Week Cytisinicline (3mg, 3x daily) n=270 rand->arm1 Group 1 arm2 6-Week Cytisinicline (3mg, 3x daily) + 6-Week Placebo n=269 rand->arm2 Group 2 arm3 12-Week Placebo n=271 rand->arm3 Group 3 fu Follow-up to Week 24 arm1->fu arm2->fu arm3->fu

Caption: Experimental workflow for the ORCA-2 clinical trial.

G cluster_receptor α4β2 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) cluster_ligands Competing Ligands cluster_effects Downstream Effects receptor α4β2 nAChR (Ligand-gated ion channel) dopamine_high Strong Dopamine Release (Reinforcement, Reward) receptor->dopamine_high In response to Nicotine dopamine_low Moderate Dopamine Release (Alleviates Cravings) receptor->dopamine_low In response to Cytisine nicotine Nicotine (Full Agonist) nicotine->receptor Binds and fully activates cytisine This compound (Partial Agonist) cytisine->receptor Binds and partially activates block Nicotine Blockade (Reduces Smoking Satisfaction) cytisine->block Competitively inhibits Nicotine binding

Caption: Signaling pathway of this compound at the α4β2 nAChR.

Conclusion

The available evidence strongly suggests that a 12-week course of (+)-cytisinicline is more effective for smoking cessation than a 6-week course.[1][2][5][6] The extended duration leads to higher rates of sustained abstinence, offering a significant clinical advantage. The favorable safety profile of cytisinicline in both regimens further supports its potential as a valuable new therapeutic option for treating tobacco dependence.[1][3] Future research may continue to optimize treatment duration and dosing strategies to maximize long-term cessation success.

References

The Clear Choice in Smoking Cessation for Lung Cancer Screening Programs: A Comparative Guide to (+)-Cytisine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of current clinical trial data reveals (+)-Cytisine as a highly effective and safe option for smoking cessation among individuals participating in lung cancer screening programs. This guide provides a detailed comparison of this compound with other smoking cessation aids, offering researchers, scientists, and drug development professionals the evidence-based information needed to make informed decisions.

Executive Summary

Lung cancer screening provides a critical opportunity for smoking cessation interventions. This compound, a plant-based partial agonist of nicotinic acetylcholine (B1216132) receptors, has demonstrated superior efficacy and a favorable safety profile in this high-risk population. The pivotal Screening and Multiple Intervention on Lung Epidemics (SMILE) trial found that cytisine (B100878), in conjunction with counseling, resulted in a significantly higher rate of continuous abstinence from smoking at 12 months compared to counseling alone.[1] While direct head-to-head trials in the lung cancer screening population are limited, comparisons with data from studies of other pharmacotherapies, such as varenicline (B1221332) and bupropion, in similar high-risk populations suggest cytisine is a compelling alternative.

Comparative Efficacy of Smoking Cessation Therapies

The following table summarizes the efficacy of this compound and its alternatives in promoting smoking cessation. The data is drawn from key clinical trials involving lung cancer screening participants or high-risk smokers.

Treatment GroupTrialPopulationPrimary Efficacy EndpointAbstinence Rate
This compound + Counseling SMILELung Cancer Screening VolunteersContinuous abstinence at 12 months32.1%[1]
Counseling Alone SMILELung Cancer Screening VolunteersContinuous abstinence at 12 months7.3%[1]
Varenicline VariousGeneral SmokersContinuous abstinence at ≥6 months~25-30%
Bupropion VariousGeneral SmokersSustained abstinence at ≥6 months~19-20%
Nicotine Replacement Therapy (NRT) VariousGeneral SmokersSustained abstinence at ≥6 months~13-16%
Intensive Counseling + NRT/Pharmacotherapy MD Anderson Cancer Center TrialLung Cancer Screening Participants7-day point prevalence abstinence at 6 months~30%[2]

Comparative Safety Profile

The safety and tolerability of a smoking cessation therapy are paramount. The table below outlines the key adverse events associated with this compound and its alternatives.

TreatmentKey Adverse EventsNotes
This compound Gastrointestinal symptoms (abdominal swelling, gastritis, constipation)[1]Generally mild to moderate and often transient.
Varenicline Nausea, insomnia, abnormal dreamsHigher incidence of adverse events compared to cytisine in some studies.
Bupropion Insomnia, dry mouthContraindicated in patients with a seizure disorder.
Nicotine Replacement Therapy (NRT) Skin irritation (patch), mouth/throat irritation (gum/lozenge)Generally well-tolerated.

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key trials referenced.

Screening and Multiple Intervention on Lung Epidemics (SMILE) Trial
  • Objective: To assess the efficacy and tolerability of cytisine for smoking cessation in lung cancer screening participants.[1]

  • Design: Single-center, randomized controlled trial.[1]

  • Participants: 869 current heavy tobacco users enrolled in a low-dose computed tomography (LDCT) screening program.[1]

  • Intervention: Pharmacological intervention with cytisine plus counseling (n=470) versus counseling alone (n=399).[1]

  • Primary Outcome: Biochemically verified continuous smoking abstinence at 12 months.[1]

ORCA-2 Trial (Cytisinicline)
  • Objective: To evaluate the efficacy and safety of cytisinicline (a refined form of cytisine) for smoking cessation.

  • Design: Double-blind, placebo-controlled, randomized phase 3 trial.[3]

  • Participants: 810 adult daily smokers.[3]

  • Intervention: 3mg cytisinicline three times daily for 6 or 12 weeks versus placebo, with behavioral support.[3]

  • Primary Outcome: Biochemically verified continuous abstinence during the last 4 weeks of treatment.[3]

Visualizing the Path to Smoking Cessation

To better understand the clinical trial process and the mechanism of action of this compound, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention Arms cluster_followup Follow-up & Assessment p1 Potential Participants (Lung Cancer Screening Volunteers) p2 Informed Consent p1->p2 p3 Baseline Assessment (Smoking History, CO levels) p2->p3 rand Randomization p3->rand arm1 This compound + Counseling rand->arm1 arm2 Alternative Therapy (e.g., Varenicline, Bupropion, NRT) or Placebo/Counseling Alone rand->arm2 fu1 Regular Follow-up Visits arm1->fu1 arm2->fu1 fu2 Biochemical Verification (e.g., CO measurement) fu1->fu2 fu3 Data Analysis fu2->fu3 cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Signaling nAChR α4β2 nAChR Dopamine_Release Dopamine Release nAChR->Dopamine_Release Large Increase nAChR->Dopamine_Release Moderate Increase Nicotine Nicotine (Agonist) Nicotine->nAChR Strongly Activates Cytisine This compound (Partial Agonist) Cytisine->nAChR Partially Activates & Blocks Nicotine Withdrawal_Symptoms Withdrawal Symptoms Cytisine->Withdrawal_Symptoms Alleviates Reward_Pathway Reward & Reinforcement Dopamine_Release->Reward_Pathway Reduced_Craving Reduced Craving & Withdrawal Dopamine_Release->Reduced_Craving

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (+)-Cytisine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of (+)-Cytisine are paramount to ensuring laboratory safety and environmental protection. This compound is a toxic alkaloid that requires careful management as a hazardous waste.[1][2][3][4][5] Disposal must always comply with national and local regulations.[1]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. It is toxic if swallowed, in contact with skin, or if inhaled. Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and respiratory protection.[1][3] Work should be conducted in a well-ventilated area, preferably under a chemical hood.

Spill Management: In the event of a spill, the area should be cleared of personnel.[2] Spills should be contained using inert materials like sand, earth, or vermiculite.[2] Clean-up should be performed using methods that avoid generating dust; dampening the material with water before sweeping is recommended.[2] The collected waste and contaminated materials must be placed in suitable, sealed, and labeled containers for disposal.[2][3] After cleanup, all protective clothing and equipment must be decontaminated.[2]

Quantitative Disposal Data

Safety Data Sheets for this compound do not specify quantitative limits (e.g., concentration thresholds) for disposal. The general guideline is to treat all quantities of this compound waste as hazardous. The following table summarizes key identifiers and hazard classifications.

Identifier/ParameterValue/ClassificationSource
UN Number 1544
Hazard Class 6.1 (Toxic)
Packing Group III
Proper Shipping Name Alkaloids, solid, n.o.s. (Cytisine)
Hazard Statements H301, H311, H331 (Toxic if swallowed, in contact with skin or if inhaled)
Disposal Precautionary Statement P501 (Dispose of contents/container to an approved waste disposal plant)[3]

Step-by-Step Disposal Protocol

No specific experimental protocols for the chemical neutralization or degradation of this compound for disposal are provided in the available safety literature. The standard procedure is segregation and professional disposal.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure substance, solutions, contaminated labware (e.g., pipettes, vials), and contaminated PPE.

  • Segregate this compound waste from other waste streams. Do not mix it with other chemicals.

2. Packaging and Labeling:

  • Leave the chemical in its original container whenever possible.

  • If transferring to a new container, ensure it is appropriate, compatible, and can be securely sealed.

  • All containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

  • Containers should be kept tightly closed.

4. Professional Disposal:

  • Arrange for the collection and disposal of this compound waste through a licensed professional waste disposal service or an approved waste disposal plant.[1]

  • Provide the disposal service with the Safety Data Sheet (SDS) for this compound.

  • Follow all institutional, local, and national regulations for the transport and disposal of toxic substances.

5. Empty Containers:

  • Handle uncleaned, empty containers as you would the product itself.

  • According to federal regulations, a container that held an acute hazardous waste may require triple rinsing, with the rinsate collected and handled as acutely hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

CytisineDisposalWorkflow start Waste Generated (e.g., unused product, contaminated labware, spill residue) identify Is the waste this compound or contaminated with it? start->identify segregate Segregate as Hazardous Alkaloid Waste (Do not mix with other waste)[1] identify->segregate Yes non_hazardous Follow standard lab procedures for non-hazardous waste identify->non_hazardous No package Package in original or approved, sealed container segregate->package label_container Label container clearly: 'Hazardous Waste - this compound' package->label_container store Store in a secure, well-ventilated area[3] contact_ehs Contact Environmental Health & Safety (EHS) or Waste Disposal Officer store->contact_ehs professional_disposal Arrange for pickup by a licensed hazardous waste disposal service[2] contact_ehs->professional_disposal end Disposal via approved waste disposal plant[1] professional_disposal->end

References

Essential Safety and Operational Guide for Handling (+)-Cytisine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of (+)-Cytisine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), operational protocols, and waste disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a toxic substance. It is harmful if swallowed, in contact with skin, or inhaled[1][2][3]. Therefore, strict adherence to PPE protocols is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use[4].

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety GogglesConforming to EN166 or equivalent[5]Protects eyes from dust particles and splashes.
Face Shield-Recommended in addition to goggles when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesTested according to EN 374[1][3]Prevents dermal absorption. Double gloving is recommended[6].
Body Protection Disposable GownLow-permeability fabric, solid front, long sleeves, and tight-fitting cuffs[4][6]Protects skin and personal clothing from contamination.
Full Body Coveralls ("Bunny Suit")Type 5 tested for particulate protection[7]Recommended for large quantities or when significant dust generation is unavoidable[8].
Respiratory Protection RespiratorNIOSH (US) or CEN (EU) approved[3]Prevents inhalation of airborne particles. Use in conjunction with a fume hood.

Operational Protocol: Safe Handling of this compound

Adherence to a strict operational workflow is critical to minimize exposure risk. The following steps provide a procedural guide for handling this compound in a laboratory setting.

Step 1: Preparation and Engineering Controls

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound[1][2][3][9].

  • Work in a Designated Area: All handling of solid this compound and preparation of its solutions must be conducted within a certified chemical fume hood to control dust and vapors[1][2].

  • Assemble Materials: Ensure all necessary equipment, including an analytical balance, spatulas, weighing paper, and solvent containers, are clean and readily available inside the fume hood.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are accessible and operational. Have an appropriate spill kit ready.

Step 2: Donning PPE The sequence of putting on PPE is crucial to avoid contamination.

  • Gown/Coveralls: Put on the disposable gown, ensuring it is securely fastened[10].

  • Respirator/Mask: Don the respirator, ensuring a proper fit and seal[10].

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if necessary[10].

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first[6].

Step 3: Handling this compound

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of airborne dust[1][3][8]. Use a spatula to gently transfer the powder.

  • Weighing: If weighing the powder, perform this task inside the fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory area[6][8]. Always wash hands thoroughly with soap and water after handling is complete, even after wearing gloves[8][11].

Step 4: Doffing PPE The removal of PPE must be done in a specific order to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown/Coveralls: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as you go[10].

  • Goggles/Face Shield: Remove eye and face protection from the back[10].

  • Respirator/Mask: Remove the respirator from the back[10].

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Disposal Plan: Waste Management for this compound

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. This compound is considered acute hazardous waste[12].

Waste Segregation and Disposal Procedures:

  • Solid Waste:

    • Place all disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and contaminated cleaning materials, into a designated, clearly labeled hazardous waste container[1][2].

    • This container should be a sealable plastic bag or drum[8].

  • Liquid Waste:

    • Dispose of unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.

    • Do not pour any this compound waste down the drain[1][9].

  • Empty Containers:

    • The original container of this compound, even if empty, must be treated as hazardous waste and disposed of in the solid hazardous waste stream[13].

  • Spill Cleanup:

    • In case of a minor spill, wear appropriate PPE, cover the spill with an absorbent material, and carefully sweep it into a hazardous waste container[8]. Avoid generating dust.

    • For major spills, evacuate the area and contact the appropriate emergency response personnel[8].

Visualization of the Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to final disposal.

Cytisine_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_ppe_on 2. Donning PPE cluster_handling 3. Handling this compound cluster_ppe_off 4. Doffing PPE cluster_disposal 5. Waste Disposal prep1 Consult SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 ppe_on4 Double Gloves prep3->ppe_on4 Proceed to Handling ppe_on1 Gown / Coveralls ppe_on2 Respirator ppe_on1->ppe_on2 ppe_on3 Goggles / Face Shield ppe_on2->ppe_on3 ppe_on3->ppe_on4 handle1 Weighing / Transfer ppe_on4->handle1 handle2 Solution Preparation handle1->handle2 ppe_off1 Remove Outer Gloves handle2->ppe_off1 Handling Complete disp1 Segregate Solid & Liquid Waste handle2->disp1 ppe_off2 Remove Gown ppe_off1->ppe_off2 ppe_off3 Remove Goggles ppe_off2->ppe_off3 ppe_off4 Remove Respirator ppe_off3->ppe_off4 ppe_off5 Remove Inner Gloves ppe_off4->ppe_off5 ppe_off6 Wash Hands ppe_off5->ppe_off6 disp2 Place in Labeled Hazardous Waste Containers ppe_off6->disp2 Final Disposal Step disp1->disp2

Caption: Logical workflow for handling this compound from preparation to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。